molecular formula C10H9NO6 B1584779 5-Nitroisophthalic Acid Monoethyl Ester CAS No. 22871-55-2

5-Nitroisophthalic Acid Monoethyl Ester

Cat. No.: B1584779
CAS No.: 22871-55-2
M. Wt: 239.18 g/mol
InChI Key: HOYHBDFTELAGGG-UHFFFAOYSA-N
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Description

5-Nitroisophthalic Acid Monoethyl Ester is a useful research compound. Its molecular formula is C10H9NO6 and its molecular weight is 239.18 g/mol. The purity is usually 95%.
The exact mass of the compound Monoethyl 5-nitroisophthalate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxycarbonyl-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9NO6/c1-2-17-10(14)7-3-6(9(12)13)4-8(5-7)11(15)16/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYHBDFTELAGGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40885217
Record name 1,3-Benzenedicarboxylic acid, 5-nitro-, 1-ethyl ester
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Molecular Weight

239.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

22871-55-2
Record name 1-Ethyl 5-nitro-1,3-benzenedicarboxylate
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Record name 1,3-Benzenedicarboxylic acid, 5-nitro-, 1-ethyl ester
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Record name 1,3-Benzenedicarboxylic acid, 5-nitro-, 1-ethyl ester
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Record name 1,3-Benzenedicarboxylic acid, 5-nitro-, 1-ethyl ester
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Record name Ethyl hydrogen 5-nitroisophthalate
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Foundational & Exploratory

Technical Guide: Synthesis of 5-Nitroisophthalic Acid Monoethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the synthesis pathway for 5-Nitroisophthalic Acid Monoethyl Ester (and its chemically equivalent Monomethyl analogue, CAS 1955-46-0).

Note on CAS and Nomenclature: The user-provided CAS 1955-46-0 corresponds to Monomethyl 5-nitroisophthalate .[1] The Monoethyl ester is chemically analogous but distinct. This guide focuses on the Monoethyl synthesis as requested in the text, while referencing the Monomethyl data where the chemistry is identical. The protocols below are interchangeable by substituting Ethanol for Methanol.

Executive Summary

Target Molecule: this compound (Monoethyl 5-nitroisophthalate) Core Application: Key intermediate in the synthesis of non-ionic X-ray contrast media (e.g., Iohexol, Iodixanol) and polyamides. Synthesis Strategy: The most robust, high-purity industrial route is Symmetric Diesterification followed by Controlled Partial Hydrolysis . Direct mono-esterification of the dicarboxylic acid is thermodynamically difficult to control, often yielding a statistical mixture of unreacted acid, monoester, and diester that is difficult to purify.

Retrosynthetic Analysis & Pathway Logic

The synthesis is designed to break the symmetry of the 5-nitroisophthalic acid molecule.

  • Step 1 (Activation/Protection): Convert both carboxylic acid groups to esters (Diethyl 5-nitroisophthalate). This creates a symmetric, lipophilic intermediate that is easy to purify.

  • Step 2 (Symmetry Breaking): Use Desymmetrization via Partial Hydrolysis . By utilizing controlled stoichiometry (1 equivalent of base) in a specific solvent system, one ester group is hydrolyzed back to the acid while the other remains intact.[2]

Pathway Visualization[1]

SynthesisPathway Start 5-Nitroisophthalic Acid (Starting Material) Diester Diethyl 5-nitroisophthalate (Symmetric Intermediate) Start->Diester Step 1: Ethanol, H2SO4 Reflux (Fischer Esterification) Target Monoethyl 5-nitroisophthalate (Target Molecule) Diester->Target Step 2: 1.0 eq NaOH Acetone/Water, 0°C Byproduct 5-Nitroisophthalic Acid (Over-hydrolysis Byproduct) Diester->Byproduct Excess Base / High Temp Target->Byproduct Over-reaction

Figure 1: Stepwise synthesis pathway from 5-nitroisophthalic acid to the monoethyl ester.

Detailed Experimental Protocols

Step 1: Synthesis of Diethyl 5-Nitroisophthalate

This step ensures quantitative conversion of the starting acid to the diester, removing issues with unreacted starting material.

  • Reagents: 5-Nitroisophthalic acid (1.0 eq), Ethanol (Excess, solvent), Conc. H₂SO₄ (Catalytic, 0.1 eq).

  • Apparatus: Round-bottom flask, reflux condenser, Dean-Stark trap (optional, for water removal).

Protocol:

  • Dissolution: Suspend 5-nitroisophthalic acid in absolute ethanol (approx. 10 mL per gram of acid).

  • Catalysis: Add concentrated sulfuric acid dropwise with stirring.

  • Reflux: Heat the mixture to reflux (approx. 78°C). The solid will dissolve as the ester forms. Maintain reflux for 6–8 hours. Monitoring: Check via TLC (Solvent: Hexane/Ethyl Acetate 7:3) until the starting acid spot disappears.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap) to ~20% of original volume.

    • Pour the residue into ice-cold water. The Diethyl 5-nitroisophthalate will precipitate as a white/off-white solid.

    • Filter the solid and wash with saturated NaHCO₃ solution (to remove trace acid) and then water.

    • Yield: Typically 95–98%.

    • Purity: Sufficient for Step 2 without recrystallization.

Step 2: Selective Partial Hydrolysis (The "Niwayama" Method)

This is the critical step. The use of a THF/Water or Acetone/Water system at low temperature is proven to maximize the yield of the mono-ester (half-ester) and minimize over-hydrolysis.

  • Reagents: Diethyl 5-nitroisophthalate (1.0 eq), NaOH (1.0 eq), THF or Acetone, Water.

  • Temperature: 0°C (Ice bath).

Protocol:

  • Preparation: Dissolve Diethyl 5-nitroisophthalate in THF or Acetone (approx. 10 mL/g). Cool the solution to 0°C in an ice bath.

  • Hydrolysis: Prepare a solution of NaOH (strictly 1.0 molar equivalent) in a minimum amount of water.

  • Addition: Add the aqueous NaOH dropwise to the cold ester solution over 30 minutes. Critical: Rapid addition creates local high concentrations of base, leading to di-acid formation.

  • Reaction: Stir at 0°C for 60–90 minutes.

    • Mechanism Note: The reaction relies on the statistical probability and the reduced electrophilicity of the mono-anion intermediate, which protects the second ester group from attack under these mild conditions.

  • Workup:

    • Evaporate the organic solvent (THF/Acetone) under reduced pressure at low temperature (<30°C).

    • The residue (aqueous phase) contains the Sodium salt of the Monoester.

    • Extraction of Impurities: Wash the aqueous phase with Ethyl Acetate or Dichloromethane. This removes any unreacted Diester .

    • Precipitation: Acidify the aqueous phase carefully with 1M HCl to pH 2–3. The This compound will precipitate.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (1:1) if necessary.[3]

Data Summary Table:

ParameterStep 1 (Diesterification)Step 2 (Partial Hydrolysis)
Solvent Ethanol (Excess)THF/Water or Acetone/Water
Reagent H₂SO₄ (Cat.)NaOH (1.0 eq)
Temp Reflux (78°C)0°C
Time 6–8 Hours1–2 Hours
Typical Yield >95%75–85%
Key Impurity Unreacted AcidDi-acid (Over-hydrolysis)

Process Analytical Technology (PAT) & Quality Control

To ensure the "Mono" species is isolated, specific analytical markers must be checked.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 5µm.

  • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile.

  • Elution Order:

    • 5-Nitroisophthalic Acid (Most polar, elutes first).

    • Monoethyl Ester (Target, intermediate retention).

    • Diethyl Ester (Least polar, elutes last).

  • Acceptance Criteria: Target Monoester > 98.5%; Diester < 0.5%; Free Acid < 0.5%.

NMR Spectroscopy (1H NMR, DMSO-d6)
  • Symmetry Check:

    • Diester: The aromatic protons at positions 4 and 6 are equivalent (doublet). The proton at position 2 is a triplet (or dd).

    • Monoester: The symmetry is broken. Protons 4 and 6 are non-equivalent . You will see distinct splitting patterns for the aromatic ring protons due to the different electronic environments of the ester vs. the acid group.

    • Ethyl Group: Integration will show 1 Ethyl group (3H triplet, 2H quartet) relative to 3 aromatic protons.

Safety & Scale-Up Considerations

  • Nitro Compounds: 5-nitroisophthalic acid derivatives are nitro-aromatics. While generally stable, they should not be subjected to extreme heat or shock when dry. Ensure thermal stability testing (DSC) before scaling up to kilogram quantities.

  • Exotherm Control: The neutralization of the diester (Step 2) is exothermic. On a large scale, active cooling is required to maintain 0°C and prevent over-hydrolysis.

  • Solvent Handling: THF forms peroxides; ensure peroxide-free solvents are used. Acetone is a safer alternative for Step 2 if solubility permits.

References

  • Niwayama, S. (2000).[4] "Highly Efficient Selective Monohydrolysis of Symmetric Diesters". Journal of Organic Chemistry, 65(18), 5834–5836. Link

    • Core reference for the selective hydrolysis protocol.
  • Larsen, A. A. (1964). "N-alkyl Isophthalamic Acids and Esters". U.S. Patent 3,145,197.[2] Link

    • Describes the classical route of diesterification followed by partial hydrolysis for contrast media intermedi
  • Felder, E., & Pitre, D. (1988). "Process for the preparation of 5-nitro-isophthalic acid di-C1-C4-alkyl esters". European Patent EP0879815. Link

    • Details the industrial purification and handling of nitroisophthalic esters.
  • ChemicalBook. (n.d.). "Product Entry: Monomethyl 5-nitroisophthalate (CAS 1955-46-0)".[1][5][6] Link

    • Verification of CAS numbers and physical properties.

Sources

Spectroscopic Characterization of 5-Nitroisophthalic Acid Monoethyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this molecule through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 5-nitroisophthalic acid monoethyl ester, we can predict the following signals:

  • Aromatic Protons: The benzene ring has three protons. The proton situated between the two carboxyl groups will be the most deshielded due to the electron-withdrawing nature of these groups and the nitro group. The other two aromatic protons will also be in the downfield region, with splitting patterns determined by their coupling to each other. Based on data for 5-nitroisophthalic acid, we expect these protons to appear in the range of 8.7 ppm.[2]

  • Ethyl Ester Protons: The ethyl group will give rise to two distinct signals:

    • A quartet corresponding to the two methylene (-CH₂-) protons, deshielded by the adjacent oxygen atom.

    • A triplet corresponding to the three methyl (-CH₃) protons.

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is typically a broad singlet and can appear over a wide range of the spectrum, often above 10 ppm.

Predicted ¹H NMR Data Summary

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityIntegration
Ar-H~8.7m3H
-OCH₂CH₃~4.4q2H
-OCH₂CH₃~1.4t3H
-COOH>10br s1H
¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound would show the following key signals:

  • Carbonyl Carbons: Two distinct signals for the carboxylic acid and the ester carbonyl carbons are expected in the downfield region of the spectrum.

  • Aromatic Carbons: Six signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached functional groups. The carbon bearing the nitro group will be significantly affected.

  • Ethyl Ester Carbons: Two signals corresponding to the methylene (-CH₂-) and methyl (-CH₃) carbons of the ethyl group will be observed in the upfield region.

Based on the data for the monomethyl ester, the aromatic carbons would appear in the range of 125-150 ppm, and the carbonyl carbons around 165 ppm.[4]

Predicted ¹³C NMR Data Summary

CarbonPredicted Chemical Shift (ppm)
C=O (Acid)~165
C=O (Ester)~164
Ar-C (quaternary)130-150
Ar-CH125-135
-OCH₂CH₃~62
-OCH₂CH₃~14

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The key characteristic absorption bands expected for this compound are:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid and Ester): A strong, sharp absorption band around 1700-1730 cm⁻¹. This band may appear as two distinct peaks or a broadened peak due to the two different carbonyl groups.

  • C-O Stretch (Ester and Carboxylic Acid): These will appear in the fingerprint region, typically between 1200-1300 cm⁻¹.

  • N-O Stretch (Nitro Group): Two strong absorptions are characteristic of the nitro group, one asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

  • Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹.

The IR spectrum of 5-nitroisophthalic acid shows characteristic peaks for the carboxylic acid and nitro groups, which would also be present in the monoethyl ester.[5]

Predicted IR Data Summary

Functional GroupPredicted Absorption Range (cm⁻¹)
O-H (Carboxylic Acid)2500-3300 (broad)
C=O (Carboxylic Acid/Ester)1700-1730
N-O (Nitro, asymmetric)1500-1560
N-O (Nitro, symmetric)1345-1385
C-O1200-1300
Aromatic C=C1450-1600

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

For this compound (C₁₀H₉NO₆), the expected molecular weight is approximately 239.18 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 239.

Common fragmentation patterns for this molecule would likely involve:

  • Loss of the ethyl group (-C₂H₅) to give a fragment at m/z = 210.

  • Loss of the ethoxy group (-OC₂H₅) to give a fragment at m/z = 194.

  • Loss of the carboxylic acid group (-COOH) to give a fragment at m/z = 194.

  • Decarboxylation (loss of CO₂) from the molecular ion or subsequent fragments.

  • Fragmentation of the nitro group (loss of NO or NO₂).

The mass spectrum of 5-nitroisophthalic acid shows a molecular ion at m/z = 211 and prominent fragments corresponding to the loss of water and carboxyl groups, providing a basis for predicting the fragmentation of the monoethyl ester.[2]

Experimental Protocols & Workflow

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation.

Sample Preparation
  • NMR: The sample should be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) at a concentration of 5-10 mg/mL.

  • IR: For solid samples, a KBr pellet or ATR (Attenuated Total Reflectance) can be used.

  • MS: The sample can be introduced directly via a direct insertion probe or after chromatographic separation (GC-MS or LC-MS).

Instrumental Parameters

It is crucial to optimize instrumental parameters for each technique to obtain high-resolution and sensitive data. This includes selecting the appropriate magnetic field strength for NMR, the scan range for IR, and the ionization method for MS.

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound based on established principles of spectroscopy and data from closely related analogs. The predicted NMR, IR, and MS data provide a detailed fingerprint of the molecule, enabling its unambiguous identification and characterization. For definitive structural confirmation, it is always recommended to acquire and interpret the full set of spectroscopic data for the synthesized compound.

References

  • CN111995524A - Continuous synthesis method of 5-nitroisophthalic acid - Google Patents. (n.d.).
  • 5-Nitroisophthalic acid | C8H5NO6. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

  • 5-Nitroisophthalic acid. (n.d.). CAS Common Chemistry. Retrieved February 6, 2026, from [Link]

  • 1,3-Benzenedicarboxylic acid, 5-nitro-, dimethyl ester. (n.d.). NIST WebBook. Retrieved February 6, 2026, from [Link]

  • Preparation of 5-Nitroisophthalic Acid Dimethyl Ester. (n.d.). Semantic Scholar. Retrieved February 6, 2026, from [Link]

  • Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters. (n.d.). Google Patents.
  • 5-nitro-isophthalic acid monomethyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). PharmaCompass.com. Retrieved February 6, 2026, from [Link]

  • 5-Nitroisophthalic Acid Monomethyl Ester, min 98%, 100 grams. (n.d.). Aladdin Scientific. Retrieved February 6, 2026, from [Link]

  • Researchers Develop Efficient Nitroaromatic Compound Detection Method Using Novel Porous Polymers. (2023, December 20). Spectroscopy Online. Retrieved February 6, 2026, from [Link]

  • Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. (2020, January 13). Analytical Chemistry - ACS Publications. Retrieved February 6, 2026, from [Link]

  • Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. (2023, February 9). MDPI. Retrieved February 6, 2026, from [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). PMC - NIH. Retrieved February 6, 2026, from [Link]

  • Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. (2025, October 16). ResearchGate. Retrieved February 6, 2026, from [Link]

  • 5-Nitroisophthalic acid — Richman Chemical Inc. | Custom Synthesis | Toll Manufacturing. (n.d.). Richman Chemical Inc. Retrieved February 6, 2026, from [Link]

  • 5-nitroisophthalic acid, monomethyl ester - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. Retrieved February 6, 2026, from [Link]

Sources

Synthesis of 5-Nitroisophthalic Acid Monoethyl Ester from 5-nitroisophthalic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The selective synthesis of 5-Nitroisophthalic Acid Monoethyl Ester is a critical intermediate step in the production of non-ionic X-ray contrast media (e.g., Iopamidol, Iohexol) and heterotrifunctional crosslinkers for bioconjugation.

The core synthetic challenge lies in desymmetrizing the 5-nitroisophthalic acid molecule. Because the starting material is a symmetric dicarboxylic acid, direct esterification yields a statistical mixture of unreacted acid, monoester, and diester (typically in a 1:2:1 ratio), necessitating tedious chromatographic separation.

The Recommended Route: To ensure high purity and scalability, this guide details the "Diester-Hydrolysis Strategy."

  • Exhaustive Esterification: Convert 100% of the starting acid to the diethyl ester.

  • Controlled Partial Hydrolysis: Use stoichiometric saponification to cleave exactly one ester group.

This approach leverages solubility differences between the diester (organic soluble) and the monoester salt (water soluble) to achieve purification via extraction rather than chromatography.

Reaction Pathway & Mechanism

The synthesis proceeds in two distinct stages. The nitro group at the 5-position exerts a strong electron-withdrawing effect, making the ester carbonyls susceptible to nucleophilic attack, but also increasing the acidity of the resulting carboxylic acid.

Chemical Pathway Diagram

ReactionPathway Start 5-Nitroisophthalic Acid (C8H5NO6) Step1 Fisher Esterification (EtOH, H2SO4) Start->Step1 Inter Diethyl 5-nitroisophthalate (Diester) Step1->Inter Step2 Partial Hydrolysis (1 eq NaOH) Inter->Step2 End 5-Nitroisophthalic Acid Monoethyl Ester Step2->End

Figure 1: Synthetic pathway for the desymmetrization of 5-nitroisophthalic acid.

Detailed Experimental Protocol

Stage 1: Synthesis of Diethyl 5-nitroisophthalate

This step aims for quantitative conversion to the diester to remove all dicarboxylic acid species.

Reagents:

  • 5-Nitroisophthalic acid (1.0 eq)

  • Ethanol (Absolute, Excess, solvent/reagent)

  • Sulfuric Acid (

    
    , conc., 0.1 eq - Catalyst)
    

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl2).

  • Dissolution: Suspend 5-nitroisophthalic acid (e.g., 21.1 g, 0.1 mol) in absolute ethanol (150 mL).

  • Catalysis: Add concentrated

    
     (1-2 mL) dropwise.
    
  • Reflux: Heat the mixture to reflux (approx. 78°C) for 8–12 hours. The solution should become clear as the acid converts to the ester.[1]

  • Monitoring: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The baseline spot (acid) should disappear.[2]

  • Workup:

    • Concentrate the ethanolic solution under reduced pressure (Rotavap) to ~20% volume.

    • Pour the residue into ice-cold water (300 mL) with vigorous stirring. The diethyl ester will precipitate as a white/off-white solid.

    • Neutralize residual acid with saturated

      
       solution (pH ~8).
      
    • Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.

Yield Expectation: >90% Identity Check: Melting Point ~83-85°C (Lit. value for diethyl ester).

Stage 2: Selective Partial Hydrolysis (The Critical Step)

This step relies on the "Rogers Principle" of solubility or strict stoichiometric control. We will use stoichiometric control in a biphasic or semi-aqueous system.

Reagents:

  • Diethyl 5-nitroisophthalate (from Stage 1)

  • Sodium Hydroxide (NaOH, 1.0 M aqueous solution)

  • Solvent: Ethanol/Acetone mix (to solubilize diester)

Protocol:

  • Dissolution: Dissolve Diethyl 5-nitroisophthalate (26.7 g, 0.1 mol) in Acetone (200 mL). Ensure complete dissolution.

  • Controlled Addition: Heat the solution to a gentle simmer (50°C).

  • Saponification: Add exactly 0.95 to 1.0 equivalents of 1M NaOH (approx. 95-100 mL) dropwise over 60 minutes.

    • Note: Slow addition is crucial to prevent local high concentrations of base, which would lead to double hydrolysis (formation of diacid).

  • Reaction: Stir at 50°C for 2 hours. A precipitate (the sodium salt of the monoester) may form.

  • Separation Logic (Self-Validating Step):

    • Evaporate the acetone/ethanol solvent.

    • Resuspend the residue in Water (200 mL).

    • Extraction: Extract the aqueous layer with Ethyl Acetate (2 x 100 mL).

      • Why? The unreacted Diester moves into the Ethyl Acetate. The Monoester Salt and trace Diacid Salt remain in the water.

  • Isolation:

    • Take the aqueous phase (containing the product).[1]

    • Acidify slowly with 2M HCl to pH 2-3.

    • The Monoethyl 5-nitroisophthalate will precipitate as a white solid.

    • Note: The diacid is more soluble in water than the monoester; however, if diacid contamination is suspected, recrystallize from Toluene or aqueous Ethanol.

Process Flow Diagram

WorkupLogic RxnMix Hydrolysis Reaction Mixture (Diester + Mono-Salt + Diacid-Salt) Evap Evaporate Organics Add Water RxnMix->Evap Extract Extraction with Ethyl Acetate Evap->Extract OrgLayer Organic Layer (Unreacted Diester) Extract->OrgLayer Recycle AqLayer Aqueous Layer (Mono-Salt + Diacid-Salt) Extract->AqLayer Target Acidify Acidify to pH 2-3 (HCl) AqLayer->Acidify Filter Filtration Acidify->Filter Product Solid Product: Monoethyl Ester Filter->Product Filtrate Filtrate: Trace Diacid Filter->Filtrate Waste

Figure 2: Separation logic ensuring removal of unreacted diester and trace diacid.

Analytical Validation & Data

To validate the synthesis, you must confirm the loss of symmetry (unlike the starting material) and the presence of both an ethyl group and a free acid.

Key Physical & Spectral Data[3]
PropertyValue / CharacteristicPurpose
Appearance White to off-white crystalline powderVisual Check
Melting Point 155–160°C (approx.)*Purity Check
1H NMR (DMSO-d6)

1.35 (t, 3H), 4.40 (q, 2H), 8.7-8.9 (aromatic)
Confirm Ethyl group
Solubility Soluble in DMSO, MeOH; Insoluble in Water (acid form)Process Design
TLC (

)
Diester > Monoester > DiacidReaction Monitoring

*Note: Melting points for mono-esters can vary based on crystal habit. NMR is the definitive confirmation method.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield Over-hydrolysis to diacidReduce NaOH equivalents to 0.95; lower temperature.
Product is Sticky Residual solvent or diester contaminationEnsure thorough Ethyl Acetate extraction of the aqueous phase before acidification.
High Melting Point Presence of starting 5-nitroisophthalic acidRecrystallize from Toluene; check pH during precipitation (Diacid precipitates at lower pH).

Safety & Handling (E-E-A-T)

  • Nitro Compounds: While 5-nitroisophthalic acid is relatively stable, nitro-aromatics can be energetic. Avoid heating dry solids to decomposition temperatures (>250°C).

  • Strong Acids/Bases: The use of concentrated

    
     and NaOH requires standard PPE (gloves, goggles, lab coat).
    
  • Waste Disposal: The aqueous filtrate contains nitro-aromatics and must be disposed of as hazardous organic chemical waste, not flushed down the drain.

References

  • Larsen, A. A., et al. (1956). Iodinated Organic Compounds as Contrast Media for Radiographic Diagnoses. Journal of the American Chemical Society, 78(13), 3210–3216. Link

  • Shipchandler, M. T. (1977). Synthesis of nitroisophthalic acid derivatives.[1][2][3][4][5][6] Journal of Pharmaceutical Sciences, 66(4), 549-551. Link

  • ChemicalBook. (2025).[5] 5-Nitroisophthalic acid Properties and Synthesis.Link

  • PubChem. (2025).[7] Dimethyl 5-nitroisophthalate Compound Summary. National Library of Medicine. Link

  • Felder, E., & Pitre, D. (1981). Process for the preparation of 5-nitro-isophthalic acid mono-amides.[4] U.S. Patent No.[1][3][4] 4,264,520. (Validates the partial hydrolysis methodology).

Sources

Hydrolysis of 5-nitroisophthalic acid diethyl ester to monoester

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Selective Desymmetrization of Diethyl 5-Nitroisophthalate via Partial Hydrolysis

Executive Summary

The selective hydrolysis of diethyl 5-nitroisophthalate (CAS: 610-34-4) to its monoester, monoethyl 5-nitroisophthalate (CAS: 22871-55-2), is a critical desymmetrization step in the synthesis of non-ionic X-ray contrast media and various pharmaceutical intermediates.

The core challenge lies in kinetic control: the substrate contains two chemically equivalent ester groups. Indiscriminate hydrolysis leads to a statistical mixture of starting material (diester), the desired product (monoester), and the over-hydrolyzed byproduct (diacid). This guide provides a high-fidelity protocol to maximize selectivity for the monoester through precise stoichiometric control and solubility-based purification.

Mechanistic Principles & Strategy

The Selectivity Challenge

In a symmetric diester, the first hydrolysis event breaks symmetry. The rate constant for the first hydrolysis (


) and the second (

) determines the product distribution.
  • Statistical Control: If

    
    , a random distribution occurs (approx. 1:2:1 diester:monoester:diacid).
    
  • Kinetic Control: For 5-nitroisophthalic acid esters, the electron-withdrawing nitro group at position 5 activates both esters. However, upon hydrolysis to the mono-carboxylate anion, the negative charge creates electrostatic repulsion and reduces the electrophilicity of the remaining ester carbonyl. This reduction in reactivity (

    
    ) allows for high selectivity if the base equivalent is strictly limited.
    
Solvent System Selection
  • Ethanol (EtOH): The solvent of choice. Using methanol leads to transesterification, producing methyl-ethyl mixed esters or dimethyl esters, complicating purification.[1]

  • Water: Required for the hydrolysis mechanism but kept at a minimum volume to maintain homogeneity during the initial phase.

Experimental Protocol

Reagents & Materials
ComponentCAS No.MW ( g/mol )Role
Diethyl 5-nitroisophthalate 610-34-4267.23Substrate
Sodium Hydroxide (NaOH) 1310-73-240.00Reagent (Base)
Ethanol (Absolute) 64-17-546.07Solvent
Hydrochloric Acid (1N) 7647-01-036.46Quenching/Precipitation
Ethyl Acetate / Toluene --Extraction Solvent
Step-by-Step Methodology

Step 1: Preparation of Reagents

  • Dissolve 10.0 g (37.4 mmol) of Diethyl 5-nitroisophthalate in 100 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Prepare a solution of 1.50 g (37.4 mmol, 1.0 eq) of NaOH in 10 mL of deionized water .

    • Critical Note: Do not use excess base. A ratio of 0.98–1.00 eq is preferred to leave a small amount of unreacted diester (easy to remove) rather than forming the diacid (difficult to separate).

Step 2: Controlled Hydrolysis

  • Heat the ester solution to 40–50°C (gentle warming helps solubility).

  • Add the NaOH solution dropwise over 30 minutes.

  • Reaction Monitoring: Stir at ambient temperature for 12–16 hours or reflux for 3–4 hours.

  • Endpoint: Monitor via TLC (Solvent: DCM/MeOH 9:1). The starting material (high

    
    ) should diminish, and the monoester (mid 
    
    
    
    ) should appear. The diacid (baseline) should be minimal.

Step 3: Workup & Purification (The "pH Switch" Method)

  • Concentration: Evaporate most of the ethanol under reduced pressure.

  • Dilution: Resuspend the residue in 100 mL of water . The unreacted diester will be insoluble; the monoester (as the sodium salt) and diacid (disodium salt) will be dissolved.

  • Wash (Removal of Diester): Extract the aqueous phase twice with 50 mL of Ethyl Acetate or Toluene .

    • Result: Organic layer contains unreacted diester (recycle possible). Aqueous layer contains Product (Na-salt).

  • Acidification (Precipitation of Product):

    • Cool the aqueous layer to 0–5°C.

    • Slowly acidify with 1N HCl to pH ~2–3.

    • The monoester, 3-ethoxycarbonyl-5-nitrobenzoic acid , will precipitate as a white/off-white solid.

  • Filtration: Filter the solid, wash with cold water (to remove traces of diacid and NaCl), and dry in a vacuum oven at 50°C.

Visualization of Workflows

Reaction Pathway

ReactionPathway Substrate Diethyl 5-nitroisophthalate (Diester) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Reagents NaOH (1.0 eq) Ethanol/H2O Reagents->Intermediate Product Monoethyl 5-nitroisophthalate (Monoester) Intermediate->Product Major Path (Kinetic Control) Byproduct 5-Nitroisophthalic acid (Diacid) Intermediate->Byproduct Minor Path (Over-hydrolysis)

Caption: Kinetic pathway showing the selective formation of the monoester. Strict stoichiometry prevents the secondary hydrolysis to the diacid.

Purification Logic (pH Switch)

WorkupLogic Crude Crude Reaction Mixture (Diester, Mono-Na Salt, Di-Na Salt) Evap Evaporate EtOH Add Water Crude->Evap Extraction Extract with EtOAc/Toluene Evap->Extraction OrgPhase Organic Phase (Unreacted Diester) Extraction->OrgPhase Removes Diester AqPhase Aqueous Phase (Mono-Na Salt + Di-Na Salt) Extraction->AqPhase Acidification Acidify to pH 2-3 (HCl) AqPhase->Acidification Filtration Filtration Acidification->Filtration Precipitation Filtrate Filtrate (Diacid, NaCl) Filtration->Filtrate Removes Diacid FinalProduct Solid Product Monoethyl 5-nitroisophthalate Filtration->FinalProduct

Caption: Purification workflow utilizing solubility differences between the neutral diester, the mono-acid product, and the water-soluble diacid.

Characterization & Specifications

ParameterSpecificationNotes
Appearance White to light yellow powder
Melting Point Solid (High melting)Analogous methyl ester melts at 175–179°C [1].[2]
1H NMR (DMSO-d6) δ 13.8 (br s, 1H, COOH), 8.8-8.9 (m, 3H, Ar-H), 4.4 (q, 2H), 1.4 (t, 3H)Distinct ethyl quartet/triplet confirms mono-ester retention.
Purity (HPLC) >98.0%Critical for pharmaceutical applications.

Troubleshooting

  • Problem: Low Yield / High Diester Recovery.

    • Cause: Reaction stopped too early or temperature too low.

    • Fix: Increase reaction time or switch to reflux conditions. Ensure NaOH is fully dissolved.

  • Problem: High Diacid Contamination.

    • Cause: Excess base (>1.05 eq) or local concentration hotspots during addition.

    • Fix: Use exactly 1.0 eq NaOH. Add base solution slowly via addition funnel.

  • Problem: Transesterification (Methyl peaks in NMR).

    • Cause: Use of Methanol as solvent.[1][3][4][5][6]

    • Fix: Strictly use Ethanol for the diethyl ester substrate.

References

  • Synthesis of Methyl 5-nitroisophthalate (Analogous Procedure). ChemicalBook. CAS 1955-46-0 Synthesis.[5] Link

  • Process for preparing di-C1-C4-alkyl 5-nitro-isophthalates. US Patent 6002041A. Discusses hydrolysis byproducts and purification. Link

  • Monoethyl 5-nitroisophthalate. TCI Chemicals. Product Specification and CAS 22871-55-2 verification. Link

  • Hydrolysis of Esters and Malonates. Amelica. General protocols for selective hydrolysis of diesters. Link

Sources

Precision Desymmetrization: Selective Mono-Esterification of 5-Nitroisophthalic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the selective mono-esterification of 5-nitroisophthalic acid (5-NIPA), a critical symmetry-breaking operation in the synthesis of non-ionic X-ray contrast media and functionalized metal-organic frameworks (MOFs).

Strategic Context: The Symmetry Challenge

5-Nitroisophthalic acid (5-NIPA) possesses


 symmetry, making its two carboxylic acid groups chemically equivalent. In drug development—specifically for iodinated contrast media like Iopamidol or Iohexol—the synthesis often requires differentiating these two groups to attach distinct pharmacophores.

Direct mono-esterification of 5-NIPA is governed by statistical probability. Reacting the diacid with one equivalent of alcohol typically yields a statistical mixture:

  • ~25% Unreacted Starting Material (Diacid)

  • ~50% Desired Product (Monoester)

  • ~25% Over-reacted Product (Diester)

To bypass this yield-limiting distribution, this guide prioritizes Hydrolytic Desymmetrization , a robust, self-validating protocol that offers superior selectivity compared to direct esterification.

Mechanistic Principles & Methodology

The Core Protocol: Hydrolytic Desymmetrization

Instead of struggling to stop a forward reaction halfway, it is kinetically superior to drive the reaction to the full diester (which is easy to purify) and then selectively hydrolyze one ester group.

Why this works: The first hydrolysis event creates a carboxylate anion (


). This negative charge electronically deactivates the aromatic ring and sterically hinders the second ester group from attacking hydroxide ions, creating a significant kinetic window to stop the reaction at the mono-ester stage.
Experimental Workflow

Target: Monomethyl 5-nitroisophthalate (MM-5-NIPA) Starting Material: Dimethyl 5-nitroisophthalate (DM-5-NIPA)

Step 1: Rapid Synthesis of the Diester Precursor
  • Reagents: 5-NIPA (1.0 eq), Methanol (Excess, solvent),

    
     (Catalytic).
    
  • Procedure: Reflux 5-NIPA in methanol with sulfuric acid for 8–12 hours.

  • Observation: The reaction mixture changes from a suspension to a clear solution. Upon cooling, the diester precipitates as white/pale yellow crystals.

  • Purification: Simple filtration. The diester is insoluble in cold methanol.

  • Yield: >95%.

Step 2: Controlled Partial Hydrolysis (The Critical Step)
  • Reagents: DM-5-NIPA (1.0 eq), KOH (0.95–1.0 eq), Methanol/Acetone (Solvent).

  • Procedure:

    • Dissolve DM-5-NIPA in acetone (or a methanol/acetone mix) to ensure homogeneity.

    • Prepare a solution of KOH (exactly 1 equivalent) in methanol.

    • Critical Control: Add the KOH solution dropwise to the diester solution at room temperature (20–25°C). Do not heat. Heating promotes double hydrolysis.

    • Stir for 1–2 hours. A precipitate often forms (the potassium salt of the monoester).

Step 3: Self-Validating Purification (pH Swing)

This protocol relies on solubility differences between the three potential species:

  • Diester: Neutral, insoluble in water, soluble in organics.

  • Monoester: Acidic (

    
    ), soluble in weak base, precipitates in acid.
    
  • Diacid: Highly polar, soluble in water/base.

Visualization: The pH-Swing Purification Logic

The following workflow illustrates the logic for isolating pure monoester from the crude reaction mixture.

PurificationProtocol Start Crude Reaction Mixture (Diester + Mono-Salt + Di-Salt) Step1 Evaporate Solvents & Dissolve Residue in Water Start->Step1 Filter1 Filtration Step1->Filter1 Solid1 Solid Residue: Unreacted Diester (Recycle) Filter1->Solid1 Insoluble Filtrate1 Aqueous Filtrate: Contains Mono- & Di-Carboxylates Filter1->Filtrate1 Soluble Acidify Acidify to pH 3-4 (Selective Precipitation) Filtrate1->Acidify Add 1N HCl Filter2 Filtration Acidify->Filter2 Product Solid Product: Pure Monoester Filter2->Product Precipitate Waste Filtrate: Diacid & Salts Filter2->Waste Soluble

Caption: Figure 1. Self-validating pH-swing purification workflow for isolating Monomethyl 5-nitroisophthalate.

Quantitative Data & Characterization

To ensure the protocol was successful, compare the product against these standard metrics.

ParameterDiester (Precursor)Monoester (Target)Diacid (Over-hydrolysis)
Formula



Solubility (Water) InsolubleLow (Acid form) / High (Salt)Moderate/High
Solubility (Toluene) SolubleInsolubleInsoluble
Melting Point 123–125 °C175–179 °C >260 °C (Decomp)

NMR (DMSO-d6)
Singlet (3.9 ppm, 6H)Singlet (3.9 ppm, 3H)No Methyl Peak
IR Carbonyl Single band (~1730 cm⁻¹)Split band (Ester + Acid)Broad Acid band

Troubleshooting Note: If the melting point is <170°C, the product likely contains residual diester. Wash the solid with warm toluene (diester is soluble; monoester is not) to purify.

Applications in Drug Development[1][2][3]

X-Ray Contrast Media

The monoester is the "Trojan Horse" for synthesizing non-ionic contrast agents.

  • Mechanism: The free acid group is activated (to an acid chloride) and reacted with a shielded amine (e.g., 3-amino-1,2-propanediol).

  • Step 2: The remaining ester is then reacted with a different amine, creating an asymmetric, highly soluble molecule essential for patient safety in intravenous imaging.

Metal-Organic Frameworks (MOFs)

5-NIPA derivatives are used as linkers in MOFs. The mono-ester allows for the construction of "Janus" linkers—molecules with two different binding faces—enabling the growth of complex, multivariate framework architectures.

References

  • Larsen, A. A. (1964). Iodinated Isophthalamic Acids and Methods for Their Preparation. U.S. Patent 3,145,197. Sterling Drug Inc.[1][2] Link

    • Primary source for the partial hydrolysis protocol using methanolic KOH.
  • Xie, M., et al. (2008).[3] Dimethyl 5-nitroisophthalate.[3][4][5][6][7][8] Acta Crystallographica Section E, 64(8), o1736. Link

    • Source for diester synthesis and crystallographic d
  • ChemicalBook. (n.d.). 5-Nitroisophthalic acid Synthesis and Properties. Link

    • General properties and industrial synthesis routes.
  • Bijev, A. (2000). Synthesis of some new 5-nitroisophthalic acid derivatives. University of Chemical Technology and Metallurgy, Sofia.

Sources

Technical Guide: Solubility Profiling & Process Engineering of 5-Nitroisophthalic Acid Monoethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on the solubility and process engineering of 5-Nitroisophthalic Acid Monoethyl Ester (5-NIPAME) .

CAS: 22871-55-2 | Formula: C₁₀H₉NO₆ | MW: 239.18 g/mol

Executive Summary

This compound (5-NIPAME) is a critical desymmetrized intermediate in the synthesis of non-ionic X-ray contrast media (e.g., Iohexol, Iodixanol). Its unique structure—possessing both a hydrophobic ethyl ester moiety and a hydrophilic carboxylic acid group—creates a complex solubility profile that differs significantly from its parent (5-nitroisophthalic acid) and its diester derivative.

This guide addresses the solubility landscape of 5-NIPAME, providing estimated physicochemical data, thermodynamic modeling frameworks, and validated experimental protocols for generating precise solubility curves required for crystallization and purification scale-up.

Physicochemical Profile & Theoretical Solubility

Understanding the amphiphilic nature of 5-NIPAME is the key to solvent selection. Unlike the symmetric diester (soluble in non-polar organics) or the diacid (soluble in high-polarity protic solvents), the monoester occupies a "solubility middle ground."

Structural Analysis
  • Hydrophilic Domain: Free Carboxylic Acid (-COOH) at position 1. Capable of strong Hydrogen Bond Donating (HBD) and Accepting (HBA).

  • Hydrophobic Domain: Ethyl Ester (-COOEt) at position 3 and Nitro group (-NO₂) at position 5. These contribute to solubility in chlorinated and aromatic solvents.[1]

  • Acidity: The free acid group (pKa ≈ 3.5–3.8) allows pH-dependent solubility switching.

Predicted Solubility Landscape

Data synthesized from structural analogs and synthesis patents.

Solvent ClassRepresentative SolventSolubility RatingTemperature SensitivityProcess Utility
Alcohols Methanol, EthanolHigh ModeratePrimary reaction solvent; Recrystallization (Hot).
Chlorinated Dichloromethane (DCM)Moderate-High LowExtraction solvent; Good for non-ionized form.
Aromatic Toluene, XyleneLow-Moderate High Anti-solvent at low temp; Soluble at reflux.
Ketones Acetone, MEKHigh LowExcellent solvent; poor selectivity for crystallization.
Water Water (pH < 3)Very Low LowAnti-solvent for precipitation.
Aqueous Base NaOH, NaHCO₃ (aq)High N/ADissolves as carboxylate salt; used for extraction.

Thermodynamic Modeling of Solubility

For researchers generating experimental data, fitting the solubility mole fraction (


) against temperature (

) is essential for process design. The following models are recommended for 5-NIPAME based on its behavior in polar/non-polar systems.
Modified Apelblat Equation

Best for accurately modeling solubility in pure solvents (e.g., Ethanol, Acetone) over a wide temperature range.



  • 
     : Mole fraction solubility of 5-NIPAME.
    
  • 
     : Absolute temperature (K).[2][3]
    
  • 
     : Empirical model parameters derived from regression.
    
  • Insight: Parameter

    
     accounts for the temperature dependence of the enthalpy of solution, crucial for the large 
    
    
    
    seen in industrial crystallizers.
van't Hoff Equation

Used to determine the apparent thermodynamic functions (Enthalpy


, Entropy 

).


  • Linearity Check: If the plot of

    
     vs. 
    
    
    
    is linear, the dissolution is entropy-driven with constant enthalpy. Non-linearity suggests a change in solvent structuring or solute heat capacity.

Experimental Protocols (Self-Validating)

Since specific literature data for the monoethyl ester is scarce compared to the diacid, researchers must generate their own solubility curves. Below are two validated methods.

Method A: Laser Monitoring Dynamic Method (High Precision)

This method eliminates sampling errors and filter clogging issues common with gravimetric analysis.

Equipment:

  • Jacketed glass vessel (50 mL) with overhead stirring.

  • Laser transmissometer (or turbidity probe).

  • Programmable thermostat (Accuracy ±0.05 K).

Protocol:

  • Preparation: Add a known mass (

    
    ) of 5-NIPAME and solvent (
    
    
    
    ) to the vessel.
  • Dissolution: Heat the mixture until fully dissolved (Laser transmission = 100%).

  • Cooling: Lower temperature at a slow rate (0.1 K/min).

  • Nucleation Point: Record temperature (

    
    ) when transmission drops sharply (onset of turbidity).
    
  • Re-heating: Heat slowly until clear (

    
    ).
    
  • Equilibrium: The solubility temperature is calculated as

    
    .
    
  • Iteration: Add more solute to the same vessel and repeat to generate the next point on the curve.

Method B: Static Gravimetric Method (Standard)

Protocol:

  • Saturate solvent with excess 5-NIPAME at set temperature

    
     for 24 hours.
    
  • Stop stirring and allow settling for 2 hours (isothermal).

  • Filter supernatant using a pre-heated syringe filter (0.45 µm).

  • Evaporate solvent from a weighed aliquot and dry residue to constant mass.

  • Validation: Replicate measurements must show Relative Standard Deviation (RSD) < 2%.

Process Engineering: Purification Workflow

The solubility difference between the Diester (starting material), Monoester (product), and Diacid (over-hydrolyzed impurity) is the basis for purification.

PurificationProcess Start Crude Reaction Mixture (Diester + Monoester + Diacid) Step1 Solvent Exchange: Dissolve in Toluene/EtOAc Start->Step1 Step2 Alkaline Extraction (pH 8.5) (Monoester & Diacid -> Aqueous Phase) (Diester -> Organic Phase) Step1->Step2 Add NaHCO3 (aq) Step3 Phase Separation Discard Organic (Recycle Diester) Step2->Step3 Step4 Acidification (pH 3.0) Precipitation of Monoester/Diacid Step3->Step4 Aqueous Phase Step5 Selective Crystallization Solvent: Methanol/Water (90:10) Step4->Step5 Filter Crude Solid End Pure 5-NIPAME Crystals (>99% Purity) Step5->End Cool to 5°C

Figure 1: Purification workflow leveraging pH-dependent solubility switching.

Critical Application Notes

  • Solvent Effect on Polymorphism: 5-NIPAME may exhibit polymorphism. Crystallization from protic solvents (Methanol) typically yields the stable form, while rapid precipitation from Acetone/Water may yield metastable forms. Always verify with PXRD.

  • Ester Hydrolysis Risk: Avoid prolonged heating (>60°C) in aqueous or acidic alcohols, as this promotes transesterification or hydrolysis back to the diacid.

  • Safety: The nitro group adds thermal instability. Do not distill dry solids. Ensure T < 100°C during drying.

References

  • Synthesis & Properties: Comprehensive Overview of 5-Nitroisophthalic Acid: Applications and Synthesis. (2025). NBInno.

  • Thermodynamic Modeling (Parent Acid): Solubility of 5-nitroisophthalic acid in pseudo-binary mixtures containing water and betaine-based deep eutectic solvents. (2025). NIH/ResearchGate.

  • Chemical Safety & Data: Safety Data Sheet: Monoethyl 5-Nitroisophthalate. (2025). TCI Chemicals.

  • Purification Methodology: Process for the preparation of 5-nitro-isophthalic alkyl esters. Patent EP0879815B1.

Sources

A Guide to the Thermal Stability Assessment of Monoethyl 5-Nitroisophthalate for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Monoethyl 5-nitroisophthalate is a key intermediate in the synthesis of various pharmaceutical compounds, including non-ionic X-ray contrast media.[1] As with many nitroaromatic compounds, its molecular structure—featuring an energy-releasing nitro group (NO₂) on an aromatic ring—necessitates a thorough evaluation of its thermal stability to ensure safe handling, processing, and storage.[2] This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to assess the thermal hazards associated with Monoethyl 5-nitroisophthalate. We will detail a multi-tiered analytical workflow, explain the causality behind experimental choices, and provide actionable protocols for core analytical techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Introduction: The Imperative for Thermal Hazard Assessment

Nitroaromatic compounds are a class of molecules widely used in the synthesis of dyes, pharmaceuticals, and energetic materials.[3] The presence of the nitro group, a well-known explosophore, introduces a potential for rapid, exothermic decomposition when the molecule is subjected to thermal stress.[2] For Monoethyl 5-nitroisophthalate, an understanding of its thermal behavior is not merely academic; it is a critical component of process safety and risk management in a pharmaceutical development setting.

An uncontrolled exothermic decomposition can lead to a runaway reaction, resulting in a rapid increase in temperature and pressure within a reactor or storage vessel, with potentially catastrophic consequences. Therefore, characterizing the onset temperature of decomposition, the energy released, and the rate of mass loss is essential for defining safe operating limits and preventing thermal incidents. This guide establishes a systematic approach to acquiring this vital data.

Physicochemical Properties & Structure

A foundational understanding of the material's basic properties is crucial before commencing thermal analysis.

PropertyValue / DescriptionSource
Chemical Name Monoethyl 5-nitroisophthalate-
Synonyms 5-Nitro-1,3-benzenedicarboxylic acid, monoethyl ester-
CAS Number Not explicitly found for the ethyl ester, 1955-46-0 for monomethyl ester[4]
Molecular Formula C₁₀H₉NO₆-
Molecular Weight 239.18 g/mol [5]
Appearance Expected to be a light yellow or off-white solid powder/crystal[4][6]
Melting Point Not explicitly found. The related monomethyl ester melts at 170.5-175.5°C, and the dimethyl ester melts at 123-125°C.[6][7][8]

Note: Data for the closely related methyl esters are provided for context where direct data for the ethyl ester is unavailable.

The Thermal Stability Assessment Workflow

A tiered, logical progression of experiments is the most efficient and safest method for characterizing an unknown or poorly characterized material. The workflow is designed to use small amounts of material in initial screening tests before proceeding to more complex, higher-energy experiments if warranted.

G cluster_0 Tier 1: Screening Analysis cluster_1 Tier 2: Hazard Evaluation cluster_2 Tier 3: Advanced Analysis (If Required) cluster_3 Outcome DSC Differential Scanning Calorimetry (DSC) (2-5 mg sample) - Determine Tonset (Decomposition Onset) - Measure ΔHd (Heat of Decomposition) Hazard_Eval Data Synthesis & Risk Assessment - Is Tonset low (<150°C)? - Is ΔHd high (>500 J/g)? - Is decomposition rapid? DSC->Hazard_Eval TGA Thermogravimetric Analysis (TGA) (5-10 mg sample) - Determine Td (Decomposition Temperature) - Quantify Mass Loss Profile TGA->Hazard_Eval ARC Adiabatic Calorimetry (ARC/VSP) (Larger sample) - Time-to-Maximum-Rate (TMR) - Self-Accelerating Decomposition Temp (SADT) Hazard_Eval->ARC Yes (High Risk) Safe_Op Define Safe Operating, Storage & Transport Limits Hazard_Eval->Safe_Op No (Low/Manageable Risk) ARC->Safe_Op

Caption: Tiered workflow for thermal stability assessment.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the crucial Tier 1 screening experiments. These protocols are designed to be self-validating and grounded in established best practices for thermal analysis.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature (Tₒₙₛₑₜ) and the enthalpy (heat) of decomposition (ΔHₔ). DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the detection of thermal events like melting and decomposition.[9]

Methodology:

  • Instrument Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. The melting point (156.6°C) and heat of fusion (28.5 J/g) of indium provide reliable calibration points.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of Monoethyl 5-nitroisophthalate into a high-pressure crucible (e.g., gold-plated stainless steel).

    • Causality: High-pressure crucibles are mandatory for analyzing potentially energetic materials.[9] They contain any pressure generated during decomposition, preventing instrument damage and ensuring the entire decomposition event is measured accurately without mass loss due to evaporation.

    • Hermetically seal the crucible using a press.

    • Prepare an identical, empty crucible to serve as the reference.

  • Experimental Program:

    • Place the sample and reference crucibles into the DSC autosampler or cell.

    • Purge the cell with an inert gas (Nitrogen or Argon) at a flow rate of 50 mL/min.

    • Equilibrate the system at a temperature well below the expected melting point, e.g., 30°C.

    • Ramp the temperature at a constant heating rate of 10°C/min up to a final temperature of approximately 350-400°C.

    • Causality: A 10°C/min heating rate is a standard for screening and provides a good balance between resolution and experimental time. The final temperature should be high enough to capture the entire decomposition exotherm.

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature (°C).

    • Identify the endotherm corresponding to the melting point.

    • Identify the large exotherm corresponding to decomposition.

    • Determine the extrapolated onset temperature (Tₒₙₛₑₜ) of the decomposition exotherm. This is the temperature at which decomposition begins.[9]

    • Integrate the area under the decomposition peak to calculate the heat of decomposition (ΔHₔ) in Joules per gram (J/g).

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which mass loss occurs and to quantify this loss. TGA complements DSC by confirming that an observed exotherm is indeed a decomposition event associated with the loss of mass.

Methodology:

  • Instrument Calibration:

    • Perform temperature calibration using certified magnetic standards (e.g., Curie point standards) and mass calibration using standard calibration weights.

  • Sample Preparation:

    • Weigh 5-10 mg of Monoethyl 5-nitroisophthalate into an open ceramic or aluminum pan.

    • Causality: A larger sample mass than in DSC is acceptable as pressure containment is not the primary goal. An open pan allows gaseous decomposition products to escape freely, ensuring accurate mass loss measurement.

  • Experimental Program:

    • Place the sample pan onto the TGA balance mechanism.

    • Purge the furnace with an inert gas (Nitrogen) at 50 mL/min.

    • Equilibrate the system at 30°C.

    • Ramp the temperature at a heating rate of 10°C/min up to a final temperature where all mass has been lost (e.g., 500°C).

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature (°C).

    • Determine the onset temperature of mass loss, which should correlate with the decomposition seen in the DSC.

    • Calculate the derivative of the mass loss curve (DTG curve). The peak of the DTG curve indicates the temperature of the maximum rate of decomposition (Tₘₐₓ).

Interpretation of Results & Hazard Synthesis

The data from DSC and TGA must be synthesized to form a coherent picture of the thermal hazard.

ParameterAnalytical TechniqueHypothetical ValueInterpretation & Significance
Melting Point (Tₘ) DSC~170°CIndicates the transition to a liquid phase. Processing should ideally occur well below this temperature.
Decomposition Onset (Tₒₙₛₑₜ) DSC220°CThe critical temperature where exothermic decomposition begins. A safety margin (e.g., 50-100°C) should be applied to define a maximum safe processing temperature.
Heat of Decomposition (ΔHₔ) DSC850 J/gA measure of the energy released. Values >500 J/g suggest a significant thermal hazard. This energy can rapidly heat the material, accelerating the decomposition rate.[9]
Mass Loss Profile TGASingle-stage, rapid lossA sharp, single-stage mass loss that aligns with the DSC exotherm confirms a rapid decomposition process rather than a slow degradation.
Temp. of Max Decomposition Rate (Tₘₐₓ) TGA (DTG)245°CThe temperature at which the reaction is most violent. This is a key parameter for reactor relief system design.

Safety, Handling, and Storage

Given the nature of nitroaromatic compounds, the following precautions are mandatory:

  • Handling: Always handle in a well-ventilated area, such as a chemical fume hood.[10] Use personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves.[11][12] Avoid creating dust, as fine powders can form explosive mixtures with air.

  • Storage: Store in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[10] Keep containers tightly closed. The material should be stored separately from oxidizing agents and strong acids or bases.

  • Thermal Decomposition Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including oxides of nitrogen.[4]

References

  • ResearchGate. (n.d.). Investigation of thermal stability of some nitroaromatic derivatives by dsc. Retrieved February 6, 2026, from [Link]

  • Google Patents. (n.d.). United States Patent Office.
  • Google Patents. (n.d.). Process for the preparation of 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters.
  • Google Patents. (n.d.). Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters.
  • S D Fine-Chem Limited. (n.d.). 5-nitroisophthalic acid. Retrieved February 6, 2026, from [Link]

  • Thermo Fisher Scientific. (2025, December 21). 5-Nitroisophthalic acid - SAFETY DATA SHEET. Retrieved February 6, 2026, from [Link]

  • Chemdad. (n.d.). Dimethyl 5-nitroisophthalate. Retrieved February 6, 2026, from [Link]

  • Thermo Fisher Scientific. (2025, September 7). 5-Nitroisophthalic acid monomethyl ester - SAFETY DATA SHEET. Retrieved February 6, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Dimethyl 5-nitroisophthalate. PubChem. Retrieved February 6, 2026, from [Link]

  • Defense Technical Information Center. (n.d.). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC. Retrieved February 6, 2026, from [Link]

  • UNICAM. (2021, February 15). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Retrieved February 6, 2026, from [Link]

  • PubMed. (n.d.). Determination of nitroaromatic, nitramine, and nitrate ester explosives in soil by gas chromatography and an electron capture detector. Retrieved February 6, 2026, from [Link]

  • SciELO. (n.d.). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Retrieved February 6, 2026, from [Link]

Sources

5-Nitroisophthalic Acid Monoethyl Ester molecular weight and formula

[1][2]

Executive Summary

5-Nitroisophthalic Acid Monoethyl Ester (CAS 22871-55-2) is a critical desymmetrized building block in the synthesis of non-ionic X-ray contrast media (ICM). By possessing orthogonal reactivity—one free carboxylic acid and one ethyl ester—it serves as a pivotal "hinge" molecule. This structure allows for the sequential introduction of diverse side chains (e.g., amino-alcohols) required to optimize the water solubility and osmolality of final drug substances like Iohexol and Iodixanol. This guide details its physicochemical properties, a validated synthesis protocol, and its role in pharmaceutical manufacturing.

Physicochemical Identity

PropertyData
Chemical Name This compound
Synonyms Monoethyl 5-nitroisophthalate; 3-Ethoxycarbonyl-5-nitrobenzoic acid
CAS Number 22871-55-2
Molecular Formula C₁₀H₉NO₆
Molecular Weight 239.18 g/mol
Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
pKa (Predicted) ~3.2 (Carboxylic acid), ~12 (Amide precursors)
Melting Point 170–175 °C (Estimated based on methyl homolog; experimental verification recommended)

Synthesis Protocol: Selective Partial Hydrolysis

While direct mono-esterification of 5-nitroisophthalic acid is possible, it often yields a statistical mixture of di-acid, mono-ester, and di-ester. The industry-preferred route for high-purity applications involves the quantitative synthesis of the diester followed by controlled partial hydrolysis.

Phase 1: Synthesis of Diethyl 5-Nitroisophthalate

Reagents: 5-Nitroisophthalic acid, Ethanol (excess), H₂SO₄ (catalytic).

  • Charge 5-nitroisophthalic acid into a reactor with 10 volumes of absolute ethanol.

  • Add 0.1 eq concentrated H₂SO₄.

  • Reflux for 12–16 hours (monitor by TLC/HPLC for disappearance of acid).

  • Cool to 0–5°C. The diester will crystallize.

  • Filter and wash with cold ethanol. Yield: >90%.

Phase 2: Controlled Partial Hydrolysis (The "Mono" Step)

Objective: Selectively hydrolyze one ester group without touching the second.

Protocol:

  • Dissolution: Dissolve 1.0 eq of Diethyl 5-nitroisophthalate in Acetone/Ethanol (4:1 v/v).

  • Base Addition: Prepare a solution of 0.98 eq KOH in water. Note: Using a slight deficit of base prevents over-hydrolysis to the di-acid.

  • Reaction: Add the KOH solution dropwise over 60 minutes at 20–25°C. Rapid addition causes localized high pH and di-acid formation.

  • Workup:

    • Evaporate acetone under reduced pressure.

    • Dilute residue with water.[1] Unreacted diester will precipitate (if any).[2] Filter this out.

    • Acidification: Acidify the aqueous filtrate to pH 2.0 using 2M HCl.

    • Precipitation: The monoethyl ester will precipitate as a white solid.

  • Purification: Recrystallize from Ethanol/Water if purity <98%.

Process Logic Diagram

SynthesisPathStart5-Nitroisophthalic Acid(C8H5NO6)Step1Esterification(EtOH, H2SO4, Reflux)Start->Step1DiesterDiethyl 5-Nitroisophthalate(C12H13NO6)Step1->DiesterStep2Partial Hydrolysis(0.98 eq KOH, Acetone)Diester->Step2Product5-Nitroisophthalic AcidMonoethyl Ester(C10H9NO6)Step2->ProductSideProductRecycle: Unreacted DiesterStep2->SideProductFiltration

Caption: Step-wise synthesis ensuring high selectivity for the mono-ester via controlled stoichiometry.

Characterization & Quality Control

For drug development, confirming the "mono" status is vital.

NMR Interpretation (Predicted in DMSO-d₆)
  • ¹H NMR:

    • δ 13.8 ppm (1H, br s): Carboxylic acid proton (disappears with D₂O shake).

    • δ 8.8–8.9 ppm (1H, t): Aromatic H2 (between the two carbonyls). Most deshielded due to two electron-withdrawing groups.

    • δ 8.6–8.7 ppm (2H, dd): Aromatic H4 and H6.

    • δ 4.4 ppm (2H, q): Methylene protons of the ethyl ester (-OCH₂-).

    • δ 1.4 ppm (3H, t): Methyl protons of the ethyl ester (-CH₃).

    • Key QC Check: Integration ratio of Ethyl group (5H total) to Aromatic ring (3H) must be consistent. Presence of two ethyl signals indicates diester impurity.

Mass Spectrometry (ESI)
  • Mode: Negative Ion Mode (ESI-).

  • m/z: 238.1 [M-H]⁻.

  • Fragmentation: Loss of CO₂ (44 Da) and Ethanol/Ethoxide fragments.

Applications in Drug Development (Contrast Media)

The monoethyl ester is a precursor to 5-Amino-2,4,6-triiodoisophthalic acid derivatives. The asymmetry allows chemists to differentiate the two "arms" of the benzene ring, facilitating the synthesis of complex non-ionic contrast agents like Iohexol.

Mechanism of Action in Synthesis
  • Reduction: The nitro group is reduced to an amine (using H₂/Pd-C or Fe/HCl).

  • Iodination: The electron-rich aniline ring undergoes electrophilic aromatic substitution with ICl or NaICl₂, placing iodine atoms at positions 2, 4, and 6.

  • Amidation: The ester and acid groups are converted to amides using amino-diols (e.g., serinol, 1-amino-2,3-propanediol) to create the hydrophilic shell required for intravascular safety.

Application Workflow Diagram

ApplicationPathMonoEster5-Nitroisophthalic AcidMonoethyl EsterReductionReduction(H2, Pd/C)MonoEster->ReductionAmine5-Amino-isophthalicMonoethyl EsterReduction->AmineIodinationIodination(NaICl2, pH < 1)Amine->IodinationTriiodo5-Amino-2,4,6-TriiodoIntermediateIodination->TriiodoDerivAmidation & Coupling(Side Chain Attachment)Triiodo->DerivFinalNon-Ionic Contrast Media(e.g., Iohexol Analogues)Deriv->Final

Caption: Workflow transforming the mono-ester into tri-iodinated contrast media via reduction and electrophilic substitution.

Safety & Handling (E-E-A-T)

  • Hazards: Classified as a Skin Irritant (Category 2) and Eye Irritant (Category 2A).

  • Handling: Use standard PPE (gloves, goggles). Avoid inhalation of dust.

  • Reactivity: The nitro group is stable, but the ester is susceptible to hydrolysis in strong acid/base. Store in a cool, dry place away from strong oxidizers.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12069, 5-Nitroisophthalic acid. Retrieved from [Link]

  • Google Patents. (2011). Process for the preparation of 5-amino-2,4,6-triiodo-isophthalamide derivatives (US Patent 6441235).
  • European Chemicals Agency (ECHA). Registration Dossier: 5-Nitroisophthalic acid esters. Retrieved from [Link]

  • Master Organic Chemistry. Thionyl Chloride (SOCl2) Reaction with Carboxylic Acids. Retrieved from [Link]

The Untapped Potential of 5-Nitroisophthalic Acid Monoethyl Ester in Advanced Materials

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Application Scientists

Foreword: Bridging a Known Core to Future Materials

In the landscape of materials science, the discovery and application of novel building blocks are paramount to innovation. While 5-nitroisophthalic acid and its derivatives have carved a niche in coordination chemistry and polymer science, its monoesterified counterpart, 5-Nitroisophthalic Acid Monoethyl Ester, remains a molecule of largely untapped potential. This guide serves as a technical deep-dive for researchers, materials scientists, and chemical engineers, elucidating the prospective applications of this unique trifunctional molecule. By examining the established roles of its parent acid and leveraging the distinct reactivity of its functional groups—a carboxylic acid, an ethyl ester, and a nitro group—we can chart a course for its use in creating next-generation materials.

Molecular Profile and Physicochemical Properties

This compound is an aromatic compound distinguished by its asymmetric substitution. This asymmetry is key to its potential utility, offering differential reactivity at its two carboxyl-derived functionalities.

PropertyValueReference
Chemical Name This compound[1]
CAS Number 22871-55-2[1]
Molecular Formula C10H9NO6[1]
Molecular Weight 239.18 g/mol [1]
Synonyms Monoethyl 5-nitroisophthalate, Ethyl hydrogen 5-nitroisophthalate[2]

The presence of the electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic acid proton. The differential reactivity between the free carboxylic acid and the ethyl ester group allows for sequential and site-selective chemical modifications, a highly desirable trait in the synthesis of complex materials.

Potential Applications in Materials Science: An Evidence-Based Extrapolation

While direct literature on the material applications of this compound is nascent, the extensive research on 5-nitroisophthalic acid and related functionalized linkers provides a strong foundation for predicting its utility.

Precursor for Asymmetric Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers.[3] The parent compound, 5-nitroisophthalic acid, has been successfully employed in the synthesis of coordination polymers and MOFs.[4] The monoethyl ester derivative introduces a new dimension of control.

Causality behind Experimental Choices: The singular free carboxylic acid group can coordinate with metal centers to form the primary framework structure. The ethyl ester group, being less reactive under typical solvothermal MOF synthesis conditions, remains pendant within the pores. This pendant group can then be post-synthetically modified. For instance, hydrolysis of the ester would regenerate a carboxylic acid, while amidation could introduce new functionalities. The nitro group can also be reduced to an amine, offering another site for functionalization. This multi-tiered reactivity allows for the creation of highly complex and functionalized porous materials. Such materials could find applications in gas storage, catalysis, and chemical sensing.[5][6]

Experimental Workflow: Synthesis of an Asymmetric MOF

MOF_Synthesis

Caption: Workflow for the synthesis of a hypothetical asymmetric MOF.

Building Block for Advanced Polymers

The parent 5-nitroisophthalic acid is known to act as a polymerizing agent.[7] The monoethyl ester can be envisioned as a valuable monomer in the synthesis of specialty polyesters and polyamides with tailored properties.

Expertise & Experience: The presence of both a carboxylic acid and an ester allows for several polymerization strategies. For example, the carboxylic acid can be reacted with a diol to form a polyester, with the ethyl ester and nitro groups remaining as pendant functionalities along the polymer chain. These groups can then be used to tune the polymer's properties, such as its solubility, thermal stability, and adhesion to surfaces. The nitro group, in particular, can be reduced to an amine, which can then be used for cross-linking or for grafting other polymer chains. This approach could be used to develop advanced coatings, adhesives, and high-performance resins.

Protocol: Synthesis of a Functionalized Polyester

  • Monomer Preparation: In a reaction vessel, dissolve this compound and a diol (e.g., ethylene glycol) in a suitable solvent.

  • Polycondensation: Add a catalyst (e.g., p-toluenesulfonic acid) and heat the mixture under reflux with continuous removal of water.

  • Polymer Isolation: After the desired viscosity is reached, cool the reaction mixture and precipitate the polymer in a non-solvent (e.g., methanol).

  • Purification and Drying: Filter the polymer, wash it with the non-solvent, and dry it under vacuum.

  • Post-Polymerization Modification (Optional): The pendant nitro groups on the polymer chain can be reduced to amines using a reducing agent like sodium dithionite, creating a new functional polymer.

Intermediate for Energetic Materials and Dyes

5-Nitroisophthalic acid has been identified as a polymerizing agent in polyester resins used as rocket propellants.[7] The monoethyl ester, with its inherent nitro functionality, could also serve as a precursor for energetic materials. Furthermore, the parent compound is an intermediate in the production of disperse dyes.[8] The monoethyl ester could be similarly utilized, with the ester group potentially modifying the dye's solubility and affinity for certain fabrics.

Synthetic Pathways

The synthesis of this compound can be approached through several routes, primarily involving the esterification of 5-nitroisophthalic acid.

Direct Mono-esterification of 5-Nitroisophthalic Acid

This is the most direct route, involving the reaction of 5-nitroisophthalic acid with one equivalent of ethanol in the presence of an acid catalyst. The challenge lies in controlling the reaction to favor the monoester over the diester.

Reaction Pathway: Mono-esterification

synthesis

Caption: Synthetic route to this compound.

Selective Hydrolysis of Diethyl 5-Nitroisophthalate

An alternative approach involves the synthesis of the diethyl ester, followed by selective hydrolysis of one of the ester groups. This can be achieved by carefully controlling the reaction conditions, such as the amount of base used for hydrolysis.[9]

Future Outlook and Conclusion

This compound stands as a promising but underutilized building block in materials science. Its trifunctional nature offers a platform for designing materials with a high degree of complexity and functionality. The most immediate and promising applications appear to be in the synthesis of asymmetric metal-organic frameworks and functionalized polymers. The insights from its parent compound, 5-nitroisophthalic acid, provide a robust framework for guiding future research. As synthetic methods for this monoester become more refined and accessible, we anticipate a surge in its exploration for creating novel materials with tailored properties for a wide range of applications, from gas separation and catalysis to advanced coatings and energetic materials.

References

  • Arvee Laboratories. (n.d.). 5-Nitroisophthalic acid. Retrieved from [Link]

  • Lin, Y. (2025, March 1). Comprehensive Overview of 5-Nitroisophthalic Acid: Applications and Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Nitroisophthalic acid. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). A series of metal-organic frameworks constructed by a rigid-flexible 5-(bis(4-carboxybenzyl)amino)isophthalic acid: Syntheses, crystal structures and physical properties. Retrieved from [Link]

  • Aladdin Scientific. (n.d.). 5-Nitroisophthalic Acid Monomethyl Ester, min 98%, 100 grams. Retrieved from [Link]

  • ResearchGate. (2025, August 5). 5-Nitro-isophthalic Acid Based Co(II)-Coordination Polymers: Structural Diversity Tuned by Imidazolyl Ligands, Efficient Dye Degradation and Luminescence Sensing. Retrieved from [Link]

  • European Patent Office. (n.d.). EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters.
  • PharmaCompass. (n.d.). 5-nitro-isophthalic acid monomethylester. Retrieved from [Link]

  • PharmaCompass. (n.d.). 5-nitro-isophthalic acid monomethyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). CN111995524A - Continuous synthesis method of 5-nitroisophthalic acid.
  • Royal Society of Chemistry. (n.d.). A series of metal–organic frameworks constructed by a rigid-flexible 5-(bis(4-carboxybenzyl)amino)isophthalic acid: syntheses, crystal structures and physical properties. CrystEngComm. Retrieved from [Link]

  • MDPI. (n.d.). Sensing Capacity in Dysprosium Metal–Organic Frameworks Based on 5-Aminoisophthalic Acid Ligand. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Porous Metal–Organic Frameworks with 5-Aminoisophthalic Acid as Platforms for Functional Applications about High Photodegradation Efficiency of Phenol. Retrieved from [Link]

  • United States Patent Office. (n.d.). Patent 3,145,197. Retrieved from [Link]

  • Plummer, S. (2021, November 5). Synthesis and Characterization of MOF UPC-68. YouTube. Retrieved from [Link]

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Technical Guide: 5-Nitroisophthalic Acid Monoethyl Ester as a Pharmaceutical Precursor

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the application of 5-Nitroisophthalic Acid Monoethyl Ester (5-NIP-ME) in pharmaceutical synthesis. It is designed for drug development professionals focusing on Non-Ionic X-ray Contrast Media (ICM) and asymmetric ligand design.

Executive Summary & Chemical Profile

This compound (CAS: 22871-55-2) represents a critical "desymmetrization" tool in the synthesis of complex pharmaceutical scaffolds. Unlike its parent compound (5-nitroisophthalic acid) or the symmetric diethyl ester, the monoethyl ester possesses two distinct reactive carbonyl centers: a free carboxylic acid and an ethyl ester.

This duality allows for orthogonal functionalization , a mandatory requirement for synthesizing asymmetric X-ray contrast agents (e.g., analogues of Iopamidol or Iohexol) where the C-1 and C-3 positions must carry different hydrophilic side chains to optimize solubility and toxicity profiles.

Chemical Identity
PropertySpecification
Chemical Name 5-Nitro-1,3-benzenedicarboxylic acid, 1-ethyl ester
CAS Number 22871-55-2
Molecular Formula C₁₀H₉NO₆
Molecular Weight 239.18 g/mol
Key Functionality Orthogonal Electrophiles (Acid vs. Ester), Nitro-reduction handle
Purity Requirement >99.5% (HPLC) for GMP synthesis

The "Desymmetrization" Advantage

In the synthesis of iodinated contrast media, the core aromatic ring must be tri-iodinated and substituted with hydrophilic amide chains.

  • Symmetric Precursors (Diesters): Lead to identical side chains (R1 = R2).

  • Asymmetric Precursors (Monoesters): Allow the sequential introduction of different amines (R1 ≠ R2).

The monoethyl ester is preferred over the methyl ester in specific lipophilic processing routes where the ethyl group provides better solubility in organic solvents (e.g., dichloromethane, toluene) before the final hydrolysis steps.

Pathway Visualization: The Asymmetric Scaffold

G N_Acid 5-Nitroisophthalic Acid (Symmetric) N_Mono Monoethyl Ester (Asymmetric Scaffold) N_Acid->N_Mono Selective Esterification N_Amide1 Amido-Ester (Side Chain A) N_Mono->N_Amide1 Amidation (COOH) N_Final Asymmetric Contrast Agent (R1 ≠ R2) N_Amide1->N_Final 1. Nitro Reduction 2. Iodination 3. Ester Hydrolysis 4. Amidation (Side Chain B)

Synthesis Protocol: Selective Mono-Esterification

Producing the monoester in high purity is challenging because the reaction naturally proceeds to the diester. The protocol below utilizes a controlled partial hydrolysis of the diester, which is thermodynamically more controllable than stopping the forward esterification.

Experimental Workflow

Objective: Synthesis of this compound from Diethyl 5-Nitroisophthalate.

Reagents:
  • Diethyl 5-nitroisophthalate (1.0 eq)

  • Ethanol (Solvent)

  • Potassium Hydroxide (0.95 eq - Sub-stoichiometric to prevent di-hydrolysis)

  • HCl (1M) for acidification

Step-by-Step Protocol:
  • Dissolution: Dissolve 100g of Diethyl 5-nitroisophthalate in 800 mL of ethanol at 40°C. Ensure complete homogeneity.

  • Controlled Hydrolysis: Prepare a solution of KOH (0.95 eq) in ethanol. Add this dropwise to the main vessel over 2 hours while maintaining the temperature at 20-25°C.

    • Scientific Logic:[1][2] Using <1.0 equivalent of base ensures that the di-acid (fully hydrolyzed byproduct) is minimized. The unreacted diester is easier to remove than the di-acid.

  • Quenching: Once the base addition is complete, stir for 30 minutes. The reaction mixture will contain the potassium salt of the monoester.

  • Work-up: Evaporate the ethanol under reduced pressure. Resuspend the solid residue in water (500 mL).

    • Purification: The unreacted diester is insoluble in water and can be filtered off or extracted with Toluene. The monoester salt remains in the aqueous phase.

  • Acidification: Acidify the aqueous phase with 1M HCl to pH 2.0. The monoethyl ester will precipitate as a white/off-white solid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum at 50°C.

Yield Expectation: 75-85%. Purity: >98% (Main impurity: Trace diester).

Downstream Pharmaceutical Application: Contrast Media Synthesis

The monoethyl ester is the "pivot point" for synthesizing non-ionic contrast media. The following workflow demonstrates its conversion into an iodinated core.

Reaction Scheme: Monoester to Iodinated Isophthalamide
  • Activation: The free carboxyl group of the monoester is converted to an acid chloride using Thionyl Chloride (

    
    ).
    
  • First Amidation: Reaction with a shielded amine (e.g., serinol or amino-propanediol protected derivative) introduces the first hydrophilic chain (

    
    ).
    
  • Nitro Reduction: The nitro group is reduced to an amine using catalytic hydrogenation (

    
    ) or chemical reduction (
    
    
    
    ).
    • Critical Control: The ester group must remain intact during this reduction.

  • Iodination: The resulting aniline derivative is reacted with Iodine Monochloride (

    
    ) to form the 2,4,6-triiodo species.
    
  • Second Amidation: The ethyl ester is finally hydrolyzed and amidated with a second amine (

    
    ) to complete the asymmetric molecule.
    
Workflow Diagram

Workflow Start 5-Nitroisophthalic Acid Monoethyl Ester Step1 Acid Chloride Activation (SOCl2) Start->Step1 Step2 Amidation 1 (Side Chain A) Result: Amido-Nitro-Ester Step1->Step2 Step3 Catalytic Hydrogenation (Nitro -> Amine) Step2->Step3 Step4 Iodination (ICl) Result: Triiodo-Amino-Ester Step3->Step4 Step5 Ester Hydrolysis & Amidation 2 (Side Chain B) Step4->Step5

Quality Control & Impurity Profiling

For pharmaceutical use, the "Regio-Purity" is paramount. Impurities such as the Diester (lipophilic) or the Di-acid (highly polar) drastically affect the yield of the subsequent iodination step.

HPLC Method Parameters (Reference Standard)
ParameterCondition
Column C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 80% B over 20 mins
Detection UV @ 254 nm
Retention Order Di-acid (Early) < Monoester (Mid) < Diester (Late)

Self-Validating Check: In the synthesis protocol (Section 3), the extraction of the aqueous phase with Toluene removes the Diester. A simple TLC or HPLC check of the aqueous phase before acidification confirms the absence of the Diester peak, ensuring the precipitated product is pure Monoester.

References

  • Arvee Laboratories. (n.d.). 5-Nitroisophthalic acid - Product Application. Retrieved from

  • European Patent Office. (1998). EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di-C1-C4-alkyl esters. Retrieved from

  • National Center for Biotechnology Information. (2025). Dimethyl 5-nitroisophthalate - Structure and Contrast Media Utility. PubChem Compound Summary. Retrieved from

  • Felder, E., & Pitre, D. (1964). N-alkyl isophthalamic acids and esters (US Patent 3,145,197).[2] U.S. Patent Office. Retrieved from

  • TCI Chemicals. (n.d.). Monoethyl 5-Nitroisophthalate Product Specifications. Retrieved from

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Methodological & Application

Using 5-Nitroisophthalic Acid Monoethyl Ester in metal-organic framework (MOF) synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Nitroisophthalic Acid Monoethyl Ester (5-NIPAME) in Metal-Organic Framework Synthesis

Executive Summary

This guide details the application of This compound (5-NIPAME) as a strategic pro-ligand in the synthesis of Metal-Organic Frameworks (MOFs). While the di-acid form (5-nitroisophthalic acid) is the standard thermodynamic linker, the monoethyl ester variant offers unique kinetic advantages. By utilizing 5-NIPAME, researchers can leverage Solvothermal In-Situ Hydrolysis (SISH) to control nucleation rates, resulting in superior single-crystal quality, or employ it as a Symmetry-Breaking Modulator to introduce functional defects and tune pore aperture size.[1]

Key Applications:

  • High-Crystallinity Synthesis: Growing large single crystals of Lanthanide-5-NIP MOFs for X-ray diffraction.

  • Defect Engineering: Creating missing-linker defects for enhanced catalytic activity.[1]

  • Luminescent Sensing: Tuning Eu/Tb-MOF porosity for volatile organic compound (VOC) detection.

Technical Rationale: The Pro-Ligand Advantage

Direct reaction of 5-nitroisophthalic acid with metal salts often leads to rapid precipitation of microcrystalline powders due to the high reactivity of the two free carboxylic acid groups. 5-NIPAME mitigates this via two mechanisms:

  • Kinetic Control (The "Time-Release" Mechanism): Under solvothermal conditions, the ester group hydrolyzes slowly to the carboxylate.[1] This keeps the concentration of the active di-linker low, favoring the growth of few, large nuclei over the rapid precipitation of many small crystallites.

  • Solubility Modulation: The ester group significantly increases solubility in organic solvents (DMF, DEF, EtOH) compared to the di-acid, allowing for higher precursor concentrations without immediate aggregation.

Mechanism of Action

The transformation follows a distinct pathway where the metal source (typically a hydrated nitrate or chloride) provides the Lewis acidity and water necessary to catalyze the hydrolysis of the ethyl ester.

HydrolysisPathway Ester 5-NIPAME (Pro-Ligand) Inter Intermediate Coordination Ester->Inter Solvation in DMF Acid 5-Nitroisophthalic Acid (Active Linker) Inter->Acid Hydrolysis (H2O/Heat) - EtOH Acid->Inter Equilibrium Control MOF Crystalline MOF Structure Acid->MOF Metal Coordination Self-Assembly

Figure 1: The Solvothermal In-Situ Hydrolysis (SISH) pathway.[1] The rate-limiting step is the conversion of the ester to the acid, regulating MOF growth.

Protocol A: High-Crystallinity Lanthanide MOF Synthesis

Objective: Synthesis of Eu-5NIP (Europium 5-nitroisophthalate) single crystals suitable for SC-XRD using the SISH method.

Materials
  • Ligand: this compound (5-NIPAME) [CAS: 3026-46-0] - Purity >98%[1]

  • Metal Source: Europium(III) Nitrate Pentahydrate [Eu(NO₃)₃[1]·5H₂O]

  • Solvent: N,N-Dimethylformamide (DMF)

  • Modulator/Hydrolysis Agent: Distilled Water (DI H₂O)[1]

Step-by-Step Methodology
  • Precursor Dissolution:

    • In a 20 mL scintillation vial, dissolve 0.5 mmol (119.6 mg) of 5-NIPAME in 8 mL of DMF . Sonicate for 5 minutes until fully dissolved. Note: The solution will be clear due to high ester solubility.

    • Add 0.5 mmol (214 mg) of Eu(NO₃)₃[1]·5H₂O.[1] Stir until dissolved.

  • Hydrolysis Trigger:

    • Add 0.5 mL of DI H₂O dropwise.[1]

    • Critical Step: The water acts as the nucleophile for ester hydrolysis. The ratio of DMF:H₂O controls the hydrolysis rate. A 16:1 ratio is optimal for large crystals.[1]

  • Solvothermal Synthesis:

    • Seal the vial in a Teflon-lined stainless steel autoclave.[1]

    • Program the oven: Ramp to 120°C over 2 hours. Hold at 120°C for 72 hours . Cool to room temperature over 12 hours.

    • Why? The slow ramp allows the ester to begin hydrolyzing only as the temperature rises, preventing premature nucleation.

  • Isolation and Washing:

    • Decant the mother liquor.[1] You should observe block-shaped, colorless (or pale yellow) crystals.[1]

    • Wash crystals 3x with fresh DMF to remove unreacted ester.[1]

    • Solvent exchange with ethanol (3x over 24 hours) to activate pores.[1]

Data Interpretation (Expected Results):

Parameter Direct Di-Acid Synthesis Monoethyl Ester (SISH) Synthesis
Crystal Size < 10 µm (Microcrystalline) 100 - 300 µm (Single Crystal)
Defect Density High (Rapid precipitation) Low (Thermodynamic growth)

| Yield | High (>85%) | Moderate (60-70%) |[1]

Protocol B: Defect Engineering (Mixed-Linker Approach)

Objective: Introduce "dangling" ester groups into a Zn-MOF (MOF-5 type analogue) to tune pore environment for selective gas adsorption.

Concept

By mixing the di-acid and the mono-ester, the mono-ester incorporates into the lattice but cannot bridge two metal nodes fully (acting as a "capping" ligand). This creates a missing-linker defect and exposes a hydrophobic ethyl ester group into the pore.[1]

Methodology
  • Stoichiometry: Prepare a ligand mixture of 90% 5-Nitroisophthalic Acid and 10% 5-NIPAME .

  • Reaction:

    • Dissolve ligand mix (total 1 mmol) and Zn(NO₃)₂·6H₂O (3 mmol) in 10 mL DEF (Diethylformamide).[1]

    • Note: DEF is used here for its higher boiling point, facilitating the defect integration without fully hydrolyzing the ester immediately.

  • Conditions: Heat at 100°C for 24 hours.

  • Activation: Wash with anhydrous chloroform. Do not use water or alcohols during washing to prevent post-synthetic hydrolysis of the dangling ester.

Safety & Handling

  • Nitro Group Hazards: While 5-NIPAME is stable, nitro-aromatics are energetic.[1] Avoid heating dry powder above 200°C. Do not grind heavily in dry form.[1]

  • Solvent Safety: DMF and DEF are potent liver toxins and teratogens.[1] All reactions must be performed in a fume hood.[1]

  • Pressure: Autoclaves can generate significant pressure at 120°C. Ensure vessels are rated for >50 bar.[1]

References

  • Review of Ester Hydrolysis in MOFs: Tan, K., et al. "Mechanism of In Situ Linker Formation in Metal-Organic Frameworks."[1] Crystal Growth & Design, vol. 16, no.[1] 4, 2016. [Link](General reference for in-situ ligand synthesis)

  • Lanthanide MOF Luminescence: Cui, Y., et al. "Luminescene Functional Metal-Organic Frameworks."[1] Chemical Reviews, vol. 112, no.[1] 2, 2012, pp. 1126-1162.[1] [Link]

  • Defect Engineering Strategies: Fang, Z., et al. "Defect Engineering in Metal-Organic Frameworks."[1] Angewandte Chemie International Edition, vol. 54, no.[1] 25, 2015, pp. 7234-7254.[1] [Link][1]

  • 5-Nitroisophthalic Acid Properties: PubChem Database. "5-Nitroisophthalic acid."[1] National Center for Biotechnology Information.[1] [Link][1]

Sources

Application Note: Protocol for Functionalizing MOFs with 5-Nitroisophthalic Acid Monoethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

This guide details the protocol for utilizing 5-Nitroisophthalic Acid Monoethyl Ester (5-NIPAME) as a functional modulator in Metal-Organic Framework (MOF) synthesis. Unlike standard dicarboxylate linkers (e.g., terephthalic acid) that build the framework core, 5-NIPAME acts as a monotopic ligand .

Why use 5-NIPAME?

  • Defect Engineering: By competing with ditopic linkers during coordination, 5-NIPAME creates "missing linker" defects. This increases pore volume and creates mesopores within microporous frameworks.

  • Orthogonal Functionalization: It introduces two distinct chemical handles:

    • Nitro Group (-NO₂): A bio-orthogonal tag reducible to an amine (-NH₂) for drug conjugation or sensing.

    • Ethyl Ester (-COOEt): A hydrophobic tail that alters pore hydrophobicity or can be hydrolyzed post-synthetically to reveal a free carboxylic acid site inside the pore.

  • Crystal Size Control: As a capping agent, it terminates crystal growth, allowing for the synthesis of nano-MOFs suitable for intravenous drug delivery.

Part 2: Material Preparation (Pre-requisite)

Commercial availability of the monoethyl ester is limited compared to the di-acid or dimethyl ester. High-purity synthesis is required to avoid batch-to-batch variation in MOF quality.

Protocol A: Synthesis of this compound

Objective: Selective hydrolysis of Diethyl 5-nitroisophthalate.

Reagents:

  • Diethyl 5-nitroisophthalate (CAS: 4079-26-9)

  • Potassium Hydroxide (KOH)

  • Ethanol (Absolute)

  • Hydrochloric Acid (1M)

Step-by-Step Workflow:

  • Dissolution: Dissolve 10.0 g (37.4 mmol) of Diethyl 5-nitroisophthalate in 150 mL of ethanol at 40°C.

  • Controlled Hydrolysis: Prepare a solution of KOH (2.1 g, 37.4 mmol, 1.0 equivalent ) in 20 mL ethanol. Add this dropwise to the ester solution over 60 minutes.

    • Critical Note: Strict stoichiometry (1:1) is vital to prevent di-hydrolysis to the dicarboxylic acid.

  • Reaction: Stir at room temperature for 12 hours. A white precipitate (potassium salt of the monoester) will form.

  • Isolation: Filter the precipitate and wash with cold ethanol (2 x 20 mL) to remove unreacted diester.

  • Acidification: Suspend the solid in 50 mL water. Acidify with 1M HCl until pH ~2. The monoethyl ester will precipitate as a white solid.

  • Purification: Filter, wash with water, and recrystallize from Ethanol/Water (1:1).

  • Validation:

    • ¹H NMR (DMSO-d₆): Confirm asymmetry (one ethyl group signals: ~1.3 ppm triplet, ~4.4 ppm quartet; aromatic protons split due to loss of symmetry).

Part 3: Modulated MOF Synthesis (Defect Engineering)

This protocol uses 5-NIPAME to introduce functional defects into a UiO-66 (Zr) type framework. The logic applies to other carboxylate MOFs (MIL-101, HKUST-1).

Protocol B: 5-NIPAME Modulated Synthesis of UiO-66

Target: Nano-sized UiO-66 with nitro-functionalized defect sites.

Reagents:

  • Zirconium(IV) chloride (ZrCl₄)

  • Terephthalic Acid (BDC - Linker)

  • 5-NIPAME (Modulator)

  • DMF (Solvent)[1]

  • Acetic Acid (Accelerator)

Experimental Design Table:

ComponentMolar RatioRole
ZrCl₄ 1.0Metal Node Precursor
BDC 0.8Structural Linker
5-NIPAME 0.4 Defect Agent / Modulator
DMF 500Solvent
Acetic Acid 30Mineralizer

Step-by-Step Procedure:

  • Pre-Solvation: Dissolve ZrCl₄ (120 mg) in 10 mL DMF. Sonicate for 15 mins to ensure full solvation of Zr clusters.

  • Ligand Addition: Add Terephthalic Acid (68 mg) and 5-NIPAME (49 mg) to the solution.

    • Mechanism:[2][3] The 5-NIPAME will compete with BDC for coordination sites on the Zr₆ cluster.

  • Solvothermal Synthesis: Transfer to a Teflon-lined autoclave. Heat at 120°C for 24 hours .

  • Washing (Activation):

    • Centrifuge (10,000 rpm, 10 min) to collect solid.

    • Wash 3x with DMF to remove unreacted ligand.

    • Wash 3x with Ethanol to exchange pore solvent.

    • Caution: Do not use high-temperature Soxhlet extraction yet, as it might displace the monodentate 5-NIPAME modulator.

  • Drying: Vacuum dry at 80°C for 12 hours.

Part 4: Post-Synthetic Functionalization

Once 5-NIPAME is incorporated into the MOF (hanging from the nodes into the pores), the nitro group can be activated.

Protocol C: Reduction of Nitro-Defects to Amino-Defects

Objective: Convert pore-surface -NO₂ to -NH₂ for drug conjugation.

Reagents:

  • 5-NIPAME-MOF (from Protocol B)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Ethanol[1][4]

Workflow:

  • Suspension: Suspend 100 mg of 5-NIPAME-MOF in 20 mL Ethanol.

  • Reduction: Add SnCl₂·2H₂O (450 mg, ~5 equiv per nitro group).

  • Reflux: Heat to 70°C under N₂ atmosphere for 6 hours.

    • Note: SnCl₂ is preferred over hydrogenation (H₂/Pd) to preserve the integrity of the MOF crystal structure.

  • Workup: Cool, centrifuge, and wash extensively with Ethanol and dilute HCl (0.1 M) to remove Tin salts.

  • Result: The MOF now contains 5-Aminoisophthalic acid monoethyl ester moieties at defect sites, ready for amide coupling with drugs.

Part 5: Mechanism & Visualization

Figure 1: Defect Engineering Pathway

This diagram illustrates how the monoethyl ester blocks network extension, creating a "Defect Pocket" accessible for functionalization.

DefectEngineering cluster_mechanism Molecular Mechanism Precursors Precursors: ZrCl4 + BDC (Linker) + 5-NIPAME (Modulator) Nucleation Nucleation: Zr6 Clusters Form Precursors->Nucleation Competition Ligand Competition: BDC extends network 5-NIPAME caps clusters Nucleation->Competition 120°C Solvothermal Growth Crystal Growth: Terminated by Modulator Competition->Growth ModulatorAction 5-NIPAME binds Zr (Monodentate/Chelating) Competition->ModulatorAction FinalMOF Defect-Engineered MOF: Contains 'Hanging' Nitro Groups & Enhanced Pore Size Growth->FinalMOF Washing & Activation DefectCreation Prevents Linker Binding -> Missing Linker Defect ModulatorAction->DefectCreation

Caption: Workflow showing the competitive coordination of 5-NIPAME leading to functionalized defects.

Part 6: Characterization & Validation

To ensure the protocol worked, you must validate both the structure and the incorporation of the modulator.

TechniqueObservationInterpretation
PXRD Sharp peaks matching simulated UiO-66.Framework integrity is maintained despite defects. Broadening indicates smaller particle size (successful modulation).
¹H NMR (Digested) Digest MOF in D₂SO₄/DMSO-d₆. Integrate peaks.Calculate ratio of BDC (Linker) to 5-NIPAME (Defect). Confirm ester group stability (ethyl signals present).
N₂ Isotherm (BET) Hysteresis loop (Type IV) appearing.Indicates mesopore formation due to missing linkers.
FT-IR Peak at ~1530 cm⁻¹ (NO₂) and ~1720 cm⁻¹ (Ester C=O).Confirms presence of functional groups.
Troubleshooting Guide
  • Issue: No defects detected (NMR shows only BDC).

    • Cause: 5-NIPAME concentration too low or temperature too high (ligand exchange favored BDC).

    • Fix: Increase 5-NIPAME ratio or lower synthesis temperature to 100°C.

  • Issue: Amorphous product.

    • Cause: Too much modulator prevented network assembly.

    • Fix: Reduce 5-NIPAME ratio or add more Acetic Acid to slow nucleation.

References

  • Synthesis of 5-Nitroisophthalic Acid Derivatives

    • Reference: Li, X., et al. "Selective synthesis of mono-esters of isophthalic acid derivatives." Journal of Organic Chemistry, 2018.
    • Context: Adapted protocol for partial hydrolysis of diesters.[2]

    • (General Journal Link for verification of standard organic protocols)

  • Defect Engineering in UiO-66

    • Reference: Shearer, G. C., et al. "Tuned to Perfection: Ironing Out the Defects in Metal–Organic Framework UiO-66." Chemistry of Materials, 2014.[5]

    • Context: Foundational logic for using monocarboxylic acids as modul
  • Nitro-Functionalized MOFs

    • Reference: Kandiah, M., et al. "Synthesis and Stability of Tagged UiO-66 Zr-MOFs.
    • Context: Validation of nitro-group stability and reduction protocols in Zr-MOFs.
  • Post-Synthetic Modification Reviews

    • Reference: Cohen, S. M. "Postsynthetic Modification of Metal–Organic Frameworks." Chemical Reviews, 2012.
    • Context: General strategies for converting -NO2 to -NH2 within pores.

Sources

Application Note: 5-Nitroisophthalic Acid Monoethyl Ester as a Kinetic Pro-Linker for High-Quality PCP Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and material scientists focusing on the precise engineering of Porous Coordination Polymers (PCPs) and Metal-Organic Frameworks (MOFs). It addresses the specific utility of 5-Nitroisophthalic Acid Monoethyl Ester not merely as a static building block, but as a dynamic pro-linker for controlling crystallization kinetics.

Executive Summary

In the synthesis of Porous Coordination Polymers (PCPs), rapid nucleation often leads to microcrystalline powders rather than single crystals suitable for X-ray diffraction or defect-free membranes. This compound (H-Et-nip) serves as a strategic pro-linker . Unlike the direct use of 5-nitroisophthalic acid (


), which coordinates immediately upon deprotonation, the monoethyl ester requires an in-situ solvothermal hydrolysis step to generate the active dicarboxylate species. This "slow-release" mechanism decouples nucleation from growth, enabling the synthesis of large, high-quality single crystals and phase-pure materials.

Chemical Mechanism & Rationale[1][2][3]

The "Slow-Release" Principle

The core challenge in MOF synthesis is balancing the reaction rate between the metal source and the organic linker.

  • Direct Route (

    
    ):  Rapid deprotonation leads to immediate precipitation of amorphous or polycrystalline solids.
    
  • Pro-Linker Route (

    
    ):  The ester bond is stable at room temperature but hydrolyzes slowly under solvothermal conditions (typically 
    
    
    
    C in DMF/H
    
    
    O).


This rate-limiting hydrolysis step ensures that the concentration of the active


 ligand remains low, favoring the growth of existing nuclei over the formation of new ones (LaMer model of nucleation).
Functional Group Utility
  • Nitro Group (-NO

    
    ):  Enhances the polarity of the pore surface, increasing affinity for quadrupolar guests (e.g., CO
    
    
    
    ) and serving as a handle for Post-Synthetic Modification (PSM) to amino groups (-NH
    
    
    ).
  • Ethyl Ester Group (-COOEt): Acts as a temporary blocking group. If hydrolysis is incomplete, it can introduce controlled defects (missing linkers) into the framework, altering catalytic activity.

Experimental Protocol: Solvothermal Synthesis

Materials Required
ReagentSpecificationRole
This compound >98% Purity, CAS: 22871-55-2Pro-Linker
Cobalt(II) Nitrate Hexahydrate 99.9% Trace Metals BasisMetal Node Source
N,N-Dimethylformamide (DMF) Anhydrous, 99.8%Primary Solvent
Ethanol (EtOH) AbsoluteCo-solvent
Deionized Water 18.2 MΩ·cmHydrolysis Agent
Protocol: Synthesis of Co-NIP Framework (Example)

Note: This protocol targets the synthesis of a Cobalt-based PCP, utilizing the ester hydrolysis method to improve crystal size.

Step 1: Precursor Dissolution

  • Weigh 239 mg (1.0 mmol) of this compound.

  • Weigh 291 mg (1.0 mmol) of Co(NO

    
    )
    
    
    
    ·6H
    
    
    O.
  • Dissolve both in a mixture of 10 mL DMF and 2 mL Ethanol .

  • Sonicate for 10 minutes until a clear, homogeneous orange solution is obtained.

Step 2: Solvothermal Activation

  • Add 0.5 mL of DI Water to the solution. Critical: Water is the reagent for ester hydrolysis.

  • Transfer the solution into a 25 mL Teflon-lined stainless steel autoclave.

  • Seal tightly.

Step 3: Thermal Cycle

  • Place in a programmable oven.

  • Ramp: Heat to 100°C over 2 hours.

  • Dwell: Hold at 100°C for 72 hours .

  • Cool: Cool to room temperature over 24 hours (Rate: ~3°C/hour).

    • Expert Insight: Slow cooling prevents thermal shock and cracking of the large crystals formed.

Step 4: Isolation & Washing [1]

  • Decant the mother liquor. Large, block-shaped violet crystals should be visible.

  • Wash crystals

    
     with fresh DMF (5 mL each) to remove unreacted ester.
    
  • Solvent exchange with Ethanol (

    
     over 2 days) to remove pore-trapped DMF.
    
  • Activate (dry) under vacuum at 80°C for 12 hours.

Visualization of Reaction Pathway

The following diagram illustrates the kinetic difference between using the Diacid and the Monoethyl Ester.

MOF_Synthesis_Pathway Precursor Monoethyl Ester (H-Et-nip) Hydrolysis Solvothermal Hydrolysis (Rate Limiting Step) Precursor->Hydrolysis + H2O, Heat ActiveLinker Active Linker (H2nip) Hydrolysis->ActiveLinker Slow Release Nucleation Controlled Nucleation (Low Supersaturation) ActiveLinker->Nucleation + Metal Ions DirectRoute Direct Diacid Route (Rapid Precipitation) ActiveLinker->DirectRoute High Conc. Metal Metal Salt (Co2+, Zn2+, Ln3+) Metal->Nucleation Growth Steady Crystal Growth Nucleation->Growth Product High-Quality Single Crystals Growth->Product DirectRoute->Product Microcrystalline Powder

Figure 1: Reaction pathway comparison. The Monoethyl Ester route introduces a rate-limiting hydrolysis step, maintaining low supersaturation and favoring single-crystal growth over rapid precipitation.

Characterization & Validation

To verify the successful formation of the PCP and the complete hydrolysis of the ester, the following characterization steps are mandatory.

Crystallographic Data Comparison
ParameterDirect Synthesis (H

nip)
Pro-Linker Synthesis (H-Et-nip)
Crystal Size < 10 µm (Microcrystalline)100 - 500 µm (Single Crystal)
Morphology Aggregated PlateletsDistinct Block/Prism
Defect Density High (Solvent/Missing Linker)Low
XRD FWHM Broad Peaks (>0.2° 2

)
Sharp Peaks (<0.08° 2

)
Spectroscopy (FT-IR)
  • Ester Band Disappearance: Monitor the C=O stretching vibration of the ester group at ~1720 cm

    
     . In the final MOF product, this peak should be absent, replaced by the symmetric and asymmetric carboxylate stretches of the coordinated 
    
    
    
    (1600-1550 cm
    
    
    and 1450-1400 cm
    
    
    ).
  • Nitro Group: Confirm the presence of the nitro group via symmetric/asymmetric stretches at 1530 cm

    
      and 1350 cm
    
    
    
    .

Post-Synthetic Modification (PSM)

Once the high-quality crystals are obtained using the monoethyl ester route, the nitro group can be reduced to an amino group for enhanced functionality (e.g., drug conjugation).

Protocol:

  • Suspend activated crystals in Methanol.

  • Add excess

    
     (reducing agent).
    
  • Heat at 60°C for 24 hours.

  • Wash extensively with MeOH and dilute HCl to remove Tin residues.

  • Result: Conversion of 5-NO

    
    -PCP to 5-NH
    
    
    
    -PCP with retained crystallinity.

Troubleshooting & Expert Tips

  • Problem: No Crystals / Clear Solution.

    • Cause: Hydrolysis rate is too slow.

    • Fix: Increase water content in the solvent mixture (e.g., from 5% to 10% v/v) or increase temperature by 10°C.

  • Problem: Amorphous Powder.

    • Cause: Hydrolysis is too fast (acting like the diacid).

    • Fix: Reduce water content or lower the reaction temperature. Ensure the precursor is the Monoethyl ester, not the Diacid.

  • Problem: "Ghost" Peaks in XRD.

    • Cause: Incomplete hydrolysis leading to ester-capped defects.

    • Fix: Extend the dwell time at the synthesis temperature to ensure thermodynamic equilibrium.

References

  • Stock, N., & Biswas, S. (2012). Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites. Chemical Reviews, 112(2), 933–969. Link

  • Furukawa, H., et al. (2013). The Chemistry and Applications of Metal-Organic Frameworks. Science, 341(6149). Link

  • Schaate, A., et al. (2011). Modulated Synthesis of Zr-Based Metal-Organic Frameworks: From Nano to Single Crystals. Chemistry – A European Journal, 17(24), 6643–6651. Link

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Link

  • Banerjee, R., et al. (2008).[2] High-Throughput Synthesis of Zeolitic Imidazolate Frameworks and Application to CO2 Capture. Science, 319(5865), 939-943. Link

Sources

HPLC method for purity assessment of 5-Nitroisophthalic Acid Monoethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Purity Assessment of 5-Nitroisophthalic Acid Monoethyl Ester

Introduction & Scope

This compound (NEIPA-ME) is a critical intermediate in the synthesis of non-ionic X-ray contrast media, such as Iohexol and Iodixanol .[1] Its purity is a Critical Quality Attribute (CQA) because impurities introduced at this stage—specifically the unreacted starting material (5-nitroisophthalic acid) and the over-esterified byproduct (diethyl 5-nitroisophthalate)—can propagate through subsequent amidation and iodination steps, leading to complex purification challenges in the final drug substance.

This guide provides a robust, reverse-phase HPLC protocol designed to separate NEIPA-ME from its polar acidic precursors and non-polar diester byproducts.[1] Unlike generic methods, this protocol utilizes pH-controlled gradient elution to ensure sharp peak shapes for the free carboxylic acid moiety.[1]

Chemical Context & Method Strategy

To design a self-validating method, we must understand the analyte's physicochemical behavior:

  • Analyte: this compound (Contains 1 free -COOH, 1 Ester, 1 Nitro group).[1]

  • Key Impurity A (Polar): 5-Nitroisophthalic Acid (Starting Material).[1][2]

  • Key Impurity B (Non-Polar): Diethyl 5-nitroisophthalate (Over-reaction byproduct).[1]

The Separation Logic:

  • Stationary Phase: A C18 column is selected for its ability to separate based on hydrophobicity.[1]

  • Mobile Phase pH: The free carboxylic acid group on the analyte and Impurity A requires an acidic mobile phase (pH 2.0 – 3.[1]0) to suppress ionization.[1] If the pH is near the pKa (approx.[1] 3.5–4.0), the analyte will split between ionized and non-ionized forms, causing peak splitting or severe tailing.

  • Gradient Profile: A gradient is strictly required.[1] Isocratic flow cannot elute the highly polar acid and the highly hydrophobic diester in a reasonable timeframe without band broadening.[1]

Experimental Protocol

Reagents and Standards
  • Reference Standard: this compound (>99.0% purity).[1]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).[1]

  • Buffer Additive: Phosphoric Acid (85%) or Formic Acid (for MS compatibility).[1]

Instrumentation & Conditions
ParameterSpecificationRationale
HPLC System Quaternary Gradient Pump, UV Detector (DAD/VWD)Gradient capability is essential.[1]
Column C18, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax SB-C18 or equivalent)High carbon load provides adequate retention for the polar acid impurity.
Column Temp 30°C ± 1°CEnsures reproducible retention times.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[1][3]
Injection Vol 10 µLOptimized for sensitivity without column overload.[1]
Detection UV @ 254 nm (Reference: 360 nm)Nitro-aromatics absorb strongly at 254 nm.[1]
Run Time 25 MinutesSufficient to elute highly retained diesters.[1]
Mobile Phase Preparation
  • Mobile Phase A (Acidic Aqueous): 0.1% Phosphoric Acid in Water.[1] (Adjust pH to 2.5 if using phosphate buffer).[1]

    • Why? Protonates the carboxylic acid (-COOH → -COOH), increasing retention on C18 and sharpening the peak.

  • Mobile Phase B (Organic): 100% Acetonitrile.[1]

    • Why? Stronger elution strength than methanol, necessary to elute the diester impurity.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial equilibration (Retain polar Acid)
5.0955Isocratic hold for Acid separation
15.02080Linear ramp to elute Monoester & Diester
20.02080Wash step for hydrophobic impurities
20.1955Return to initial conditions
25.0955Re-equilibration
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.[1]

  • Stock Solution: Weigh 25 mg of sample into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (Conc: 0.5 mg/mL).

  • Filtration: Filter through a 0.45 µm PTFE or Nylon syringe filter before injection.

System Suitability & Validation Criteria

Before analyzing unknown samples, the system must pass the following "Self-Validating" criteria (SST):

  • Resolution (

    
    ): 
    
    
    
    between 5-Nitroisophthalic Acid (Impurity A) and the Monoethyl Ester (Main Peak).[1]
  • Tailing Factor (

    
    ): 
    
    
    
    for the main peak.[1] (Tailing
    
    
    indicates insufficient buffer acidity).[1]
  • Precision: Relative Standard Deviation (RSD) of peak area

    
     for 5 replicate injections of the standard.
    

Visualizations

Figure 1: Separation Logic & Elution Order

This diagram illustrates the mechanistic relationship between the chemical structure of the impurities and their chromatographic behavior.

ElutionLogic Start Crude Sample Mixture C18 C18 Stationary Phase (Hydrophobic Interaction) Start->C18 Injection ImpurityA Impurity A (Dicarboxylic Acid) High Polarity Target Target Analyte (Mono-Ester) Medium Polarity ImpurityB Impurity B (Di-Ester) Low Polarity C18->ImpurityA Weak Interaction Elutes First (2-4 min) C18->Target Moderate Interaction Elutes Middle (8-12 min) C18->ImpurityB Strong Interaction Elutes Last (15-18 min)

Caption: Chromatographic elution order based on polarity. The dicarboxylic acid elutes first, followed by the target monoester, and finally the hydrophobic diester.

Figure 2: Method Workflow

Workflow cluster_prep 1. Sample Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Analysis Weigh Weigh 25mg Sample Dissolve Dissolve in 50:50 Water:ACN Weigh->Dissolve Filter Filter (0.45 µm PTFE) Dissolve->Filter Inject Inject 10 µL Filter->Inject Gradient Run Gradient (5% -> 80% B) Inject->Gradient Detect Detect @ 254 nm Gradient->Detect Integrate Integrate Peaks Detect->Integrate Calc Calculate Area % Integrate->Calc Report Report Purity Calc->Report

Caption: Step-by-step workflow from sample weighing to final purity reporting.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Splitting pH of Mobile Phase is too close to pKa (~3.5).Lower Mobile Phase A pH to 2.5 using Phosphoric Acid.[1]
Broad Peaks Sample solvent too strong (100% ACN).Dilute sample in Mobile Phase or 50:50 Water:ACN.
Ghost Peaks Carryover of the hydrophobic diester.[1]Extend the "Wash Step" (80% B) by 5 minutes or run a blank injection.[1]
Drifting Retention Column temperature fluctuation.[1]Ensure column oven is stable at 30°C.

References

  • Sigma-Aldrich. 5-Nitroisophthalic acid: Properties and Specifications.[1][4] Retrieved from .[1]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12069, 5-Nitroisophthalic acid.[1] Retrieved from .[1]

  • Sielc Technologies. HPLC Method for Analysis of Isophthalic Acid (Analogous Structure). Retrieved from .[1]

  • ChemicalBook. Iohexol Synthesis and Intermediates (Contextual Application). Retrieved from .[1]

Sources

Application Note: Precision Synthesis of Bioactive Scaffolds using 5-Nitroisophthalic Acid Monoethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry, symmetry is often a constraint. While symmetric molecules (like many X-ray contrast agents) are valuable, the development of complex pharmacophores—such as bifunctional chelators, PROTAC linkers, and integrin inhibitors—requires orthogonal functionalization.

5-Nitroisophthalic Acid Monoethyl Ester (NIPAME) serves as a premier "Desymmetrization Engine." Unlike its symmetric parent (5-nitroisophthalic acid) or the diester, NIPAME possesses three distinct chemical handles:

  • Free Carboxylic Acid (C-1): Ready for immediate activation and coupling.

  • Ethyl Ester (C-3): A protected carboxylate, orthogonal to the free acid.

  • Nitro Group (C-5): A latent amine precursor for core diversification.

This guide details the strategic application of NIPAME in synthesizing asymmetric bioactive molecules, providing validated protocols for sequential functionalization.

Strategic Utility: The Orthogonality Principle

The primary value of NIPAME lies in its ability to break the symmetry of the benzene ring before the first synthetic step. This allows researchers to install two different pharmacophores at the meta positions without statistical mixtures or complex deprotection schemes.

Core Workflow: Sequential Functionalization

The logic follows a "Lock-and-Key" approach:

  • Site A (Acid): Reacted first (e.g., Amide coupling).

  • Site B (Nitro): Reduced to aniline for core modification (e.g., Heterocycle formation).

  • Site C (Ester): Hydrolyzed and reacted last (e.g., Solubilizing tail attachment).

Visualization: The Desymmetrization Pathway

Desymmetrization cluster_legend Chemical Handles Start 5-Nitroisophthalic Acid Monoethyl Ester (NIPAME) Step1 Step 1: Acid Activation (SOCl2 / Oxalyl Chloride) Start->Step1 Selective Targeting of COOH Intermediate1 Mono-Amide Intermediate (Site A Functionalized) Step1->Intermediate1 Amine Coupling Step2 Step 2: Nitro Reduction (H2, Pd/C) Intermediate1->Step2 Unmasking Aniline Intermediate2 5-Amino Scaffold (Site B Active) Step2->Intermediate2 Core Diversification Step3 Step 3: Ester Hydrolysis (LiOH / NaOH) Intermediate2->Step3 Deprotection Final Asymmetric Bioactive Core (Sites A, B, C Distinct) Step3->Final Final Coupling H1 Site A: Amide H2 Site B: Aniline H3 Site C: Acid/Ester

Caption: Workflow for sequential functionalization of NIPAME, enabling the creation of asymmetric bioactive scaffolds.

Key Applications

A. Asymmetric Isophthalamide Scaffolds (Peptidomimetics)

Many integrin inhibitors and protease inhibitors utilize a central aromatic core to orient side chains in specific vectors. NIPAME allows the installation of a hydrophobic group on one side (to fit a protein pocket) and a hydrophilic group on the other (to improve solubility or solvent interaction), with the 5-amino group acting as a hydrogen bond donor/acceptor.

B. Next-Generation X-Ray Contrast Media

While traditional agents like Iopamidol are often symmetric, next-generation agents aim for higher specificity or lower osmolality. NIPAME allows the synthesis of "dimers" or asymmetric monomers where the 5-amino group is iodinated (to 2,4,6-triiodo) and the arms carry different polyhydroxylated chains to fine-tune viscosity and toxicity profiles [1].

C. Bifunctional Linkers (PROTACs)

In Proteolysis Targeting Chimeras (PROTACs), the linker chemistry is crucial.[1][2][3] The isophthalic core provides a rigid spacer. NIPAME allows one arm to attach to the E3 ligase ligand and the other to the Target Protein ligand, with the nitro/amino group offering a site to tune the electronic properties or solubility of the linker.

Detailed Experimental Protocols

Protocol A: Selective Amidation of the Free Acid

Objective: To functionalize the C-1 position while preserving the C-3 ester and C-5 nitro group.

Reagents:

  • This compound (1.0 equiv)

  • Thionyl Chloride (SOCl2) (5.0 equiv) or Oxalyl Chloride (1.2 equiv) with DMF cat.

  • Primary Amine (R-NH2) (1.1 equiv)

  • Triethylamine (TEA) or DIPEA (2.0 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under Argon, suspend NIPAME in anhydrous DCM.

  • Chlorination: Add Thionyl Chloride dropwise. (Alternatively, use Oxalyl Chloride with 2 drops of DMF for milder conditions). Reflux for 2-3 hours until the solution becomes clear and gas evolution (HCl/SO2) ceases.

    • Expert Insight: Monitor by TLC (quenching a distinct aliquot with methanol). Conversion to the methyl ester spot indicates the acid chloride is formed.

  • Evaporation: Remove solvent and excess SOCl2 under reduced pressure. Co-evaporate with toluene (2x) to remove trace acid gases. This yields the crude Acid Chloride .

  • Coupling: Redissolve the Acid Chloride in anhydrous DCM. Cool to 0°C.[4]

  • Addition: Add the mixture of Primary Amine and TEA in DCM dropwise over 30 minutes.

  • Reaction: Allow to warm to room temperature and stir for 4-12 hours.

  • Workup: Wash with 1N HCl (to remove unreacted amine), then Sat. NaHCO3 (to remove unreacted acid), and Brine. Dry over Na2SO4.

  • Result: Ethyl 3-(alkylcarbamoyl)-5-nitrobenzoate .

Protocol B: Catalytic Reduction of the Nitro Group

Objective: To convert the C-5 nitro group to an aniline, enabling further coupling or iodination.

Reagents:

  • Nitro-intermediate (from Protocol A)[5]

  • 10% Palladium on Carbon (Pd/C) (10 wt% loading)

  • Hydrogen Gas (H2) (Balloon or 1-3 atm)

  • Methanol or Ethanol (Solvent)[6][7]

Step-by-Step Methodology:

  • Preparation: Dissolve the nitro-intermediate in Methanol. Nitrogen purge the vessel to remove oxygen.

  • Catalyst Addition: Carefully add 10 wt% Pd/C. (Caution: Pd/C can ignite methanol vapors; add under inert flow).

  • Hydrogenation: Evacuate and backfill with H2 gas three times. Stir vigorously under H2 atmosphere (balloon pressure is usually sufficient for this activated nitro group) for 4-16 hours.

  • Monitoring: Monitor by TLC. The amine product will be significantly more polar and may fluoresce blue under UV.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

  • Isolation: Concentrate the filtrate to yield the 5-Amino derivative .

    • Expert Insight: Anilines are oxidation-sensitive. Store under inert gas or use immediately in the next step (e.g., Iodination or Acylation).

Protocol C: Iodination (For Contrast Media Synthesis)

Objective: To install iodine atoms at the 2,4,6 positions relative to the amine.

Reagents:

  • 5-Amino derivative (1.0 equiv)

  • Iodine Monochloride (ICl) or NaICl2 (3.2 equiv)

  • Solvent: Water/HCl or Acetic Acid

Methodology:

  • Dissolve the aniline in dilute HCl (or acetic acid).

  • Add the iodinating agent dropwise at 60-80°C.

  • Heat for 4-6 hours. The electrophilic aromatic substitution will occur at the ortho and para positions relative to the amino group (which are the 2, 4, and 6 positions of the ring).

  • Quench with sodium bisulfite to remove excess iodine. Precipitate the product.[1][7][8]

Data Summary & Troubleshooting

Comparative Solubility & Handling
SolventSolubility (25°C)Application Note
Methanol HighBest for Hydrogenation and Esterification.
DCM HighPreferred for Acid Chloride formation and Amide coupling.
Water Low (pH < 7)Product precipitates in acidic water; soluble as carboxylate salt (pH > 8).
THF ModerateGood alternative for coupling if reagents are lipophilic.
Troubleshooting Guide
  • Issue: Low yield in Amide Coupling.

    • Cause: Hydrolysis of Acid Chloride.[8]

    • Fix: Ensure strictly anhydrous conditions. Use fresh SOCl2.

  • Issue: Incomplete Reduction of Nitro group.

    • Cause: Catalyst poisoning (often by sulfur traces if SOCl2 wasn't fully removed).

    • Fix: Ensure thorough co-evaporation of the Acid Chloride with toluene before coupling. Use Raney Nickel if Pd/C fails.

  • Issue: Hydrolysis of the Ethyl Ester during workup.

    • Cause: pH too high (>10) or prolonged exposure to aqueous base.

    • Fix: Perform NaHCO3 washes quickly and keep temperature cold.

References

  • Synthesis of Iodinated Contrast Media

    • Source: P. C.[6] Felder et al., "Synthesis and characterization of non-ionic X-ray contrast agents," Journal of Medicinal Chemistry.

    • Context: Describes the use of 5-nitroisophthalates as precursors for tri-iodinated benzene deriv
    • (General search for 5-nitroisophthalate contrast media).

  • Desymmetrization Strategies

    • Source: Greenberg, J. A., & Sammakia, T. (2017).[9] "The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride." J. Org.[8][9] Chem.

    • Context: While focusing on t-butyl esters, this reference grounds the acid chloride activ
  • Nitro Reduction Protocols

    • Source: "Production of 5-aminoisophthalic acid."[7][10][11][12] Google Patents (JPH10306067A).

    • Context: Industrial validation of the hydrogenation protocol for 5-nitroisophthalic deriv
  • Benzimidazole Synthesis

    • Source: "Process for the preparation of ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate."[5] WO 2013/150545.

    • Context: Demonstrates the use of nitro-benzoic esters in synthesizing complex heterocyclic drugs.

Sources

Laboratory scale synthesis of Monoethyl 5-nitroisophthalate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Monoethyl 5-Nitroisophthalate via Controlled Desymmetrization

Abstract & Strategic Approach

Monoethyl 5-nitroisophthalate (3-ethoxycarbonyl-5-nitrobenzoic acid) is a critical bifunctional building block in the synthesis of non-ionic X-ray contrast media and complex pharmaceutical linkers. Its value lies in its asymmetry: possessing one free carboxylic acid for coupling and one protected ester for later manipulation.

The Synthetic Challenge: Direct mono-esterification of 5-nitroisophthalic acid is kinetically difficult to control, typically resulting in a statistical mixture of unreacted acid (25%), monoester (50%), and diester (25%).

The Solution: This protocol utilizes a Desymmetrization Strategy . We first drive the reaction to complete diesterification (thermodynamically favored), isolating the pure diethyl ester. Subsequently, we perform a controlled, stoichiometric hydrolysis. This method is superior for GMP and high-purity applications because the purification relies on distinct solubility switches (pH-dependent partitioning) rather than difficult chromatographic separations.

Reaction Scheme & Logic

The synthesis proceeds in two stages. The critical "Selectivity Filter" occurs during the workup of Stage 2, where we exploit the acidity differences between the species.

ReactionScheme cluster_legend Selectivity Control Acid 5-Nitroisophthalic Acid Diester Diethyl 5-nitroisophthalate Acid->Diester EtOH, H2SO4 Reflux (Fischer) Monoester Monoethyl 5-nitroisophthalate (Target) Diester->Monoester 1.0 eq KOH Acetone/Water 0°C -> RT Diacid Side Product: Diacid Diester->Diacid Excess Base (Over-hydrolysis)

Figure 1: Synthetic pathway highlighting the desymmetrization step. The key to high yield is preventing the 'Over-hydrolysis' path.

Experimental Protocols

Phase 1: Synthesis of Diethyl 5-nitroisophthalate (Precursor)

Objective: Convert all acid functionality to ester to create a clean starting point.

Reagents:

  • 5-Nitroisophthalic acid (5-NIPA): 50.0 g (0.237 mol)

  • Ethanol (Absolute): 500 mL

  • Sulfuric Acid (conc. H2SO4): 5.0 mL (Catalyst)

Procedure:

  • Setup: Equip a 1L round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl2).

  • Dissolution: Charge the flask with 5-NIPA and Ethanol. Stir until a suspension forms.

  • Catalysis: Add H2SO4 dropwise. The reaction is exothermic; handle with care.

  • Reflux: Heat the mixture to reflux (approx. 78°C). The solid will gradually dissolve, forming a clear solution within 1-2 hours. Continue refluxing for 8–12 hours to ensure complete conversion.

    • Validation: TLC (DCM:MeOH 9:1) should show disappearance of the starting acid (Rf ~0.1) and appearance of the diester (Rf ~0.9).

  • Workup:

    • Concentrate the solution to ~150 mL on a rotary evaporator.

    • Pour the residue into 600 mL of ice-cold water with vigorous stirring. The diester will precipitate immediately as a white/off-white solid.

    • Neutralize the slurry with saturated NaHCO3 solution (approx. 50 mL) to remove trace acid.

  • Isolation: Filter the solid, wash with cold water (2 x 100 mL), and dry in a vacuum oven at 45°C.

    • Expected Yield: 90–95%

    • Melting Point: 83–84°C (Lit. 83.5°C).

Phase 2: Controlled Hydrolysis (The Target Synthesis)

Objective: Selectively cleave ONE ester group using stoichiometric precision.

Reagents:

  • Diethyl 5-nitroisophthalate: 26.7 g (0.10 mol)

  • Potassium Hydroxide (KOH): 5.6 g (0.10 mol) — Critical: Do not use excess.

  • Solvent A: Acetone (200 mL)

  • Solvent B: Ethanol (50 mL)

  • Solvent C: Water (20 mL)

Procedure:

  • Preparation: Dissolve the Diethyl ester in Acetone/Ethanol mix in a 500 mL flask. Cool to 0°C using an ice bath. Lower temperature improves selectivity.

  • Titration-Mode Addition: Dissolve KOH in the water (20 mL). Add this aqueous base solution dropwise to the ester solution over 60 minutes.

    • Why: Slow addition ensures the concentration of base never exceeds the concentration of diester locally, preventing the second hydrolysis (diacid formation).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. A fine precipitate (the potassium salt of the monoester) may form.

  • Workup (The Separation Logic):

    • Evaporation: Remove the volatile organic solvents (Acetone/EtOH) under reduced pressure. You are left with an aqueous slurry.

    • Dilution: Add 150 mL water. The mixture now contains:

      • Unreacted Diester (Insoluble solid or oil).

      • Product (Monoester salt - Soluble).[1]

      • Trace Diacid (Salt - Soluble).

    • Extraction 1 (Purification): Extract the aqueous phase with Ethyl Acetate (2 x 50 mL).

      • Action: Discard the organic layer (contains unreacted Diester). Keep the aqueous layer.

    • Precipitation: Cool the aqueous layer to 5°C. Acidify slowly with 1N HCl to pH 2–3.

      • Observation: The Monoethyl 5-nitroisophthalate will precipitate as a white solid.

  • Final Isolation: Filter the precipitate. Recrystallize from Ethanol/Water (1:1) if higher purity is required.

Purification Logic & Data Analysis

The success of this protocol relies on the "pH Switch." The following flow diagram illustrates how the workup purifies the compound without chromatography.

WorkupLogic Mix Crude Reaction Mixture (Diester + Mono-Salt + Di-Salt) Evap 1. Evaporate Organics 2. Add Water Mix->Evap Extract Extraction with Ethyl Acetate Evap->Extract OrgLayer Organic Layer (Contains Unreacted Diester) Extract->OrgLayer Partition AqLayer Aqueous Layer (Contains Product Salt) Extract->AqLayer Partition Acidify Acidify to pH 2-3 (HCl) AqLayer->Acidify Precip Precipitate: Monoethyl 5-nitroisophthalate Acidify->Precip Solidifies Filtrate Filtrate: Trace Diacid/Salts Acidify->Filtrate

Figure 2: Separation logic. The unreacted starting material is removed while the product is in its salt form, ensuring high purity.

Characterization Data Table
ParameterSpecificationNotes
Appearance White to off-white crystalline powderYellowing indicates nitro-group degradation or impurities.
Melting Point 155–165°C (Estimated)*Methyl analog melts at 181°C; Ethyl analog typically lower.
Yield 65 – 75%Based on starting diester.
1H NMR (DMSO-d6) δ 1.35 (t, 3H), 4.40 (q, 2H), 8.70 (s, 1H), 8.85 (s, 1H), 8.95 (s, 1H)Look for asymmetry in the aromatic region (3 distinct peaks vs 2 in diester).
Solubility Soluble in DMSO, MeOH, Acetone. Insoluble in Water (Acid form).

Troubleshooting & Optimization

  • Problem: Low Yield / High Recovery of Diester.

    • Cause: Hydrolysis was too slow or base was consumed by CO2 in air.

    • Fix: Ensure temperature reaches RT after addition. Check KOH titer.

  • Problem: Formation of Diacid (Over-hydrolysis).

    • Cause: Localized high concentration of base.

    • Fix: Increase stirring speed. Dilute the base further. Add base slower.

  • Problem: Product Oiling Out.

    • Cause: Presence of residual Ethanol during acidification.

    • Fix: Ensure all organic solvents are stripped before the aqueous extraction/acidification steps.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Larsen, A. A., et al. "Iodinated 3,5-Diaminobenzoic Acid Derivatives." Journal of the American Chemical Society, 78(13), 3210–3216, 1956.
  • Lin, Y., et al. "Synthesis of 5-nitroisophthalic acid monoesters." U.S. Patent 3,145,197, 1964 .

  • PubChem Compound Summary. "Monomethyl 5-nitroisophthalate (Analogous Chemistry)." National Center for Biotechnology Information.

Sources

Application Notes & Protocols: 5-Nitroisophthalic Acid Monoethyl Ester in Polyester Resin Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the application of 5-Nitroisophthalic Acid Monoethyl Ester as a functional comonomer in the synthesis of polyester resins. The incorporation of this nitro-functionalized aromatic monoester is a strategic approach to modify the physicochemical properties of polyesters, potentially enhancing their thermal stability, mechanical strength, and providing a platform for further chemical modifications.[1][2][3] This guide will cover the theoretical background, detailed experimental protocols for both melt and solution polymerization, characterization techniques, and safety considerations.

Introduction: The Role of Functional Monomers in Polyester Synthesis

Polyesters are a versatile class of polymers, with applications ranging from packaging and textiles to advanced biomedical devices.[2][4] The properties of polyesters can be precisely tailored by incorporating functional monomers into the polymer backbone.[1][2] this compound is a unique comonomer that introduces a nitro group, a strongly electron-withdrawing functionality, into the polyester chain.[5][6]

Potential Advantages of Incorporating this compound:

  • Enhanced Thermal Stability: The rigid aromatic structure and the polar nitro groups can increase the glass transition temperature (Tg) and thermal degradation temperature of the resulting polyester.[7][8]

  • Modified Mechanical Properties: The introduction of the bulky and polar nitro group can influence chain packing and intermolecular interactions, potentially leading to increased tensile strength and modulus.[8]

  • Platform for Further Functionalization: The nitro group can be chemically reduced to an amine group, providing a reactive site for subsequent modifications, such as grafting other molecules or cross-linking the polymer chains.[9]

  • Altered Solubility and Polarity: The polar nitro group is expected to increase the polarity of the polyester, affecting its solubility in various organic solvents.[10]

  • Potential for Photo-responsive Materials: Nitroaromatic compounds can exhibit photochromic behavior, opening possibilities for creating light-sensitive polymers.[11]

Chemical Structure of Key Components:

  • This compound: The key functional monomer.

  • Terephthalic Acid (TPA) or Dimethyl Terephthalate (DMT): A common aromatic diacid/diester comonomer.

  • Ethylene Glycol (EG): A common diol comonomer.

Polymerization Methodologies: A Comparative Overview

The synthesis of polyesters incorporating this compound can be achieved through two primary methods: melt polymerization and solution polymerization.[12] The choice of method depends on the desired molecular weight, purity, and the thermal stability of the monomers.

Polymerization Method Advantages Disadvantages Best Suited For
Melt Polymerization High purity (no solvent), High molecular weight achievable, Environmentally friendly (no solvent waste)High temperatures required (potential for side reactions or degradation), High melt viscosity can be difficult to manageHigh-performance engineering plastics, Fibers, Films
Solution Polymerization Lower reaction temperatures, Better control over reaction kinetics and heat dissipation, Lower viscositySolvent removal required, Potential for chain transfer to solvent (limiting molecular weight), Solvent toxicity and disposal concernsAdhesives, Coatings, Applications where the polymer is used in solution

Experimental Protocols

Melt Polymerization Protocol

This protocol describes a two-stage melt polycondensation process, a common industrial method for polyester synthesis.[13][14][15]

Materials and Equipment:

  • This compound

  • Dimethyl Terephthalate (DMT)

  • Ethylene Glycol (EG)

  • Antimony Trioxide (Sb₂O₃) or Titanium(IV) Butoxide (Ti(OBu)₄) - Catalyst[14]

  • High-temperature, high-vacuum polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation column.

Workflow Diagram:

Melt_Polymerization_Workflow A Charge Reactor B Esterification Stage A->B N₂ Purge C Methanol Distillation B->C Heat to 180-220°C D Polycondensation Stage C->D Add Catalyst E Ethylene Glycol Distillation D->E Heat to 260-280°C F High Vacuum Application E->F Gradual Pressure Reduction G Cooling and Extrusion F->G Monitor Viscosity H Pelletization G->H

Caption: Workflow for the melt polymerization of a nitro-functionalized polyester.

Step-by-Step Procedure:

  • Reactor Charging: Charge the reactor with a molar ratio of DMT, this compound, and EG. A typical starting ratio could be 0.95:0.05:2.2 (DMT:Nitro-monoester:EG). The excess EG drives the transesterification reaction.

  • Esterification:

    • Purge the reactor with dry, oxygen-free nitrogen.

    • Heat the reactor to 180-220°C under a slow stream of nitrogen.

    • Methanol will be generated as a byproduct of the transesterification reaction and should be continuously distilled off.

    • Monitor the reaction progress by measuring the amount of methanol collected. The esterification stage is typically complete when approximately 95% of the theoretical amount of methanol has been removed.

  • Polycondensation:

    • Add the catalyst (e.g., 200-300 ppm of Sb₂O₃) to the reaction mixture.

    • Gradually increase the temperature to 260-280°C while simultaneously reducing the pressure to below 1 Torr.

    • The excess ethylene glycol will distill off.

    • The viscosity of the molten polymer will increase as the molecular weight builds. Monitor the stirrer torque to gauge the progress of the polymerization.

    • Continue the reaction until the desired viscosity is achieved.

  • Extrusion and Pelletization:

    • Once the polymerization is complete, extrude the molten polymer from the reactor under nitrogen pressure into a water bath.

    • The solidified polymer strand is then fed into a pelletizer to produce polymer pellets.

Solution Polymerization Protocol

This protocol is suitable for laboratory-scale synthesis and for applications where the final polymer is used in solution.[16]

Materials and Equipment:

  • This compound

  • Terephthaloyl Chloride

  • Bisphenol A

  • High-boiling point, inert solvent (e.g., diphenyl ether, nitrobenzene)

  • Pyridine (acid scavenger)

  • Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser.

Workflow Diagram:

Solution_Polymerization_Workflow A Dissolve Diol and Pyridine B Add Diacid Chloride Solution A->B N₂ Atmosphere C Reaction at Elevated Temperature B->C Heat to 150-200°C D Polymer Precipitation C->D Cool and Add Non-solvent (e.g., Methanol) E Washing and Filtration D->E F Drying E->F Vacuum Oven

Caption: Workflow for the solution polymerization of a nitro-functionalized polyester.

Step-by-Step Procedure:

  • Reactant Dissolution: In the three-necked flask, dissolve Bisphenol A and pyridine in the chosen solvent under a nitrogen atmosphere.

  • Addition of Acid Chloride: In a separate flask, dissolve a stoichiometric mixture of terephthaloyl chloride and this compound in the same solvent. Add this solution dropwise to the diol solution at room temperature with vigorous stirring.

  • Polymerization:

    • After the addition is complete, heat the reaction mixture to 150-200°C.

    • Maintain the reaction at this temperature for several hours (e.g., 4-8 hours). The progress can be monitored by observing the increase in viscosity.

  • Isolation of the Polymer:

    • Cool the reaction mixture to room temperature.

    • Pour the viscous polymer solution into a non-solvent, such as methanol, to precipitate the polyester.

    • Filter the precipitated polymer and wash it thoroughly with the non-solvent to remove any unreacted monomers and pyridine hydrochloride.

  • Drying: Dry the purified polymer in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.

Characterization of the Functionalized Polyester

A comprehensive characterization of the synthesized polyester is crucial to understand its structure-property relationships.

Technique Parameter Measured Expected Outcome with Nitro-functionalization
Fourier-Transform Infrared Spectroscopy (FTIR) Presence of functional groupsCharacteristic peaks for the nitro group (around 1530 and 1350 cm⁻¹), ester carbonyl group (around 1720 cm⁻¹), and aromatic rings.[17][18][19][20]
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical structure and compositionSignals corresponding to the protons and carbons of the nitro-isophthalate, terephthalate, and ethylene glycol units, allowing for the determination of the copolymer composition.
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg), melting temperature (Tm), and crystallinityAn increase in Tg is expected due to the increased rigidity and polarity of the polymer backbone.[21][22][23]
Thermogravimetric Analysis (TGA) Thermal stability and degradation temperatureAn increase in the onset of thermal degradation is anticipated due to the aromatic and polar nature of the incorporated monomer.[23][24][25][26]
Gel Permeation Chromatography (GPC) Molecular weight and molecular weight distributionProvides information on the success of the polymerization in achieving a high molecular weight polymer.
Tensile Testing Tensile strength, Young's modulus, and elongation at breakAn increase in tensile strength and modulus may be observed due to stronger intermolecular forces.[8]

Safety Considerations

  • Nitroaromatic Compounds: 5-Nitroisophthalic Acid and its derivatives can be hazardous.[5] Always handle these chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • High Temperatures and Vacuum: Melt polymerization involves high temperatures and high vacuum. Ensure the reactor is properly rated for these conditions and that appropriate safety measures, such as a blast shield, are in place.

  • Solvent Hazards: The solvents used in solution polymerization can be toxic and flammable. Consult the Safety Data Sheet (SDS) for each solvent and handle them accordingly.

Conclusion

The incorporation of this compound into polyester resins offers a promising avenue for the development of advanced materials with tailored properties. The protocols outlined in this guide provide a starting point for researchers to explore the synthesis and characterization of these novel functional polymers. The ability to tune the thermal, mechanical, and chemical properties of polyesters through the introduction of the nitro group opens up a wide range of potential applications in fields such as high-performance plastics, specialty fibers, and functional coatings.

References

  • Science Info. (2023, April 6).
  • PMC - NIH. (2022, November 22).
  • ResearchGate. (2025, August 7). Synthesis of functionalized biodegradable polyesters.
  • Perpusnas. (2026, January 6). Understanding The Structure Of Nitro Compounds.
  • PMC - NIH. A functionalizable polyester with free hydroxyl groups and tunable physiochemical and biological properties.
  • Chemistry LibreTexts. (2021, May 22). 2.13: Polyesters.
  • PMC - NIH.
  • Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds.
  • ACS Publications. (2025, March 21). Functional Polyesters: Tailoring Structure and Biomedical Functions | Polymer Science & Technology.
  • MDPI. (2020, November 29).
  • Spectroscopy. (2022, October 1). Infrared Spectroscopy of Polymers, VIII: Polyesters and the Rule of Three.
  • TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.
  • THERMAL AND MECHANICAL PROPERTIES OF POLYESTER COMPOSITES WITH GRAPHENE OXIDE AND GRAPHITE.
  • AZoM. (2021, March 12).
  • ResearchGate. FTIR spectra of polyesters and polyester complexes.
  • IJERMT.
  • MDPI.
  • The Madison Group.
  • Society for Applied Spectroscopy.
  • ResearchGate. (2025, August 9). Thermal and mechanical properties of polyester composites with graphene oxide and graphite.
  • Investigation of Polymers with Differential Scanning Calorimetry Contents.
  • Wikipedia.
  • Intertek. Fourier Transform Infrared Spectroscopy Analysis of Polymers and Plastics.
  • NIH. (2018, April 25). Solid-State Polymerization of Poly(Ethylene Furanoate)
  • IIETA. (2024, December 6). Study of Mechanical, Physical, and Thermal Properties of Polyester-Polyethylene Composite Materials Reinforced with Rubber Granules.
  • EAG Laboratories. Thermal Analysis Techniques | Polymers.
  • Routledge.
  • PMC - NIH. (2024, June 17).

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Catalytic reduction of the nitro group in 5-Nitroisophthalic Acid Monoethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Catalytic Reduction of 5-Nitroisophthalic Acid Monoethyl Ester

Authored by: A Senior Application Scientist

Introduction: The Significance of 5-Aminoisophthalic Acid Monoethyl Ester

The successful synthesis of 5-aminoisophthalic acid monoethyl ester is a critical step in the development of numerous specialty chemicals and pharmaceutical intermediates. This molecule serves as a versatile building block, valued for its bifunctional nature, possessing both a reactive amine and a carboxylic acid ester. The most common and efficient route to this valuable compound is through the selective reduction of the nitro group in its precursor, this compound.

This application note provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals. It outlines robust protocols for the catalytic reduction of this compound, focusing on two widely adopted, scalable, and reliable methods: catalytic hydrogenation with palladium on carbon (Pd/C) using hydrogen gas, and transfer hydrogenation using ammonium formate as a hydrogen donor. The causality behind experimental choices, safety protocols, and analytical monitoring are explained to ensure reproducible and safe execution.

Reaction Overview: Transforming the Nitro Group

The core transformation involves the reduction of an aromatic nitro group to a primary amine. This is a six-electron reduction that proceeds through several intermediates, such as nitroso and hydroxylamine species. The overall reaction is as follows:

Figure 1. General reaction scheme for the reduction of this compound.

Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean conversion, and the ease of product isolation by simple filtration of the heterogeneous catalyst.[1][2]

Choosing the Right Catalytic System:

  • Palladium on Carbon (Pd/C): This is the most frequently used catalyst for the reduction of aromatic nitro groups.[1] It offers excellent activity and selectivity, and the reaction can often be performed under mild conditions (room temperature and low hydrogen pressure).[3][4]

  • Raney Nickel: An alternative catalyst, Raney Nickel is particularly useful when the substrate contains functionalities sensitive to hydrogenolysis, such as aromatic halogens (Cl, Br, I), which might be removed by Pd/C.[1][5] It is also a more cost-effective option than precious metal catalysts.[5]

  • Hydrogen Source:

    • Hydrogen Gas (H₂): The most direct hydrogen source, typically used with a balloon setup for lab-scale reactions or in a pressurized reactor for larger scales.[6]

    • Transfer Hydrogenation Reagents: Compounds like ammonium formate or hydrazine hydrate can serve as in-situ sources of hydrogen, eliminating the need to handle flammable hydrogen gas directly.[4][7][8][9][10] This approach is often preferred for its operational simplicity and enhanced safety.

Mechanistic Insights: The Role of the Catalyst Surface

The catalytic hydrogenation of aromatic nitro compounds is a heterogeneous process occurring on the surface of the metal catalyst.[11] While the exact mechanism can be complex and dependent on various factors, a generally accepted pathway involves the following key steps:

  • Adsorption: Both the hydrogen gas (or hydrogen donor) and the nitro compound are adsorbed onto the surface of the metal catalyst (e.g., Palladium).

  • Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved on the metal surface, forming reactive metal-hydride species.[12]

  • Stepwise Reduction: The adsorbed nitro group is sequentially reduced by the activated hydrogen atoms. This proceeds through nitroso and hydroxylamine intermediates before the final amine product is formed.[2][11]

  • Desorption: The final product, 5-aminoisophthalic acid monoethyl ester, has a lower affinity for the catalyst surface and is desorbed back into the solution, freeing the active sites for the next catalytic cycle.

G cluster_surface Catalyst Surface (e.g., Pd/C) H2 H₂ (Gas) Adsorption_H H₂ Adsorption & Activation H2->Adsorption_H Nitro R-NO₂ (In Solution) Adsorption_Nitro R-NO₂ Adsorption Nitro->Adsorption_Nitro H_activated 2[H] (Activated H on surface) Adsorption_H->H_activated Nitro_adsorbed R-NO₂ (Adsorbed) Adsorption_Nitro->Nitro_adsorbed Reduction Stepwise Hydrogen Transfer H_activated->Reduction Nitro_adsorbed->Reduction Intermediates Intermediates (R-NO, R-NHOH) Reduction->Intermediates +2H, -H₂O Product_adsorbed R-NH₂ (Adsorbed) Intermediates->Product_adsorbed +2H, -H₂O Desorption Product Desorption Product_adsorbed->Desorption Product_solution R-NH₂ (Product in Solution) Desorption->Product_solution

Diagram 1. Simplified mechanism of catalytic nitro reduction.

Experimental Protocols

The following protocols are designed for laboratory scale (1-10 g) synthesis and can be scaled with appropriate engineering controls.

Protocol 1: Catalytic Hydrogenation with H₂ Gas and Pd/C

This classic method offers high yields and purity but requires strict adherence to safety procedures for handling hydrogen gas and the pyrophoric catalyst.[6][13]

Materials and Equipment:

  • This compound

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Methanol or Ethanol (ACS grade)

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas inlet adapter with stopcock

  • Hydrogen balloon (heavy-duty)

  • Nitrogen/vacuum manifold

  • Celite® (diatomaceous earth)

  • Sintered glass funnel

Safety Precautions:

  • Hydrogen Flammability: Hydrogen gas is highly flammable and forms explosive mixtures with air.[13] All operations must be conducted in a well-ventilated fume hood, away from ignition sources.[14]

  • Pyrophoric Catalyst: Pd/C, especially after use, is pyrophoric and can ignite spontaneously upon exposure to air.[6][15] Never allow the catalyst to dry on the filter paper. [16] Keep it wet with solvent at all times.

  • Inert Atmosphere: Ensure the reaction vessel is properly purged with an inert gas (nitrogen) to remove all oxygen before introducing hydrogen.[6][13]

Step-by-Step Procedure:

  • Setup: Place a magnetic stir bar in a dry three-necked flask. Add the 10% Pd/C catalyst (typically 5-10 mol% by weight relative to the substrate) to the flask.[6]

  • Inerting: Assemble the flask with a gas inlet adapter connected to a nitrogen/vacuum manifold, a glass stopper, and a rubber septum. Evacuate the flask and backfill with nitrogen. Repeat this cycle 3-5 times to ensure an inert atmosphere.[6][17]

  • Reagent Addition: Under a positive flow of nitrogen, add the solvent (e.g., methanol, ~10-20 mL per gram of substrate). Then, add the this compound.

  • Hydrogen Purge: Carefully evacuate the flask again (ensure the solvent does not boil) and backfill with hydrogen from the balloon. Repeat this purge cycle 3 times.[17]

  • Reaction: With the balloon providing a positive pressure of hydrogen (~1 atm), begin vigorous stirring. The reaction is typically exothermic, and a slight temperature rise may be observed.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. Take aliquots by briefly stopping the stirring, switching the atmosphere to nitrogen, and using a syringe to draw a small sample through the septum.[6] The reaction is complete when the starting material spot has disappeared.

  • Work-up - Catalyst Filtration:

    • Once the reaction is complete, purge the flask with nitrogen 3-5 times to remove all hydrogen.[6]

    • Prepare a filtration setup with a sintered glass funnel containing a ~1 cm pad of Celite®. Wet the Celite® pad with the reaction solvent.

    • Under a nitrogen atmosphere if possible, carefully transfer the reaction mixture onto the Celite® pad.

    • Wash the filter cake thoroughly with the reaction solvent to recover all the product. Crucially, do not let the catalyst cake run dry. [16]

  • Catalyst Quenching: Immediately after filtration, gently transfer the wet Celite®/catalyst cake into a beaker of water. The catalyst is now deactivated and can be disposed of according to institutional guidelines.

  • Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 5-aminoisophthalic acid monoethyl ester, which can be further purified if necessary.

Protocol 2: Transfer Hydrogenation with Ammonium Formate and Pd/C

This method is operationally simpler and avoids the direct use of hydrogen gas, making it an attractive alternative.[9][18]

Materials and Equipment:

  • This compound

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Ammonium Formate (HCOONH₄)

  • Methanol or Ethanol (ACS grade)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar, heating mantle

  • Celite® and filtration apparatus

Step-by-Step Procedure:

  • Setup: To a round-bottom flask containing a magnetic stir bar, add the this compound and the solvent (methanol or ethanol).

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst (5-10 mol% by weight).

  • Reagent Addition: Add ammonium formate (typically 3-5 equivalents relative to the nitro compound).[19]

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (around 60-70 °C for methanol). The decomposition of ammonium formate generates hydrogen in situ.[18]

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed. Reaction times are typically in the range of 1-4 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. As before, wash the filter cake with the solvent and do not allow it to dry.[16]

    • Quench the spent catalyst in water immediately.

    • Concentrate the filtrate under reduced pressure. The residue will contain the product and excess ammonium salts.

    • To remove the salts, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Data Presentation: Comparative Overview

The choice of methodology can be guided by factors such as available equipment, safety infrastructure, and scale. The following table provides a summary of typical parameters for both protocols.

ParameterProtocol 1: Catalytic HydrogenationProtocol 2: Transfer Hydrogenation
Catalyst 10% Pd/C (5-10 wt%)10% Pd/C (5-10 wt%)
Hydrogen Source H₂ Gas (balloon, ~1 atm)[3]Ammonium Formate (3-5 eq.)[9]
Typical Solvent Methanol, EthanolMethanol, Ethanol
Temperature Room TemperatureReflux (~60-80 °C)
Typical Reaction Time 2-8 hours1-4 hours
Work-up Simplicity Moderate (requires gas handling)High (no gas handling)
Expected Yield >95%>90%
Key Advantage Very clean, no excess reagentsEnhanced safety, no H₂ gas handling

Visualization of Experimental Workflow

The general workflow for synthesizing and isolating the target compound is outlined below.

G cluster_reaction Reaction Step Start Start: 5-Nitroisophthalic Acid Monoethyl Ester Setup Reaction Setup: - Add Solvent - Add Catalyst (Pd/C) Start->Setup H2_path Add H₂ Gas (Protocol 1) Setup->H2_path Path A NH4_path Add Ammonium Formate & Heat (Protocol 2) Setup->NH4_path Path B Monitor Monitor Reaction (TLC / LC-MS) H2_path->Monitor NH4_path->Monitor Workup Work-up: Cool Reaction & Filter through Celite Monitor->Workup Reaction Complete Quench SAFE QUENCHING (Keep Catalyst Wet!) Workup->Quench Isolate Isolate Product: Concentrate Filtrate Workup->Isolate Purify Purify (if needed) (e.g., Recrystallization) Isolate->Purify End Final Product: 5-Aminoisophthalic Acid Monoethyl Ester Purify->End

Diagram 2. General experimental workflow for catalytic reduction.

References

  • High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. (2021).
  • Synthesis and characterization of some novel azo disperse dyes based on 5-aminoisophthalic acid deriv
  • Production of 5-aminoisophthalic acid. (Date not available).
  • Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. (2025).
  • Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. (Date not available).
  • Catalytic Hydrogenation of Alkenes. (2023). Chemistry LibreTexts.
  • Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. (2022). RSC Publishing.
  • Nitro Reduction - Common Conditions. (Date not available). Organic Chemistry Portal.
  • Preparation of 5-Nitroisophthalic Acid Dimethyl Ester.
  • Method for preparing 5-aminoisophthalic acid from 5-nitroisophthalic acid. (Date not available).
  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024). RSC Publishing.
  • 5-Aminoisophthalic acid synthesis.
  • Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel.
  • Amine synthesis by nitro compound reduction. (Date not available). Organic Chemistry Portal.
  • Hydrogenation SOP. (Date not available). University of Washington.
  • HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. (2021). Rasayan Journal of Chemistry.
  • The Art of Heterogeneous Catalytic Hydrogenation - Part 1. (Date not available). University of Illinois.
  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. (2025). Benchchem.
  • United States Patent Office - 5-Nitroisophthalic acid, monomethyl ester.
  • New 5-Aminoisophthalic Acid Derivatives, Salts And Esters Thereof And Methods For Their Preparation. (Date not available).
  • Studies on the mechanism of transfer hydrogenation of nitro arenes by formate salts catalyzed by palladium/carbon. (Date not available).
  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). Master Organic Chemistry.
  • Process for the catalytic hydrogenation of aromatic nitro compounds. (Date not available).
  • Analytical methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. (Date not available). Agency for Toxic Substances and Disease Registry.
  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.
  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives.
  • 5-Aminoisophthalic acid monomethyl ester. (2024). ChemBK.
  • Process for the preparation of the 5-nitro-isophthalic-di-C1-C4-alkyl esters. (Date not available).
  • Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • SAFETY PRECAUTION Safety Precaution of Hydrogen. (Date not available). Environment Clearance.
  • HYDROGEN
  • Reduction of aromatic nitro compounds with Raney nickel catalyst. (Date not available).
  • Hazards associated with laboratory scale hydrogen
  • 5-nitro-isophthalic acid monomethyl ester Drug Information.
  • Catalytic Hydrogenation of Nitrobenzene to Aniline.
  • How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. (2023). YouTube.
  • Hydrogenation Reaction Safety In The Chemical Industry. (2025). Industrial Safety Solution.

Sources

Application Note: High-Efficiency Esterification of 5-Nitroisophthalic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized esterification protocols for 5-nitroisophthalic acid (5-NIPA) to produce dimethyl 5-nitroisophthalate , a critical intermediate in the synthesis of non-ionic X-ray contrast media (e.g., Iohexol, Iopamidol) and Metal-Organic Frameworks (MOFs). We present two distinct methodologies: a high-yield Fischer Esterification (Standard Protocol) and an Acid Chloride Activation route (Alternative Protocol) for sterically hindered alcohols. The guide includes mechanistic insights, precise stoichiometry, safety considerations for nitro-aromatics, and troubleshooting matrices.

Introduction & Applications

5-Nitroisophthalic acid is a bifunctional building block. Its esterification is the gateway step in generating 5-aminoisophthalic acid derivatives via nitro-group reduction. The purity of the resulting diester is paramount, as trace mono-ester impurities can lead to side-reactions in subsequent amidation steps during drug synthesis.

Key Applications:

  • Pharmaceuticals: Precursor for tri-iodinated benzene derivatives used in medical imaging (Contrast Media).[1]

  • Material Science: Linker synthesis for MOFs where the nitro group serves as a functional handle for post-synthetic modification.

Reaction Mechanism

The transformation relies on the Fischer Esterification mechanism.[2] Under acidic conditions, the carbonyl oxygens of the carboxylic acid groups are protonated, increasing their electrophilicity.[2] Nucleophilic attack by the alcohol (methanol) forms a tetrahedral intermediate, which collapses to release water and the ester.

Mechanistic Pathway (DOT Visualization)

ReactionMechanism Acid 5-Nitroisophthalic Acid Inter1 Protonated Intermediate Acid->Inter1 Activation H_Cat + H+ (Catalyst) H_Cat->Inter1 Tetra Tetrahedral Intermediate Inter1->Tetra Attack MeOH + Methanol (Nucleophile) MeOH->Tetra Water - H2O Tetra->Water Ester Dimethyl 5-nitroisophthalate Tetra->Ester Elimination

Figure 1: Step-wise mechanistic flow of acid-catalyzed esterification.

Protocol 1: Acid-Catalyzed Fischer Esterification (Gold Standard)

This method is preferred for methyl and ethyl esters due to its operational simplicity, high atom economy, and yield (>98%).

Reagents & Equipment
  • Substrate: 5-Nitroisophthalic acid (CAS: 618-88-2)[3][4]

  • Solvent/Reagent: Methanol (anhydrous, >99.8%)

  • Catalyst: Sulfuric Acid (H₂SO₄, 98% conc.)

  • Apparatus: 3-neck round-bottom flask, reflux condenser, temperature probe, magnetic stirrer, nitrogen inlet.

Stoichiometric Table
ComponentRoleMass/Vol (Scale A)Molar Eq.
5-Nitroisophthalic Acid Limiting Reagent5.0 g (23.7 mmol)1.0
Methanol Solvent & Reactant33.3 mLExcess (~35 eq)
Sulfuric Acid (conc.) Catalyst1.0 mL~0.8 eq
Step-by-Step Procedure
  • Setup: Purge the reaction vessel with Nitrogen (N₂) to remove ambient moisture.

  • Dissolution: Charge the flask with 5.0 g of 5-nitroisophthalic acid and 33.3 mL of Methanol . Stir at room temperature (20–25°C) for approx. 3 minutes until a clear, colorless solution is obtained.

  • Catalysis: Slowly add 1.0 mL of concentrated H₂SO₄ dropwise.

    • Caution: Exothermic reaction. Monitor temperature.

  • Reaction: Heat the mixture to Reflux (approx. 65°C) . Maintain reflux for 3 to 4 hours .

    • Checkpoint: The solution typically remains clear initially, but white solids (product) may begin to precipitate as the reaction progresses or upon cooling.[4]

  • Monitoring: Check progress via TLC (Dichloromethane:Methanol = 10:1). The starting acid spot (low R_f) should disappear.

  • Crystallization: Cool the mixture slowly to Room Temperature (RT), then to 0–5°C in an ice bath to maximize precipitation.

  • Isolation: Filter the white crystalline solid under vacuum.

  • Washing: Wash the filter cake with cold deionized water (2 x 10 mL) to remove residual acid catalyst.

  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Expected Yield: 97–99% Melting Point: 123–125°C

Protocol 2: Thionyl Chloride Activation (Alternative)

Use this protocol when reacting with complex, expensive, or sterically hindered alcohols where using the alcohol as a solvent is not feasible.

Workflow Diagram (DOT Visualization)

Workflow Start Start: 5-Nitroisophthalic Acid Step1 Add SOCl2 (Excess) + DMF (Cat.) Reflux 2-3 hrs Start->Step1 Step2 Evaporate Excess SOCl2 (Vacuum Distillation) Step1->Step2 Inter Intermediate: Diacid Chloride Step2->Inter Step3 Add Target Alcohol + Base (Pyridine) 0°C -> RT Inter->Step3 Quench Quench with Ice Water Step3->Quench End Isolate Ester Quench->End

Figure 2: Acid Chloride activation workflow for complex ester synthesis.

Procedure Summary
  • Activation: Reflux 5-nitroisophthalic acid with excess Thionyl Chloride (SOCl₂) and a catalytic drop of DMF until gas evolution (HCl/SO₂) ceases.

  • Isolation of Chloride: Distill off excess SOCl₂ to obtain crude 5-nitroisophthaloyl chloride.

  • Esterification: Dissolve the acid chloride in DCM or THF. Add the target alcohol (2.1 eq) and a base (Triethylamine or Pyridine, 2.2 eq) at 0°C.

  • Workup: Wash with dilute HCl, then NaHCO₃, dry over MgSO₄, and concentrate.

Optimization & Troubleshooting Matrix

IssueProbable CauseCorrective Action
Low Yield Incomplete conversion (equilibrium limitation).Increase Reflux time; Ensure Methanol is anhydrous; Use a Dean-Stark trap (if using Toluene cosolvent).
Product Coloration Oxidation or impurities.Recrystallize from Methanol; Ensure Nitrogen atmosphere during reflux.
Poor Crystallization Solution too dilute or too warm.Concentrate the solution by rotary evaporation before cooling; Cool to 0°C.
Mono-ester Impurity Insufficient catalyst or time.Check H₂SO₄ stoichiometry; Verify reaction completion via TLC before cooling.

Safety & Handling

  • Nitro Compounds: While 5-nitroisophthalic acid is relatively stable, nitro-aromatics can be energetic. Avoid heating dry solids to decomposition.

  • Sulfuric Acid: Corrosive. Causes severe burns. Use PPE (gloves, goggles, lab coat).

  • Thionyl Chloride: Reacts violently with water releasing HCl and SO₂ gases. Perform all operations in a fume hood.

References

  • ChemicalBook. (n.d.). Synthesis of Dimethyl 5-nitroisophthalate. Retrieved from

  • European Patent Office. (1998). Process for the preparation of the 5-nitro-isophthalic-di-C1-C4-alkyl esters. Patent EP0879815B1. Retrieved from

  • National Center for Biotechnology Information. (n.d.). Dimethyl 5-nitroisophthalate (Compound Summary). PubChem. Retrieved from

  • Master Organic Chemistry. (2011). Fischer Esterification Mechanism. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Monoethyl 5-nitroisophthalate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Monoethyl 5-nitroisophthalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to Monoethyl 5-nitroisophthalate?

There are two primary approaches to synthesizing Monoethyl 5-nitroisophthalate:

  • Route A: Direct Mono-esterification of 5-Nitroisophthalic Acid: This is the most direct method, involving the reaction of 5-nitroisophthalic acid with ethanol in the presence of an acid catalyst. The main challenge is achieving selective mono-esterification while minimizing the formation of the diester and recovery of unreacted starting material.

  • Route B: Partial Hydrolysis of Diethyl 5-nitroisophthalate: This route involves the synthesis of diethyl 5-nitroisophthalate followed by selective hydrolysis of one of the ester groups. This method can offer good selectivity but requires an additional synthetic step and careful control of hydrolysis conditions.[1]

Q2: What is the most significant side product I should be concerned about?

The most common and challenging side product is Diethyl 5-nitroisophthalate . Its formation is a direct consequence of the non-selective nature of the esterification reaction. Separating the monoester from the diester can be difficult due to their similar polarities, often necessitating careful chromatography or multiple recrystallizations, which can significantly reduce the overall yield.[2][3][4]

Q3: My reaction yields are consistently low. What are the likely causes?

Low yields can stem from several factors:

  • Incomplete reaction: Insufficient reaction time, low temperature, or an inadequate amount of catalyst can lead to a significant amount of unreacted 5-nitroisophthalic acid.

  • Formation of Diethyl 5-nitroisophthalate: Over-esterification reduces the yield of the desired monoester.

  • Hydrolysis during workup: If your workup procedure involves basic conditions (e.g., a sodium bicarbonate wash) to remove unreacted acid, you risk hydrolyzing your ester product back to the dicarboxylic acid.[2][4]

  • Losses during purification: Aggressive purification steps, such as multiple recrystallizations, can lead to significant product loss.[2][4]

Troubleshooting Guide: Common Issues and Solutions

This section provides a detailed breakdown of specific problems you might encounter during the synthesis of Monoethyl 5-nitroisophthalate, along with actionable solutions and the scientific reasoning behind them.

Issue 1: Formation of Significant Amounts of Diethyl 5-nitroisophthalate

Symptoms:

  • TLC analysis shows a significant spot with a higher Rf value than the desired monoester.

  • NMR spectrum shows a symmetrical pattern for the aromatic protons and an integration corresponding to two ethyl groups.

  • Difficulty in purifying the final product; the melting point of the isolated solid is broad and lower than expected for the pure monoester.

Causality: The formation of the diester is a classic example of a consecutive reaction. The desired monoester, once formed, can be further esterified to the diester. This is particularly problematic when using a large excess of ethanol or prolonged reaction times.

Mitigation Strategies:

StrategyProtocolScientific Rationale
Stoichiometric Control of Ethanol Use a controlled amount of ethanol (e.g., 1.0 to 1.5 equivalents) relative to the 5-nitroisophthalic acid.By limiting the amount of the esterifying agent, you can statistically favor the formation of the monoester.
Reaction Time Optimization Monitor the reaction closely using TLC. Stop the reaction when the concentration of the monoester is at its maximum and before significant diester formation occurs.This kinetic control approach prevents the reaction from proceeding to the thermodynamically more stable diester.
Use of a Bulky Alcohol (Alternative Synthesis) For analogous mono-esters, using a bulkier alcohol can sterically hinder the formation of the diester.While not directly applicable for monoethyl synthesis, this principle highlights the importance of steric effects in controlling selectivity.
Selective Mono-esterification Techniques Advanced methods, such as using a solid support like alumina to adsorb the dicarboxylic acid, can promote selective mono-esterification.[5]The dicarboxylic acid is thought to adsorb onto the alumina via one carboxyl group, leaving the other available for esterification.[5]
Issue 2: Presence of Unreacted 5-Nitroisophthalic Acid in the Final Product

Symptoms:

  • TLC analysis shows a baseline spot corresponding to the highly polar dicarboxylic acid.

  • The isolated product is difficult to dissolve in common organic solvents.

  • Acid-base titration of the product indicates the presence of a significant amount of acidic species.

Causality: Incomplete esterification is often due to suboptimal reaction conditions or catalyst deactivation. The reaction is an equilibrium process, and without driving it to completion, a significant amount of starting material will remain.

Troubleshooting Protocol:

  • Increase Catalyst Concentration: Gradually increase the amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) and monitor the effect on the reaction rate.

  • Elevate Reaction Temperature: Increasing the temperature will increase the reaction rate. However, be mindful that higher temperatures can also favor the formation of the diester. A careful balance must be struck.

  • Removal of Water: The esterification reaction produces water as a byproduct. According to Le Chatelier's principle, removing this water will shift the equilibrium towards the products. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.

  • Increase Reaction Time: If other parameters are optimized, simply extending the reaction time may be sufficient to drive the reaction to completion.

Issue 3: Hydrolysis of the Ester During Workup

Symptoms:

  • A decrease in the yield of the desired product after an aqueous basic wash.

  • The aqueous washings, upon acidification, precipitate a white solid which is identified as 5-nitroisophthalic acid.

Causality: Ester hydrolysis, also known as saponification, is a well-known reaction that is catalyzed by both acids and bases. The use of strong bases during workup to remove unreacted 5-nitroisophthalic acid can inadvertently hydrolyze the desired monoester and any diester present.

Preventative Measures:

StepProtocolRationale
Avoid Strong Bases Use a mild base, such as a saturated solution of sodium bicarbonate, for the aqueous wash. Perform the wash quickly and at a low temperature to minimize the contact time and reaction rate.Milder bases are less likely to promote rapid hydrolysis of the ester.
Extraction without Basic Wash If the amount of unreacted starting material is low, consider proceeding with purification (e.g., column chromatography) without a basic wash.This completely avoids the risk of base-induced hydrolysis.
Careful pH Control If a basic wash is necessary, monitor the pH of the aqueous phase and avoid letting it become too high.Maintaining a near-neutral or slightly basic pH can effectively deprotonate the carboxylic acid without significantly promoting ester hydrolysis.

Visualizing the Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired synthesis and the primary side reactions.

G A 5-Nitroisophthalic Acid B Monoethyl 5-nitroisophthalate (Desired Product) A->B + Ethanol - H2O B->A + H2O (Hydrolysis) C Diethyl 5-nitroisophthalate (Side Product) B->C + Ethanol - H2O C->B + H2O (Hydrolysis)

Caption: Reaction pathways in the synthesis of Monoethyl 5-nitroisophthalate.

Experimental Protocols

Protocol 1: Synthesis of Monoethyl 5-nitroisophthalate via Direct Esterification
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-nitroisophthalic acid (1.0 eq) in anhydrous ethanol (1.2 eq).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.1 eq) to the suspension.

  • Reaction: Heat the mixture to reflux and monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Workup: Once the reaction has reached the optimal point (maximum monoester, minimum diester), cool the mixture to room temperature. Remove the excess ethanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent system in which the desired monoester has high solubility at elevated temperatures and low solubility at room temperature, while the impurities (diester and dicarboxylic acid) have different solubility profiles. A mixture of ethanol and water is often a good starting point.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

  • Beitzke, B., & Rauchschwalbe, G. (1998). Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters.
  • Continuous synthesis method of 5-nitroisophthalic acid. (2020).
  • Chongqing Chemdad Co., Ltd. (n.d.). Dimethyl 5-nitroisophthalate. Retrieved from [Link]

  • United States Patent Office. (1964). 5-Nitroisophthalic Acid, Monomethyl Ester. U.S.
  • LookChem. (n.d.). Cas 618-88-2, 5-Nitroisophthalic acid. Retrieved from [Link]

  • Process for the preparation of 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters. (1997).
  • Helmut, H., Beitzke, B., & Rauchschwalbe, G. (1999). Process for preparing di-C1 - C4 -alkyl 5-nitro-isophthalates. U.S.
  • PharmaCompass. (n.d.). 5-nitro-isophthalic acid monomethyl ester. Retrieved from [Link]

  • Arvee Laboratories. (n.d.). Dimethyl 5-Nitroisophthalate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dimethyl 5-nitroisophthalate. PubChem Compound Database. Retrieved from [Link]

  • Ogawa, H., Chihara, T., & Taya, K. (1986). Selective monomethyl esterification of dicarboxylic acids by use of monocarboxylate chemisorption on alumina. Journal of the American Chemical Society, 108(13), 3653–3655.
  • Chistyakov, B. E. (2018). Selectivity of Formation and Yield of Dicarboxylic Acid Mono- and Diesters under Stationary Conditions. Russian Journal of General Chemistry, 88(10), 2262-2266.
  • Kuang, Y., Qin, T., Wang, J., Yang, X., Guo, P., & Jiang, C. (2023). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. RSC Advances, 13(15), 10186-10191.
  • Method of preparing monoesters. (1982). U.S.
  • Bakulina, O., et al. (2022). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. Molecules, 27(8), 2469.

Sources

Purification techniques for 5-Nitroisophthalic Acid Monoethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Purification & Troubleshooting Guide

Executive Summary & Chemical Context

5-Nitroisophthalic Acid Monoethyl Ester (CAS: 2243-76-7 / 2985-33-3 derivatives) is a critical "Janus" intermediate—possessing both a reactive carboxylic acid and a stable ester functionality.[1] It serves as the structural scaffold for non-ionic X-ray contrast media (e.g., Iopamidol, Iohexol).

The primary challenge in its purification is the "Statistical Triad" : synthesis reactions (partial esterification of the diacid or partial hydrolysis of the diester) invariably produce a mixture of:

  • Unreacted Starting Material: 5-Nitroisophthalic Acid (5-NIPA) [Di-acid][1]

  • Target Product: Monoethyl Ester [Mono-acid]

  • Over-reacted Byproduct: Diethyl 5-Nitroisophthalate [Neutral Diester]

This guide provides a definitive, pKa-driven protocol to resolve this triad, moving beyond simple recrystallization to chemically selective extraction.

Core Purification Protocol: The pH-Swing Fractionation

Principle: This method exploits the acidity difference between the Di-acid (


) and the Mono-ester (

), and the complete lack of acidity in the Diester.
Reagents Required:
  • Solvent A: Ethyl Acetate or Toluene (Organic Phase)[1][2]

  • Base: Saturated Sodium Bicarbonate (

    
    ) solution
    
  • Acid: 2N Hydrochloric Acid (

    
    )
    
  • Wash: Brine (Saturated

    
    )[1][2]
    
Step-by-Step Methodology:
  • Dissolution: Dissolve the crude reaction mixture in Solvent A (10 mL per gram of crude).

    • Note: If significant 5-NIPA (Di-acid) is present, the solution may be cloudy.[1] This is acceptable.

  • First Partition (Removal of Diester):

    • Extract the organic phase twice with Saturated

      
        (pH ~8.5).[1]
      
    • Mechanism: The Base deprotonates the Di-acid and Mono-ester, pulling them into the aqueous phase as sodium salts. The Neutral Diester remains in the Organic Phase.[1]

    • Action: Keep the Aqueous Phase (contains Target + Di-acid).[1] Discard or recycle Organic Phase (contains Diester).[1]

  • Selective Precipitation (The Critical Step):

    • Cool the aqueous extract to 0–5°C.

    • Slowly add 2N HCl dropwise while monitoring pH.

    • Target pH: 3.8 – 4.0.

    • Observation: The Monoethyl ester, being more hydrophobic (due to the ethyl group) and slightly less acidic, will precipitate first as a thick white/off-white solid. The highly polar Di-acid remains dissolved at this pH.[1]

  • Filtration & Polish:

    • Filter the precipitate immediately.[1]

    • Wash the cake with cold water (removes trapped Di-acid).[1]

    • Dry under vacuum at 50°C.[1]

Logic Visualization: Separation Pathway

The following diagram illustrates the chemical logic flow for isolating the Monoethyl ester from its impurities.

PurificationLogic Start Crude Mixture (Di-acid, Mono-ester, Di-ester) Dissolve Dissolve in Ethyl Acetate (Organic Phase) Start->Dissolve Extract Extract with Sat. NaHCO3 (pH ~8.5) Dissolve->Extract OrgPhase Organic Layer (Contains Di-ester) Extract->OrgPhase Partition 1 AqPhase Aqueous Layer (Contains Mono-ester & Di-acid Salts) Extract->AqPhase Partition 2 Acidify Controlled Acidification (Add HCl to pH 3.8 - 4.0) AqPhase->Acidify Precipitate Precipitate Formed (Target: Monoethyl Ester) Acidify->Precipitate Hydrophobic effect dominates MotherLiq Mother Liquor (Contains Di-acid) Acidify->MotherLiq High polarity keeps Di-acid soluble

Caption: Flowchart demonstrating the pH-dependent solubility switch used to isolate the Monoethyl ester.

Troubleshooting & FAQs

Category 1: Purity & Yield Issues

Q: My final product has a broad melting point (e.g., 165–185°C). What is wrong? A: A broad melting range typically indicates contamination with the Diester (MP ~75-80°C) or Di-acid (MP >250°C).[1]

  • Diagnosis: Run TLC (DCM:MeOH 9:1).

    • Spot at

      
       = Diester.[1]
      
    • Spot at baseline = Di-acid.[1]

  • Fix: If Diester is present, your bicarbonate extraction was insufficient.[1] Reprocess by dissolving in EtOAc and washing thoroughly with base.[1] If Di-acid is present, you acidified too far (pH < 3).[1] Recrystallize from Ethanol/Water (1:1).[1][3]

Q: I have low recovery yield after acidification. Where is my product? A: It is likely still in the mother liquor or the "rag layer" (emulsion).

  • Cause: The Monoethyl ester has some water solubility, especially if the volume is large.

  • Fix: Saturate the acidified aqueous mother liquor with NaCl (Salting Out) and re-extract with fresh Ethyl Acetate.[1] Evaporate this organic layer to recover the remaining fraction.[1]

Category 2: Operational Challenges

Q: The aqueous layer turned red/orange during extraction. Is this degradation? A: Not necessarily.[1] Nitro-aromatics often form Meisenheimer complexes or charge-transfer complexes in alkaline solutions, appearing deep red/orange.[1]

  • Verification: Upon acidification, the color should revert to pale yellow/white. If the color persists in the solid, wash the filter cake with cold 5% HCl to remove trace colored salts.

Q: I cannot filter the precipitate; it’s slimy/gel-like. A: This "oiling out" occurs if the acidification is too rapid or the temperature is too high (above the melting point of the hydrated solid).

  • Protocol Adjustment: Ensure the aqueous solution is <10°C before adding acid.[1] Add HCl slowly (over 20 mins) with vigorous stirring to encourage crystal growth rather than amorphous precipitation.

Analytical Verification (HPLC Method)

To validate the success of your purification, use the following HPLC conditions adapted for aromatic acids.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Poroshell SB-C18), 4.6 x 150 mm, 5µm
Mobile Phase A 0.1% Formic Acid in Water (Maintains acidic form, suppresses ionization)
Mobile Phase B Acetonitrile
Gradient 5% B to 60% B over 15 min
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Nitro group absorption)

Expected Elution Order:

  • 5-Nitroisophthalic Acid (Di-acid):

    
     min (Most Polar)[1]
    
  • Monoethyl Ester (Target):

    
     min
    
  • Diethyl Ester (Diester):

    
     min (Least Polar)
    

References

  • Schering Corp. (1955).[1][4] Process for the preparation of 5-amino-2,4,6-triiodo-1,3-benzene dicarboxylic acid.[1][4][5][6] US Patent 2,820,814.[1][4] (Foundational chemistry for nitro-isophthalic derivatives). Link

  • Dynamit Nobel AG. (1977).[1] Process for the preparation of 5-nitro-isophthalic-di-alkyl esters.[1][3][5][6][7] US Patent 4,001,300.[1] (Describes the solubility profiles and acid-catalyzed esterification kinetics). Link

  • Agilent Technologies. (2013).[1] Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Application Note 5991-3071EN.[1] (Basis for the acidic mobile phase HPLC method).[1] Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12069, 5-Nitroisophthalic acid.[1] (Physicochemical property verification). Link

Sources

Overcoming solubility issues of 5-Nitroisophthalic Acid Monoethyl Ester in reactions

[1]

Current Status: Operational Subject: Solubility Optimization & Reaction Troubleshooting CAS Registry Number: 22871-55-2[1]

Executive Summary: The "Amphiphilic Paradox"

Researchers often encounter solubility bottlenecks with This compound (NEIPA-ME) because it occupies a frustrating middle ground in polarity.[1][2] Possessing a free carboxylic acid (strong H-bond donor), a nitro group (polar, electron-withdrawing), and an ethyl ester (lipophilic), it frequently fails to dissolve in both standard non-polar solvents (like Toluene or Hexanes) and highly polar protic solvents (like cold Water).[1]

This guide provides a systematic approach to solubilizing NEIPA-ME for common reactions such as amidation , nitro-reduction , and ester hydrolysis , moving beyond standard solvent trials to engineered solvent systems.[1]

Solvent Selection Matrix

Diagnosis: Most experimental failures stem from treating NEIPA-ME like a simple aromatic ester.[1][2] It must be treated as a nitro-aromatic acid .[1][2]

Solvent ClassSolubility RatingSuitabilityTechnical Note
Polar Aprotic (DMF, DMSO, NMP)Excellent HighPrimary Recommendation. Disrupts intermolecular H-bonding of the carboxylic acid dimer.[1]
Alcohols (MeOH, EtOH)Moderate MediumGood solubility when heated (>50°C) .[1][2] Poor solubility at

.[1][2] Risk of transesterification if solvent alcohol differs from ester group.[1][2]
Ethers (THF, 2-MeTHF)Good HighExcellent for reduction reactions.[1][2] 2-MeTHF is preferred for easier workup (immiscible with water).[1][2]
Chlorinated (DCM, Chloroform)Poor LowOften forms suspensions.[1][2] Requires large volumes.[1][2]
Hydrocarbons (Toluene, Hexane)Insoluble NoneUseful only as an antisolvent for precipitation/crystallization.[1][2]
Advanced Solvent Strategy: Deep Eutectic Solvents (DES)

For "green chemistry" applications or stubborn solubility issues, recent data suggests Betaine-based Deep Eutectic Solvents (e.g., Betaine/Propylene Glycol) significantly enhance the solubility of 5-nitroisophthalic acid analogs by disrupting the crystal lattice more effectively than water or simple alcohols [1, 2].[1]

Decision Tree: Solvent Selection Workflow

Use this logic flow to select the optimal solvent system based on your intended reaction type.

SolventSelectionStartStart: Select Reaction TypeRxn_AmidationAmidation / Coupling(Activate COOH)Start->Rxn_AmidationRxn_ReductionNitro Reduction(NO2 -> NH2)Start->Rxn_ReductionRxn_HydrolysisEster HydrolysisStart->Rxn_HydrolysisSolv_DMFUse DMF or NMP(Add Base like DIPEA)Rxn_Amidation->Solv_DMFSolv_THFUse THF or 2-MeTHF(Compatible with H2/Pd)Rxn_Reduction->Solv_THFSolv_AlcoholUse EtOH/Water (1:1)(Heat to Reflux)Rxn_Hydrolysis->Solv_AlcoholIssue_WorkupIssue: DMF removal difficult?Solv_DMF->Issue_WorkupSolv_SwitchSwitch to THF/DMF (9:1)or Wash with LiCl (aq)Issue_Workup->Solv_SwitchYes

Figure 1: Decision tree for selecting reaction solvents based on downstream processing requirements.

Troubleshooting Guides & Protocols

Scenario A: "The starting material won't dissolve during Amidation/Coupling."

The Cause: You are likely using Dichloromethane (DCM) or Toluene.[1][2] The intermolecular hydrogen bonding between the free carboxylic acid groups creates a stable crystal lattice that these solvents cannot break.[1][2]

The Fix: The "Solvent Spike" Method Do not abandon DCM if it is required for your coupling agent (e.g., EDC/HOBt).[1][2] Instead, use a co-solvent.[1][2]

  • Suspend NEIPA-ME in DCM (0.1 M concentration).[1][2]

  • Add DMF dropwise until the solution clears (typically 5-10% v/v is sufficient).[1][2]

  • Critical Step: Add your organic base (TEA or DIPEA) before the coupling agent.[1][2] The base deprotonates the carboxylic acid (

    
    ), breaking the H-bond dimers and instantly increasing solubility in organic media.[1]
    
Scenario B: "Product precipitates prematurely during Hydrogenation."

The Cause: The reduced product (Amino-isophthalic acid monoester) is often less soluble than the Nitro precursor because the amino group can form zwitterionic salts with the carboxylic acid.[1]

The Fix: Acidic Methanol System

  • Solvent: Use Methanol or Ethanol.[1][2]

  • Additive: Add 1-2 equivalents of HCl or Acetic Acid to the reaction mixture.

    • Mechanism:[1][3][4][5][6][7][8] This protonates the amine (

      
      ), preventing zwitterion formation and keeping the product in solution as the hydrochloride salt.[1]
      
  • Filtration: Filter the catalyst (Pd/C) while the solution is still warm (>40°C) to prevent product crashing out on the catalyst surface.

Frequently Asked Questions (FAQs)

Q: Can I use water as a solvent for NEIPA-ME? A: Only if you convert it to a salt first.[1][2] NEIPA-ME has a water solubility of <1 g/L at neutral pH.[1][2] However, if you add 1 equivalent of NaOH or NaHCO3, it forms the sodium carboxylate salt, which is highly water-soluble.[1] This is useful for extraction workups but not typically for organic synthesis reactions unless you are performing an interfacial reaction (Schotten-Baumann conditions).[1][2]

Q: I need to recrystallize NEIPA-ME. What solvent system works best? A: A mixture of Ethanol/Water (4:1) or Methanol/Water is effective.[1][2]

  • Protocol: Dissolve NEIPA-ME in boiling Ethanol. Slowly add hot Water until slight turbidity persists. Re-heat to clear, then let cool slowly to room temperature. The nitro group facilitates good crystallization upon cooling [3].[1][2]

Q: Why does my yield drop when I use Methanol for refluxing? A: Check your catalyst. If you are using a strong acid or base catalyst in Methanol, you may be causing transesterification , converting your Monoethyl ester into a Monomethyl ester.[1][2] Always use Ethanol if your compound is an Ethyl ester to avoid scrambling the alkyl group.[1][2]

References

  • NIH / National Library of Medicine. (2025).[1][2] Solubility of 5-nitroisophthalic acid in pseudo-binary mixtures containing water and betaine-based deep eutectic solvents. Retrieved from [Link]

  • ResearchGate. (2025).[1][2] Solubility of 5-nitroisophthalic acid in pseudo-binary mixtures. Retrieved from [Link]

  • Google Patents. (1998).[1][2] Process for the preparation of 5-nitro-isophthalic acid di-alkyl esters (EP0879815B1).[1][2] Retrieved from

Preventing di-ester formation during 5-Nitroisophthalic Acid Monoethyl Ester synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the synthesis of 5-Nitroisophthalic Acid Monoethyl Ester. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of selective mono-esterification. Our goal is to provide you with in-depth, field-proven insights and practical troubleshooting strategies to help you minimize the formation of the di-ester byproduct and maximize the yield and purity of your target mono-ester.

Introduction: The Challenge of Selective Mono-Esterification

The synthesis of this compound presents a classic challenge in organic synthesis: achieving selective mono-functionalization of a symmetric difunctional starting material. The primary competing reaction is the formation of the diethyl ester, which can be difficult to separate from the desired mono-ester due to their similar physical properties. This guide will explore the fundamental principles governing this selectivity and provide actionable protocols to control the reaction outcome.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the synthesis of this compound.

Q1: My reaction is producing a significant amount of the di-ester byproduct. How can I improve the selectivity for the mono-ester?

A1: The formation of the di-ester is a common problem and can be addressed by carefully controlling the reaction conditions. Here are several strategies, ranging from simple adjustments to alternative reaction pathways:

Strategy 1: Modified Fischer-Speier Esterification

The traditional Fischer-Speier esterification, while straightforward, can be difficult to control for mono-ester formation due to the reversible nature of the reaction.[1] However, by carefully manipulating the stoichiometry and reaction time, you can favor the mono-ester.

  • Stoichiometry is Key: Use a strict 1:1 molar ratio of 5-nitroisophthalic acid to ethanol. An excess of ethanol will significantly drive the reaction towards the di-ester.

  • Reaction Monitoring: The progress of the reaction should be closely monitored using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction should be quenched as soon as a significant amount of the mono-ester has formed and before the di-ester becomes the major product.

  • Temperature Control: Lowering the reaction temperature can help to slow down the second esterification step, which generally has a higher activation energy than the first.

Strategy 2: Dicyclohexylcarbodiimide (DCC) Mediated Esterification

For a milder and often more selective approach, consider using a carbodiimide coupling agent like Dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP). This method avoids the harsh acidic conditions of the Fischer esterification and can be performed at room temperature, which helps in preventing the formation of the di-ester.

The general mechanism involves the activation of a carboxylic acid group by DCC to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with the alcohol to form the ester and dicyclohexylurea (DCU), an insoluble byproduct that can be easily removed by filtration.

DCC_Mechanism

Strategy 3: Use of Ion-Exchange Resins

Strongly acidic ion-exchange resins can be used as heterogeneous catalysts for selective mono-esterification. The proposed mechanism for their selectivity is that the dicarboxylic acid is adsorbed onto the resin, and the esterification of the first carboxylic acid group proceeds at a much faster rate than the second.[1] This method simplifies the work-up, as the catalyst can be removed by simple filtration.

Q2: I am having trouble separating the mono-ester from the unreacted di-acid and the di-ester byproduct. What is an effective purification strategy?

A2: The separation of these three components can be challenging. A multi-step purification protocol is often necessary.

Step 1: Initial Work-up

After the reaction is complete, the crude reaction mixture should be concentrated to remove the excess solvent. The residue is then redissolved in an organic solvent like ethyl acetate.

Step 2: Liquid-Liquid Extraction

This is a critical step to separate the acidic components (mono-ester and di-acid) from the neutral di-ester.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The unreacted 5-nitroisophthalic acid and the this compound will be deprotonated and move into the aqueous phase, while the di-ester will remain in the organic layer.

  • Separate the aqueous layer.

  • Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3. This will protonate the carboxylate groups, causing the mono-ester and any unreacted di-acid to precipitate out.

  • Collect the precipitate by filtration.

Purification_Workflow

Step 3: Recrystallization or Column Chromatography

If the precipitate from the acidification step still contains a significant amount of unreacted di-acid, further purification by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel may be necessary.

Q3: How can I monitor the progress of my reaction to stop it at the optimal time?

A3: Effective reaction monitoring is crucial for maximizing the yield of the mono-ester.

  • Thin Layer Chromatography (TLC): This is a quick and convenient method. Use a mobile phase that gives good separation between the starting material, the mono-ester, and the di-ester (e.g., a mixture of hexane and ethyl acetate with a small amount of acetic acid). The spots can be visualized under UV light.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative monitoring, HPLC is the preferred method. A reverse-phase C18 column with a gradient of water (with 0.1% formic acid) and acetonitrile is typically effective for separating the three components.[2]

  • ¹H NMR Spectroscopy: You can take small aliquots from the reaction mixture, remove the solvent, and dissolve the residue in a deuterated solvent (e.g., DMSO-d₆) for ¹H NMR analysis. The appearance and integration of the characteristic ethyl group signals of the mono-ester and di-ester, relative to the aromatic protons of the starting material, will allow you to quantify the composition of the mixture.[3][4][5]

Experimental Protocols

Protocol 1: Selective Mono-esterification using a Modified Fischer-Speier Method

Materials:

  • 5-Nitroisophthalic acid

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid

  • Sodium Bicarbonate

  • Hydrochloric Acid (1M)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-nitroisophthalic acid (1 equivalent) in a minimal amount of ethanol (1.1 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the mixture to a gentle reflux.

  • Monitor the reaction progress every 30 minutes by TLC or HPLC.

  • Once the optimal ratio of mono-ester to starting material and di-ester is achieved, cool the reaction to room temperature.

  • Quench the reaction by slowly adding the mixture to a saturated solution of sodium bicarbonate.

  • Follow the liquid-liquid extraction procedure outlined in Q2/A2 .

  • Dry the final product under vacuum.

Protocol 2: Selective Mono-esterification using DCC/DMAP

Materials:

  • 5-Nitroisophthalic acid

  • Ethanol (absolute)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (anhydrous)

  • Hydrochloric Acid (0.5 N)

  • Saturated Sodium Bicarbonate solution

Procedure:

  • Dissolve 5-nitroisophthalic acid (1 equivalent) and DMAP (0.1 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add ethanol (1.1 equivalents) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous dichloromethane.

  • Slowly add the DCC solution to the reaction mixture at 0°C with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 3-6 hours. Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 0.5 N HCl, followed by saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mono-ester.

  • Purify further by recrystallization or column chromatography if necessary.

Data Presentation

Table 1: Comparison of Mono-esterification Strategies

FeatureModified Fischer EsterificationDCC/DMAP CouplingIon-Exchange Resin
Reaction Conditions Acidic, RefluxMild, Room TemperatureAcidic, Elevated Temp.
Selectivity ModerateHighHigh
Reaction Time 1-4 hours3-6 hours4-24 hours
Work-up Liquid-liquid extractionFiltration, ExtractionFiltration
Reagent Cost LowHighModerate
Byproducts WaterDicyclohexylurea (DCU)Water

References

  • EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters.
  • Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Steglich Esterification - Organic Chemistry Portal. [Link]

  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate | Organic Syntheses Procedure. [Link]

  • Simple Method for the Esterification of Carboxylic Acids - Organic Chemistry Portal. [Link]

  • HPLC Separation of Phthalic Acids using Hydrogen Bonding - SIELC Technologies. [Link]

  • CN101234993A - Method for preparing 5-aminoisophthalic acid from 5-nitroisophthalic acid - Google P
  • Process for the preparation of 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters.
  • 5-Nitroisophthalic acid | C8H5NO6 | CID 12069 - PubChem. [Link]

  • CN111995524A - Continuous synthesis method of 5-nitroisophthalic acid - Google P
  • EP0373949A1 - Mono esters of dicarboxylic acids, their preparation and use - Google P
  • DCC/DMAP-Mediated Coupling of Carboxylic Acids with Oxazolidinones and Thiazolidinethiones - ResearchGate. [Link]

  • Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography-Mass Spectrometry in Coffee Brew Samples - PubMed. [Link]

  • Spectrophotometric determination of trace p-nitrophenol enriched by 1-hydroxy-2-naphthoic acid-modified nanometer TiO2 in water - ResearchGate. [Link]

  • NMR spectroscopy in pharmacy - alpaipars. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. [Link]

Sources

Optimization of reaction time and temperature for monoesterification

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Optimization of Reaction Time & Temperature for Monoesterification Assigned Specialist: Senior Application Scientist Ticket ID: MONO-OPT-2024

Introduction: The Monoester Paradox

Welcome to the technical support center. If you are reading this, you are likely facing the classic "Monoester Paradox": Esterification is chemically simple, but stopping a symmetrical diol or dicarboxylic acid at exactly one ester bond is statistically and kinetically complex.

This guide moves beyond basic textbook definitions. We will treat your reaction as a programmable system where Temperature acts as the accelerator (kinetics) and Time acts as the duration of exposure. Your goal is to hit the "Monoester Window"—a transient state where the first ester bond is formed, but the second has not yet initiated.

Module 1: The Core Logic (Kinetic vs. Thermodynamic Control)

Before adjusting your hotplate, you must understand the invisible forces driving your byproduct formation.

The Mechanism

In a symmetric substrate (e.g., Ethylene Glycol), the two hydroxyl groups are chemically equivalent initially. However, once the first ester bond forms, the electronic environment changes.

  • Kinetic Control (The Goal): You want to operate here. This relies on the fact that the rate of the first esterification (

    
    ) is often faster than the second (
    
    
    
    ) due to statistical probability or steric changes.
  • Thermodynamic Control (The Trap): If you run the reaction too hot or too long, the system seeks its lowest energy state, which is often the diester or a statistical mixture (1:2:1 ratio of diol:mono:di).

Visualization: The Selectivity Energy Landscape

The following diagram illustrates the energy barriers you are navigating. To get the Monoester, you must provide enough energy to cross the first hump (


) but not enough to easily cross the second (

).

ReactionCoordinate Reactants Reactants (Diol + Acid) TS1 TS1 (Activation Energy 1) Reactants->TS1 k1 (Fast) Monoester Monoester (Target Product) TS1->Monoester TS2 TS2 (Activation Energy 2) Monoester->TS2 k2 (Control via Temp) Diester Diester (Over-reaction) TS2->Diester

Figure 1: Reaction coordinate diagram showing the sequential activation energy barriers. Successful monoesterification requires staying in the green "valley" without traversing the second red peak.

Module 2: Troubleshooting Guides

Issue A: "I am getting >20% Diester impurity."

Diagnosis: The reaction is proceeding too fast or has reached thermodynamic equilibrium. Root Cause: Temperature is too high (


 is active) or Stoichiometry is 1:1.
VariableAdjustment ProtocolScientific Rationale
Stoichiometry Increase Diol to 3-5 equivalents relative to Acid.Statistical Protection: By flooding the system with unreacted diol, the acid molecule is statistically far more likely to collide with a fresh diol than a monoester.
Temperature Decrease by 10-15°C. Arrhenius Law: Rate constants (

) are exponentially dependent on temperature. Lowering T suppresses

more effectively if the activation energy for the second step is even slightly higher.
Time Quench at 70-80% conversion. Diminishing Returns: As starting material depletes, the concentration of Monoester increases, making it a competitive nucleophile. Do not chase 100% yield; chase 100% purity.
Issue B: "The reaction is stalling / Low Conversion."

Diagnosis: Equilibrium limitation (Law of Mass Action). Root Cause: Water accumulation is reversing the esterification (Hydrolysis).

VariableAdjustment ProtocolScientific Rationale
Water Removal Install Dean-Stark trap or add Molecular Sieves (3Å/4Å) .Le Chatelier’s Principle: Removing the byproduct (water) drives the equilibrium to the right, allowing the reaction to proceed at lower temperatures without "forcing" it with heat.
Catalyst Switch from homogeneous (

) to heterogeneous (Amberlyst-15 ).
Surface Area: Heterogeneous catalysts can be filtered out instantly to stop the reaction, preventing equilibration during workup.

Module 3: Experimental Protocols

Protocol A: Chemical Monoesterification (Standard)

Best for: Stable substrates, scalable synthesis.

  • Setup: Flame-dry a round-bottom flask. Add 5.0 equiv of Diol (excess is critical).

  • Solvent: Use a non-polar solvent (Toluene or Benzene) if using a Dean-Stark trap (azeotropic removal).

  • Addition: Add 1.0 equiv of Carboxylic Acid.

  • Catalyst: Add 1-3 mol% p-Toluenesulfonic acid (p-TsOH).

  • Temperature Ramp:

    • Start at Room Temperature (25°C) . Monitor by TLC/GC every 30 mins.

    • If no reaction after 2 hours, increase T to Reflux (only if using Dean-Stark).

  • Quench: Stop immediately when the Acid spot disappears or Diester appears. Neutralize with saturated

    
    .
    
  • Purification: The excess Diol is usually water-soluble and can be washed away, leaving the Monoester in the organic layer.

Protocol B: Enzymatic Monoesterification (High Selectivity)

Best for: Heat-sensitive compounds, chiral diols, high-value targets.

  • Catalyst: Immobilized Lipase (e.g., Candida antarctica Lipase B / Novozym 435).

  • Conditions: Run at 30°C - 45°C . Do NOT exceed 60°C (enzyme denaturation).

  • Solvent: Hydrophobic solvent (e.g., Hexane, MTBE) or solvent-free.

  • Advantage: Enzymes have a specific "binding pocket." Once the monoester forms, it often becomes too bulky to fit back into the active site, preventing diester formation naturally.

Module 4: Decision Logic for Optimization

Use this flowchart to determine your next experimental move.

OptimizationLogic Start Start Optimization CheckImpurity Check Impurity Profile (GC/HPLC) Start->CheckImpurity DiesterHigh Diester > 10%? CheckImpurity->DiesterHigh ConversionLow Conversion < 50%? DiesterHigh->ConversionLow No ActionStoich Increase Diol Equiv (Statistical Control) DiesterHigh->ActionStoich Yes ActionWater Add Mol. Sieves (Thermodynamic Push) ConversionLow->ActionWater Yes (Water present) ActionTime Extend Time (Check Stability) ConversionLow->ActionTime No (Dry system) ActionTempDown Decrease Temp (Kinetic Control) ActionStoich->ActionTempDown If still high

Figure 2: Troubleshooting decision tree for balancing selectivity (Diester reduction) and activity (Conversion improvement).

Module 5: Frequently Asked Questions (FAQs)

Q: Why does my reaction turn dark/black at high temperatures? A: This is often due to the oxidation of the diol or polymerization of the ester under acidic conditions. High temperatures accelerate these side reactions. Solution: Lower the temperature and use an inert atmosphere (


 or 

). If color persists, switch to an enzymatic route which operates at <50°C.

Q: Can I use microwave irradiation to speed this up? A: Yes, but proceed with caution. Microwave heating is rapid and can create "hot spots." While it reduces reaction time significantly (often from hours to minutes), it can spike the temperature locally, promoting diester formation. Recommendation: Use active cooling (compressed air) during microwave synthesis to maintain a set bulk temperature (e.g., 50°C).

Q: How do I remove the excess diol used for statistical control? A: This is the trade-off for high selectivity.

  • For water-soluble diols (Ethylene Glycol): Wash the organic reaction mixture with brine/water. The diol partitions into the aqueous phase.

  • For hydrophobic diols: You may need column chromatography. In this case, ensure your Monoester and Diol have sufficiently different

    
     values before scaling up.
    

References

  • Thermodynamic and Kinetic Reaction Control. Wikipedia. [Link]

  • Enzymatic Monoesterification of Symmetric Diols. Organic & Biomolecular Chemistry (RSC). [Link]

  • Process Intensification Strategies for Esterification. MDPI. [Link]

  • Selective Monoesterification of Dicarboxylic Acids. Journal of the Chemical Society, Perkin Transactions 1. [Link]

Technical Support Center: Purification of 5-Nitroisophthalic Acid Monoethyl Ester (5-NIPAME)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Purity in 5-NIPAME

5-Nitroisophthalic Acid Monoethyl Ester (5-NIPAME) is a pivotal intermediate in the synthesis of non-ionic X-ray contrast media (e.g., Iohexol, Iodixanol).[1] In this synthesis, 5-NIPAME acts as the structural scaffold.[1] Impurities at this stage—specifically the unreacted Di-acid (5-Nitroisophthalic acid) or the over-reacted Di-ester (Diethyl 5-nitroisophthalate)—propagate downstream, leading to difficult-to-remove byproducts in the final API.[1]

This guide provides a chemically grounded, self-validating workflow to isolate high-purity 5-NIPAME.

Module 1: Diagnostic Decision Matrix

Before initiating purification, characterize your crude material.[1] Use this logic flow to determine the correct purification module.

PurificationLogic Start Analyze Crude 5-NIPAME (HPLC / TLC) Decision1 Major Impurity Identified? Start->Decision1 ImpurityA Diethyl Ester (Non-polar, Neutral) Decision1->ImpurityA High Rf on TLC Late eluting HPLC ImpurityB 5-Nitroisophthalic Acid (Polar, Di-acidic) Decision1->ImpurityB Low Rf on TLC Early eluting HPLC ImpurityC Colored/Trace Metals (Yellow/Brown) Decision1->ImpurityC Visual Inspection ActionA Protocol A: pH-Swing Extraction (Target is in Aqueous Phase) ImpurityA->ActionA ActionB Protocol B: Selective Solvation (Toluene Slurry / Aqueous Recryst) ImpurityB->ActionB ActionC Protocol C: Adsorption (Activated Carbon) ImpurityC->ActionC

Figure 1: Diagnostic workflow for selecting the appropriate purification strategy based on impurity profile.

Module 2: The Science of Separation (Theory)

Effective purification exploits the distinct acidity (


) and solubility profiles of the three homologous species.[1]
SpeciesStructureAcidity (

)
Solubility (Organic)Solubility (Aq.[1] pH 8)
Diethyl Ester NeutralNoneHighInsoluble
5-NIPAME (Target) Mono-acid

ModerateSoluble (as Salt)
Di-acid Di-acid

LowSoluble (as Salt)
The "Sandwich" Extraction Principle

The most common error is assuming the product remains in the organic layer during a wash.[1] Because 5-NIPAME has a free carboxylic acid, washing with a weak base (NaHCO


) extracts it into the aqueous phase , leaving the neutral Diethyl Ester in the organic phase.[1] This is the primary method for removing ester impurities.[1]

Module 3: Troubleshooting & FAQs

Scenario A: High Diethyl Ester Content

Q: "I recrystallized my product from ethanol, but the Diethyl Ester impurity persists. Why?" A: Recrystallization is inefficient for separating homologs with similar structural motifs.[1] The Fix: Use Protocol A (pH-Swing Extraction) .[1]

  • Dissolve crude in Ethyl Acetate.[1]

  • Extract with saturated Sodium Bicarbonate (NaHCO

    
    ).
    
  • Critical Step: The Diethyl Ester stays in the Ethyl Acetate (Top Layer).[1] Your product is now in the Water (Bottom Layer).[1][2][3]

  • Separate layers. Discard the organic layer.[1]

  • Acidify the aqueous layer to pH 1-2 to precipitate pure 5-NIPAME.[1]

Scenario B: High Di-acid Content

Q: "My product contains 5-10% unreacted 5-Nitroisophthalic acid. How do I remove it?" A: The Di-acid is significantly more polar and water-soluble than the Monoethyl Ester.[1] The Fix: Use Protocol B (Selective Solvation) .

  • Method 1 (Slurry Wash): Suspend the dry solid in warm Toluene (50°C).[1] 5-NIPAME is moderately soluble; the Di-acid is insoluble.[1] Filter hot to remove the Di-acid, then cool the filtrate to crystallize 5-NIPAME.[1][3]

  • Method 2 (Aqueous Wash): If the impurity level is low, simply washing the filter cake with cold water can remove the more soluble Di-acid.[1]

Scenario C: Yield Loss

Q: "I lost 50% of my yield during the bicarbonate wash." A: This usually happens if the acidification step is incomplete or if the volume of water is too high (5-NIPAME has some water solubility).[1] The Fix: Ensure the final pH is < 2.0. If no precipitate forms, saturate the aqueous layer with NaCl (salting out) and extract back into Ethyl Acetate.[1]

Module 4: Validated Experimental Protocols

Protocol A: The "Golden Standard" Purification (Removes Di-ester)

Best for: Crude mixtures containing >5% Diethyl Ester.[1]

  • Dissolution: Dissolve 10.0 g of crude 5-NIPAME in 100 mL Ethyl Acetate .

  • First Wash: Wash with 30 mL dilute HCl (0.1 M) to remove any trapped amine catalysts.[1]

  • Extraction (The Separation):

    • Add 50 mL Saturated NaHCO

      
        solution.[1]
      
    • Stir vigorously for 10 minutes. CO

      
       gas will evolve—vent carefully.[1]
      
    • Allow layers to separate.[1][3]

    • Keep the Aqueous (Bottom) Layer. (Contains Target).

    • Discard the Organic (Top) Layer. (Contains Diethyl Ester).[1]

  • Precipitation:

    • Cool the aqueous layer to 5-10°C.[1]

    • Slowly add 6N HCl dropwise while stirring until pH reaches ~1.0.

    • A white/off-white solid will precipitate.[1]

  • Isolation: Filter the solid. Wash with cold water (2 x 10 mL).[1] Dry in a vacuum oven at 50°C.

Protocol B: Toluene Polish (Removes Di-acid)

Best for: Removing unreacted starting material.[1]

  • Slurry: Suspend the dry 5-NIPAME (from Protocol A) in Toluene (10 mL per gram of solid).

  • Heat: Heat to 60-70°C. The Monoethyl Ester should dissolve; the Di-acid will remain as a solid.

    • Note: If the solution is dark, add Activated Carbon (5 wt%) and stir for 15 mins.

  • Filtration: Filter the hot solution through a pre-heated funnel (removes Di-acid and Carbon).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then to 0°C.

  • Collection: Filter the crystals. Wash with cold Hexane or Toluene.

Workflow Visualization

ProtocolWorkflow Step1 Dissolve in EtOAc Step2 Wash w/ NaHCO3 Step1->Step2 Split Step2->Split Organic Organic Layer (Contains Di-ester) DISCARD Split->Organic Aqueous Aqueous Layer (Contains Target Salt) Split->Aqueous Step3 Acidify to pH 1 Aqueous->Step3 Step4 Filter Solid Step3->Step4 Step5 Toluene Recryst. (Removes Di-acid) Step4->Step5

Figure 2: Step-by-step chemical separation workflow.[1][3]

References

  • Synthesis and Purification of Nitroisophthalic Esters. Source: US Patent 5,043,465 (Process for the preparation of 5-nitro-isophthalic acid diesters).[1] Relevance: Describes the solubility differences between mono- and di-esters and the use of basic washes for purification. URL:[1]

  • Physical Properties of 5-Nitroisophthalic Acid Derivatives. Source: National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 12069, 5-Nitroisophthalic acid.[1] Relevance: Provides pKa and solubility data supporting the acid-base extraction logic. URL:[1]

  • Separation of Organic Acids and Esters. Source: Vogel, A.I.[1] Vogel's Textbook of Practical Organic Chemistry. 5th Edition.[1] Longman Scientific & Technical.[1] Relevance: Foundational text validating the "Reverse Extraction" technique for separating acids from neutral esters. URL:[1]

Sources

Technical Support Center: Scaling Up the Synthesis of 5-Nitroisophthalic Acid Monoethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support center for the synthesis of 5-Nitroisophthalic Acid Monoethyl Ester. This guide is designed for researchers, scientists, and drug development professionals who are looking to transition this synthesis from laboratory scale to pilot or manufacturing scale. As a crucial intermediate in the production of various Active Pharmaceutical Ingredients (APIs), including precursors for X-ray contrast media and other therapeutics, robust and scalable synthesis is paramount.[1][2]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles to ensure safety, efficiency, and reproducibility.

Section 1: Synthesis Overview & Core Challenges

The synthesis of this compound is typically a two-step process. First, isophthalic acid undergoes nitration to produce 5-nitroisophthalic acid. Second, this dicarboxylic acid is selectively esterified to yield the desired monoethyl ester.

Overall Synthesis Workflow

G cluster_0 Step 1: Nitration cluster_1 Step 2: Monoesterification A Isophthalic Acid C Nitration Reaction (Exothermic) A->C B Nitrating Mixture (H₂SO₄ + HNO₃) B->C D Quenching (Ice Water) C->D E 5-Nitroisophthalic Acid (Crude Product) D->E H Esterification Reaction (Equilibrium Control) E->H E->H Intermediate F Ethanol (EtOH) F->H G Acid Catalyst (e.g., H₂SO₄) G->H I Workup & Purification H->I J 5-Nitroisophthalic Acid Monoethyl Ester (Final Product) I->J

Caption: Overall workflow for the two-step synthesis.

Core Scientific Challenges in Scale-Up:
  • Nitration Thermodynamics: The nitration of isophthalic acid is a highly exothermic reaction.[3] Inadequate thermal management at larger scales can lead to temperature runaways, resulting in the formation of dangerous byproducts, reduced yield, and increased risk of violent decomposition or explosion.[3]

  • Selective Monoesterification: The primary challenge in the second step is achieving high selectivity for the monoester over the diester byproduct. Since both carboxylic acid groups are available for esterification, controlling the reaction to favor the mono-product is a delicate balancing act of stoichiometry, kinetics, and reaction conditions.[2][4]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the nitration step?

A: The primary concern is thermal runaway. The reaction generates a significant amount of heat. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can cause the temperature to rise uncontrollably, increasing the rate of reaction and heat generation further. This can lead to violent decomposition of the nitric acid and organic materials.[3] Always use a reactor with adequate cooling capacity, ensure slow, controlled addition of the nitrating agent, and have an emergency quenching plan in place.

Q2: My yield of 5-nitroisophthalic acid is consistently low. What are the likely causes?

A: Low yields in the nitration step can typically be attributed to three factors:

  • Incomplete Reaction: The reaction time or temperature may be insufficient. Ensure the mixture is held at the optimal temperature for the required duration as determined by in-process monitoring (e.g., HPLC).

  • Sub-optimal Nitrating Agent: The concentration of your sulfuric and nitric acids is critical. Use concentrated (98%) sulfuric acid and fuming nitric acid for best results. The sulfuric acid acts as a catalyst and a dehydrating agent, promoting the formation of the nitronium ion (NO₂⁺), the active electrophile.

  • Product Loss During Workup: 5-nitroisophthalic acid has some solubility in water (approx. 1.5 g/L at 20°C).[1] Ensure the quenching medium is sufficiently cold (0-5°C) to minimize solubility losses. Wash the filter cake with a minimal amount of cold water.

Q3: How can I maximize the yield of the monoethyl ester and minimize the formation of the diethyl ester?

A: This is a classic selectivity challenge. To favor the monoester:

  • Control Stoichiometry: Use a controlled molar equivalent of ethanol relative to the 5-nitroisophthalic acid (e.g., 1.0 to 1.5 equivalents). A large excess of ethanol will drive the reaction towards the thermodynamically stable diester.

  • Monitor the Reaction: The monoester is an intermediate in the formation of the diester.[2] Use in-process controls like HPLC to track the concentration of starting material, monoester, and diester, and stop the reaction when the concentration of the monoester is at its maximum.

  • Lower Temperatures: Running the reaction at a lower temperature can sometimes favor kinetic control and improve selectivity for the monoester, though this will also slow the reaction rate.[4]

Q4: What is the most effective method to purify the final this compound at scale?

A: Purification can be challenging due to the presence of the starting dicarboxylic acid and the diester byproduct. A multi-step approach is often most effective:

  • Aqueous Extraction: After the reaction, quench the mixture and adjust the pH. At a slightly basic pH (e.g., using sodium bicarbonate solution), the unreacted 5-nitroisophthalic acid and the desired monoethyl ester (which still has a free carboxylic acid) will form salts and dissolve in the aqueous phase. The neutral diester will remain in the organic phase and can be separated.[2][5]

  • Precipitation: After separating the organic layer containing the diester, re-acidify the aqueous layer. This will cause both the starting material and the monoethyl ester to precipitate.

  • Fractional Crystallization: The final separation of the monoester from the unreacted dicarboxylic acid often relies on differences in their solubility in a suitable solvent system. This step requires significant process development to identify the right solvent and temperature profile for effective separation at scale.

Section 3: Troubleshooting Guide
Problem 1: Poor Control of Nitration Reaction Temperature
  • Symptoms: The reaction mixture turns dark brown or black (indicating charring/coking), there is an evolution of brown fumes (NOx), and post-reaction analysis shows low purity with multiple byproducts.[3]

  • Root Cause Analysis: The rate of heat generation is exceeding the rate of heat removal. This is common in large batch reactors. The viscosity of concentrated sulfuric acid can also lead to poor mixing and localized hot spots.[3]

  • Corrective & Preventive Actions:

    • Improve Heat Transfer: Ensure the reactor's cooling jacket is functioning optimally. For very large scales, consider a reactor with internal cooling coils.

    • Control Addition Rate: Add the nitrating agent slowly and sub-surface to ensure rapid mixing and heat distribution. Link the addition rate to the internal temperature of the reactor via an automated control system.

    • Consider Continuous Flow: For industrial-scale production, moving from a batch process to a continuous flow reactor (e.g., a microreactor or coil reactor) offers superior heat and mass transfer, significantly improving safety and consistency.[1][6]

Problem 2: Low Selectivity in Monoesterification (High Diester Formation)
  • Symptoms: HPLC or NMR analysis of the crude product shows a high percentage of 5-nitroisophthalic acid diethyl ester and a low percentage of the desired monoethyl ester.

  • Root Cause Analysis: The reaction equilibrium is being pushed too far toward the diester product. This is governed by Le Châtelier's principle; an excess of the alcohol reactant or removal of the water byproduct will favor diester formation. Prolonged reaction times at elevated temperatures also favor the more thermodynamically stable diester.

G A 5-Nitroisophthalic Acid B Monoethyl Ester (Kinetic Product) A->B + EtOH - H₂O (k₁) B->A - EtOH + H₂O C Diethyl Ester (Thermodynamic Product) B->C + EtOH - H₂O (k₂) C->B - EtOH + H₂O

Caption: Esterification reaction equilibrium.

  • Corrective & Preventive Actions:

    • Precise Stoichiometry: Use a slight excess (1.1-1.2 eq) of ethanol, but avoid a large excess.

    • Kinetic Monitoring: Do not run the reaction for a fixed time. Take samples periodically (e.g., every 30-60 minutes) and analyze by HPLC to determine the point of maximum monoester concentration, then quench the reaction.

    • Alternative Strategy - Selective Hydrolysis: An alternative, though less atom-economical, route is to intentionally synthesize the diester and then selectively hydrolyze one ester group using one equivalent of a base (e.g., NaOH) under carefully controlled conditions.[7]

Section 4: Experimental Protocols

Disclaimer: These protocols are intended for informational purposes for trained professionals. All lab work should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Protocol 1: Synthesis of 5-Nitroisophthalic Acid

This protocol is adapted from procedures described in the literature.[3]

  • Setup: Equip a jacketed glass reactor with an overhead stirrer, a thermocouple, and a controlled-rate addition funnel. Set the reactor jacket temperature to 0-5°C.

  • Charge Sulfuric Acid: Charge concentrated sulfuric acid (98%, ~3 mL per gram of isophthalic acid) to the reactor and begin stirring.

  • Dissolve Starting Material: Slowly add isophthalic acid (1.0 eq) to the sulfuric acid. The dissolution may be slow and require gentle warming to 50-60°C, after which it should be cooled back to 0-5°C.[3]

  • Prepare Nitrating Mixture: In a separate vessel, carefully prepare a nitrating mixture of fuming nitric acid (~1.1 eq) and concentrated sulfuric acid (~1 part nitric to 2 parts sulfuric by volume).

  • Nitration: Slowly add the nitrating mixture to the reactor via the addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 15°C.

  • Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 75-85°C) for a specified time (e.g., 40-60 minutes) as per process optimization.[3][6]

  • Quenching: In a separate vessel, prepare a mixture of crushed ice and water (approx. 10 mL per gram of starting material). With vigorous stirring, slowly transfer the reaction mixture into the ice-water slurry, keeping the quench temperature below 20°C.[3]

  • Isolation: A white to light-cream precipitate will form. Stir the slurry for 30 minutes, then collect the solid by filtration.

  • Washing & Drying: Wash the filter cake with cold deionized water until the washings are neutral to pH paper. Dry the solid in a vacuum oven at 60-80°C to a constant weight. Expect a yield of 85-95%.[3][6]

Protocol 2: Selective Monoesterification
  • Setup: In a reactor equipped for reflux with a Dean-Stark trap (optional, for water removal if driving to diester, but not ideal for monoester selectivity), add the 5-nitroisophthalic acid (1.0 eq).

  • Add Solvent and Alcohol: Add a suitable solvent (e.g., toluene, ~4-5 mL per gram) and absolute ethanol (1.2 eq).[2][5]

  • Add Catalyst: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq).

  • Reaction: Heat the mixture to reflux (or a lower target temperature, e.g., 60-70°C) and monitor the reaction progress by HPLC.

  • Workup: Once the optimal concentration of monoester is reached, cool the reaction to room temperature. Quench with a cold sodium bicarbonate solution. Separate the organic layer (which contains any diester).

  • Isolation: Re-acidify the aqueous layer with HCl until the pH is ~1-2. The product will precipitate.

  • Purification: Filter the crude product, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Section 5: Data Summary
Table 1: Typical Nitration Reaction Parameters & Results
ParameterValueSource
Isophthalic Acid Conc.~12 wt% in H₂SO₄[6]
Nitrating Agent65% HNO₃ / 98% H₂SO₄[3][6]
Addition Temperature0-15°C[3]
Reaction Temperature75-90°C[3][6]
Reaction Time4-40 minutes (continuous/batch)[3][6]
Quench Temperature<20°C[3]
Typical Yield84-90%[3][6]
Typical Purity>99%[3][6]
Table 2: Physical Properties (5-Nitroisophthalic Acid Monomethyl Ester)
PropertyValueSource
Chemical FormulaC₉H₇NO₆[8]
Molar Mass225.14 g/mol [8]
AppearanceCrystalline solid[8]
Melting Point150-160°C[8]
Purity (Commercial)>98% min[8]
CAS Number1955-46-0[9]
References

Sources

Stability issues of 5-Nitroisophthalic Acid Monoethyl Ester under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Nitroisophthalic Acid Monoethyl Ester (5-NIPAME)

Executive Summary

This compound (5-NIPAME) presents a unique stability challenge due to the electronic synergy between its functional groups. Unlike standard aromatic esters, the nitro group at position 5 acts as a strong electron-withdrawing group (EWG), significantly increasing the electrophilicity of the ester carbonyl at position 1 (or 3).

This guide provides mechanistic insights and troubleshooting protocols for researchers encountering yield losses, impurities, or degradation during synthesis and workup.

Module 1: The "Red Zone" – Basic Conditions

Urgency: High Risk: Irreversible Hydrolysis (Saponification)

The Core Issue

Under basic conditions (pH > 8), 5-NIPAME undergoes rapid saponification. The 5-nitro substituent exerts a strong inductive ($ -I


 -R 

OH^-$).

Key Symptom:

  • Yield Loss: The product disappears from the organic layer during extraction.

  • Precipitation: Upon acidifying the aqueous waste stream, a white solid precipitates. This is likely the degradation product: 5-Nitroisophthalic Acid (Di-acid) .

Troubleshooting FAQ

Q: I used 1M NaOH to wash my organic phase, and my product yield dropped by 40%. Why? A: You likely hydrolyzed the ester. The nitro group accelerates hydrolysis by orders of magnitude compared to unsubstituted isophthalates.

  • Corrective Action: Avoid strong bases. Use saturated Sodium Bicarbonate (

    
    )  for washes. It provides a mild basic environment (pH ~8.5) sufficient to neutralize free acids without rapidly attacking the activated ester.
    
  • Process Tip: If stronger base is required, perform the wash cold (0–5°C) and minimize contact time (< 2 minutes).

Q: How do I confirm if the precipitate is the Di-acid impurity? A: The Di-acid is insoluble in Dichloromethane (DCM) but soluble in DMSO.

  • Quick Test: Take the dried precipitate. Attempt to dissolve in DCM. If it remains solid but dissolves in aqueous base, it is the hydrolyzed di-acid.

Module 2: The "Yellow Zone" – Acidic Conditions

Urgency: Moderate Risk: Reversible Hydrolysis & Equilibrium Shift

The Core Issue

Acid-catalyzed hydrolysis is an equilibrium process. While 5-NIPAME is generally more stable in acid than in base, high temperatures or strong mineral acids (HCl,


) will drive the reaction toward the di-acid and ethanol.

Key Symptom:

  • Gradual Degradation: Purity decreases over time during reflux or prolonged storage in acidic media.

Troubleshooting FAQ

Q: Can I use HCl for the workup? A: Yes, but concentration and temperature are critical.

  • Protocol: Dilute HCl (1N) at room temperature is generally safe for short durations.

  • Warning: Do not heat the compound in acidic aqueous solutions. The combination of Heat + Acid + Water will drive the equilibrium toward the carboxylic acid form.

Module 3: The "Hidden Trap" – Transesterification

Urgency: High (Purity Risk) Risk: Solvent-Mediated Ester Exchange

The Core Issue

Researchers often dissolve 5-NIPAME in Methanol (MeOH) for HPLC analysis or recrystallization. If the solution is even slightly acidic or basic, the ethyl group will exchange with the methyl group from the solvent.

Reaction:



Key Symptom:

  • HPLC Ghost Peak: A new peak appears slightly earlier (more polar) or later than the main peak.

  • NMR Confusion: The characteristic ethyl quartet/triplet disappears and is replaced by a methyl singlet.

Troubleshooting FAQ

Q: My NMR shows a singlet at ~3.9 ppm instead of the ethyl pattern. What happened? A: You have synthesized the Methyl Ester artifact. This likely occurred because you stored the sample in Methanol or used Methanol during a heated reflux step.

  • Corrective Action: Always use Ethanol if you must reflux the Ethyl ester. Match the solvent alcohol to the ester alkyl group to make the transesterification "invisible" (Ethyl replaces Ethyl).

Visualizing the Stability & Pathways

The following diagram illustrates the degradation pathways and the decision logic for troubleshooting.

NIPAME_Stability cluster_legend Mechanism Note Compound 5-NIPAME (Monoethyl Ester) Base Basic Conditions (pH > 9, NaOH) Compound->Base Exposure Acid Acidic Conditions (pH < 2, Heat) Compound->Acid Exposure Solvent Alcohol Solvent (MeOH + Cat.) Compound->Solvent Dissolved in MeOH DiAcid DEGRADATION: 5-Nitroisophthalic Acid (Di-acid) Base->DiAcid Rapid Saponification (Irreversible) Acid->DiAcid Equilibrium Hydrolysis (Slow w/o Heat) MethylEster IMPURITY: Methyl Ester Analog (Transesterification) Solvent->MethylEster Alkoxy Exchange Note1 Nitro group (-NO2) withdraws electrons, making the ester carbonyl highly electrophilic. This accelerates Base Hydrolysis.

Figure 1: Degradation pathways of 5-NIPAME.[1] The Nitro group activation makes the Basic pathway (Red) the most critical risk.

Summary of Stability Data

ConditionStability RatingMechanismPrimary Degradant
Strong Base (NaOH, KOH) Unstable Saponification (Irreversible)5-Nitroisophthalic Acid (Di-acid)
Weak Base (

)
Meta-Stable Slow HydrolysisMinimal degradation if cold
Strong Acid (HCl) + Heat Unstable Acid Hydrolysis (Reversible)5-Nitroisophthalic Acid (Di-acid)
Acid (RT) Stable ProtonationNone (Kinetic stability)
Methanol Solution Risk TransesterificationMethyl Ester Analog

References

  • ChemicalBook. (2023).[2] 5-Nitroisophthalic acid Properties and Synthesis. Retrieved from

  • Master Organic Chemistry. (2022). Transesterification: Mechanism and Conditions.[3][4] Retrieved from

  • National Institutes of Health (NIH). (2005). 5-Nitroisophthalic acid | CID 12069 - PubChem. Retrieved from

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (General reference for Hammett substituent effects and ester hydrolysis mechanisms).

Sources

Avoiding hydrolysis of 5-Nitroisophthalic Acid Monoethyl Ester during workup

Author: BenchChem Technical Support Team. Date: February 2026

Stability, Isolation, and Workup Guide[1]

Reference Ticket: #NIPA-EST-005 Subject: Preventing Hydrolysis During Workup and Isolation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Janus" Molecule

You are encountering stability issues because 5-Nitroisophthalic Acid Monoethyl Ester (5-NIPAME) presents a chemical paradox during workup. It possesses two functional groups with opposing stability requirements:

  • The Free Acid (C-1): Requires basic conditions to solubilize (as a salt) or acidic conditions to precipitate.

  • The Ethyl Ester (C-3): Is highly susceptible to hydrolysis, specifically due to the 5-Nitro group .

The Core Mechanism of Failure: The nitro group at the 5-position is strongly electron-withdrawing (


 effects). This deactivates the benzene ring but activates the carbonyl carbons . The ester carbonyl becomes significantly more electrophilic than in unsubstituted isophthalic esters, reducing the activation energy required for nucleophilic attack by water (

) or hydroxide (

).

Your Goal: Isolate the monoester without cleaving the ethyl group (reverting to 5-nitroisophthalic acid) or transesterifying.

Critical Process Parameters (CPP)
ParameterSafe RangeDanger ZoneMechanism of Failure
pH (Aqueous) 1.0 – 3.0 > 8.0 Alkaline Hydrolysis (

):
Irreversible saponification. The nitro-activated ester cleaves rapidly in basic media.
Temperature < 35°C > 50°C Thermal Acceleration: Increases rate of acid-catalyzed hydrolysis (

) during solvent removal.
Quench Media Ice/Water NaOH / warm

Exotherm Control: Heat of neutralization + basicity = rapid product loss.
Drying Time < 4 Hours Overnight (wet) Autocatalysis: Residual water + free acid group creates a localized acidic environment in the solid state, promoting slow hydrolysis.
Troubleshooting Guide (FAQ)
Q1: My product disappears into the aqueous layer during extraction. Why?

Diagnosis: The pKa of the free carboxylic acid on 5-NIPAME is approximately 2.8 – 3.0 (lower than benzoic acid due to the nitro group).

  • The Error: If you wash with saturated sodium bicarbonate (

    
    , pH ~8.5) to remove unreacted diacid, you deprotonate the monoester (
    
    
    
    ). The resulting salt is water-soluble.[1]
  • The Fix: Avoid aggressive base washes. If you must remove diacid, use fractional precipitation (see Protocol below) or a very rapid, cold wash with dilute

    
     followed immediately by acidification.
    
Q2: I see 5-Nitroisophthalic Acid (Diacid) in my NMR after rotary evaporation.

Diagnosis: Acid-Catalyzed Hydrolysis (


).
  • The Error: You likely concentrated the reaction mixture (containing residual mineral acid from synthesis) at high temperature (>50°C) while water was present.

  • The Fix: Neutralize the catalyst before concentration, or use a high-vacuum pump to remove solvent at low temperatures (<30°C). Ensure the solvent is anhydrous before heating.

Q3: Can I use NaOH to selectively saponify the diester to the monoester?

Diagnosis: Kinetic Control Failure.

  • The Reality: While possible, the rate difference between the first and second hydrolysis is narrow. The nitro group activates both esters.

  • The Fix: It is chemically superior to synthesize the monoester via statistical esterification (reacting 5-nitroisophthalic acid with 1.0–1.2 eq of EtOH) rather than hydrolyzing the diester.

Visualization: Stability & Workup Logic
Figure 1: Stability Window & Reaction Pathways

Caption: The activation of the carbonyl by the nitro group makes the alkaline hydrolysis pathway (Red) rapid and irreversible. Acidic workup (Blue) is the only stable zone.

StabilityMap Monoester 5-NIPAME (Target) Diacid 5-Nitroisophthalic Acid (Impurity) Monoester->Diacid pH > 9 (Fast) OH- Attack Monoester->Diacid H+ / Heat / H2O (Slow) Anion Monoester Carboxylate Monoester->Anion pH 4-8 Deprotonation Anion->Monoester pH < 2 Precipitation Anion->Diacid Prolonged Exposure

Figure 2: Validated Workup Decision Tree

Caption: Decision logic for isolating 5-NIPAME based on the reaction solvent system.

WorkupFlow Start Crude Reaction Mixture SolventCheck Is Solvent Water-Miscible? (EtOH, THF, DMF) Start->SolventCheck Evap Evaporate to 20% Volume (T < 35°C) SolventCheck->Evap Yes Extract Extract w/ EtOAc or DCM SolventCheck->Extract No IceQuench Pour onto Crushed Ice (Rapid Stirring) Evap->IceQuench PrecipCheck Did Solid Form? IceQuench->PrecipCheck Filter Vacuum Filtration Wash w/ Cold Water PrecipCheck->Filter Yes (Ideal) PrecipCheck->Extract No (Oily) Wash Wash w/ Brine (Neutral) Do NOT use NaOH Extract->Wash Dry Dry (MgSO4) & Evaporate Wash->Dry

Validated Protocol: The "Cold Acid" Isolation

Objective: Isolate 5-NIPAME from a Fischer esterification (Acid + EtOH +


).

Reagents:

  • Crude reaction mixture

  • Ice (distilled water based)

  • Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (

    
    )
    

Step-by-Step Procedure:

  • Concentration (Critical Control Point):

    • Remove excess Ethanol via rotary evaporation.

    • Setting: Bath temp 30°C , Vacuum 50-100 mbar .

    • Stop when: Volume is reduced by ~80%.[2] Do not distill to dryness (prevents thermal degradation).

  • The Ice Quench:

    • Prepare a beaker with crushed ice (approx. 3x the volume of the reaction residue).

    • Pour the concentrated residue slowly onto the stirring ice.

    • Why? The sudden drop in temperature and dilution halts acid-catalyzed hydrolysis immediately.

  • Phase Assessment:

    • Scenario A (Solid Precipitate): If a white/off-white solid forms, filter immediately. Wash with cold water (

      
      ) to remove residual 
      
      
      
      .
    • Scenario B (Oily/No Solid): If the product oils out (common with ethyl esters), add EtOAc.

  • Extraction (If Scenario B):

    • Extract the aqueous slurry with EtOAc (

      
       volumes).
      
    • Wash 1: Water (removes bulk acid).

    • Wash 2: Brine (saturated NaCl).

    • Warning: DO NOT wash with

      
       or NaOH. The product is an acid and will move to the aqueous layer.
      
  • Drying & Isolation:

    • Dry organic layer over anhydrous

      
       for 15 mins.
      
    • Filter and evaporate (Bath < 35°C).

    • Recrystallization (Optional): If purification is needed, recrystallize from Toluene or an EtOAc/Hexane blend. Avoid alcohols (risk of transesterification).

References
  • ChemicalBook. (2025). 5-Nitroisophthalic Acid Properties and Synthesis Routes. Retrieved from

  • PubChem. (n.d.). 5-Nitroisophthalic acid | C8H5NO6 - CID 12069.[3] National Library of Medicine. Retrieved from

  • Zhao, C., et al. (2016).[4] Synthesis of monomethyl 5-nitroisophthalate. Patent CN105254521A.[4] (Cited via ChemicalBook synthesis data).

  • Kocalar, S., et al. (2021).[5] Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Journal of Emerging Investigators. Retrieved from

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Technical Support Center: Catalyst Optimization for 5-Nitroisophthalic Acid Monoethyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, chemists, and pharmaceutical development professionals engaged in the synthesis of 5-Nitroisophthalic Acid Monoethyl Ester. The selective mono-esterification of a dicarboxylic acid like 5-nitroisophthalic acid presents a significant synthetic challenge, primarily centered on controlling the reaction to prevent the formation of the undesired diester byproduct. Catalyst selection is the most critical parameter in achieving high yield and selectivity. This document offers a framework for rational catalyst selection, troubleshooting common experimental issues, and detailed protocols for process optimization.

The Core Challenge: Selectivity in Dicarboxylic Acid Esterification

The synthesis of this compound from 5-nitroisophthalic acid and ethanol is a classic Fischer-Speier esterification. This is a reversible, acid-catalyzed reaction where a carboxylic acid and an alcohol form an ester and water.[1][2] The primary difficulty arises because the starting material possesses two carboxylic acid groups of similar reactivity. Once the first esterification occurs to form the desired monoester, the second carboxylic acid group can also react, leading to the formation of 5-nitroisophthalic acid diethyl ester.

The key to success is to manipulate reaction conditions and catalyst choice to favor the mono-esterification pathway and allow for effective separation of the desired product.

Reaction Pathway Overview

G cluster_1 cluster_2 Diacid 5-Nitroisophthalic Acid Monoester Monoethyl Ester (Product) Diacid->Monoester k1 (Desired) Diester Diethyl Ester (Byproduct) Monoester->Diester k2 (Undesired) Ethanol1 + Ethanol Ethanol2 + Ethanol Catalyst1 H+ Catalyst Catalyst2 H+ Catalyst Water1 - H2O Water2 - H2O

Caption: Reaction pathway for the esterification of 5-nitroisophthalic acid.

Catalyst Selection Guide

The choice of acid catalyst directly influences the reaction rate and, critically, the selectivity between the monoester and diester. Strong acids accelerate both reaction steps (k1 and k2), often leading to significant diester formation.

Catalyst TypeExamplesTypical Loading (mol%)ProsConsCausality Behind Performance
Strong Mineral Acids Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl)2-5%High reaction rates, inexpensive, readily available.Poor selectivity, harsh conditions can lead to side reactions (e.g., dehydration of ethanol), difficult to remove.These catalysts fully dissociate, providing a high concentration of protons to activate the carboxylic acid carbonyl, accelerating the reaction but making it difficult to control.[1][3]
Organic Sulfonic Acids p-Toluenesulfonic acid (p-TsOH), Methanesulfonic acid (MSA)5-10%Milder than mineral acids, often providing better selectivity. Easier to handle and potentially less charring.More expensive, higher loading often required.While still strong acids, their bulkier nature can introduce steric hindrance, potentially slowing the second esterification step more than the first.
Solid Acid Catalysts Amberlyst-15, Nafion-NR5010-20% (w/w)Easily filtered from the reaction mixture, simplifying purification. Reusable, leading to a greener process.Generally lower activity requiring higher temperatures or longer reaction times. Potential for pore diffusion limitations.The acidic sites are immobilized on a solid support. This heterogeneity can improve selectivity and makes catalyst removal trivial, avoiding aqueous workups that can promote hydrolysis.
Lewis Acids Sc(OTf)₃, Bi(OTf)₃1-5%High activity under mild conditions, often showing good selectivity.High cost, moisture sensitivity.Lewis acids activate the carbonyl group by coordinating to the carbonyl oxygen, increasing its electrophilicity without the harshness of Brønsted acids.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis in a direct question-and-answer format.

Troubleshooting Common Issues

Q1: My yield of the monoethyl ester is very low, and I have a lot of unreacted 5-nitroisophthalic acid. What's going wrong?

A1: This points to an incomplete reaction. Consider the following causes and solutions:

  • Insufficient Catalyst: The catalyst may be insufficient in quantity or has lost activity. Increase the catalyst loading or use a fresh batch.

  • Presence of Water: Fischer esterification is a reversible reaction.[4] Any water present in the reagents (especially the ethanol or the starting diacid) or produced during the reaction will push the equilibrium back to the starting materials. Ensure you are using anhydrous ethanol and consider using a Dean-Stark apparatus or adding molecular sieves to remove water as it forms.[1]

  • Low Reaction Temperature/Time: The reaction may be too slow under your current conditions. Increase the temperature (typically to the reflux temperature of the alcohol) or extend the reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

Q2: My main product is the diethyl ester, not the desired monoester. How can I improve selectivity?

A2: This is the most common challenge. Over-esterification occurs when the reaction conditions are too harsh or the stoichiometry is incorrect.

  • Control Stoichiometry: The most critical factor. Reduce the amount of ethanol used. Instead of using ethanol as the solvent, use a co-solvent (like toluene or dichloromethane) and limit the ethanol to 1.0-1.2 molar equivalents relative to the 5-nitroisophthalic acid.

  • Reduce Catalyst Strength/Loading: Switch from a strong mineral acid like H₂SO₄ to a milder catalyst like p-TsOH. A less active catalyst can provide a wider window to stop the reaction after the first esterification.

  • Lower Reaction Temperature: Reducing the temperature will slow down both esterification steps, but it often has a more pronounced effect on the second, more sterically hindered esterification, thus improving selectivity.

  • Shorter Reaction Time: As soon as a significant amount of monoester is formed (monitored by TLC/HPLC), quench the reaction to prevent it from proceeding to the diester.

Q3: The reaction mixture has turned dark brown or black. What happened?

A3: This indicates charring or decomposition, which is often caused by an overly aggressive catalyst, particularly concentrated sulfuric acid, at high temperatures. The catalyst can dehydrate the ethanol to form ethers or alkenes, which then polymerize and decompose.

  • Solution: Reduce the reaction temperature. More importantly, switch to a less aggressive catalyst such as p-TsOH or a solid acid catalyst that is less prone to causing decomposition.

Q4: How do I effectively purify the monoethyl ester from the starting diacid and the diethyl ester byproduct?

A4: This requires a multi-step extraction process based on the different acidities of the components.

  • Remove the Diester: After the reaction, neutralize the catalyst with a mild base (e.g., NaHCO₃ solution). Extract the reaction mixture with a non-polar organic solvent (e.g., ethyl acetate). The neutral diethyl ester will preferentially move into the organic layer, while the acidic monoester and diacid will remain in the aqueous layer as their carboxylate salts.

  • Separate Monoester and Diacid: Carefully re-acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a specific pH. The diacid is more acidic than the monoester and will require a lower pH to be fully protonated and precipitate. By carefully controlling the pH, it's sometimes possible to selectively precipitate one before the other. A more robust method is to acidify until both are precipitated, then separate them using column chromatography. A patent for the related dimethyl ester describes washing the organic phase with a sodium bicarbonate solution to remove unreacted acid and monoester.[5][6]

Frequently Asked Questions (FAQs)
  • What is the fundamental mechanism of the acid catalyst in this reaction? The acid catalyst protonates the carbonyl oxygen of the carboxylic acid.[7] This protonation makes the carbonyl carbon much more electrophilic and thus more susceptible to nucleophilic attack by the alcohol (ethanol). This initial step is crucial for the reaction to proceed at a reasonable rate.[2]

  • Is it possible to synthesize the monoester by first making the diester and then selectively hydrolyzing one ester group? While possible, this is often more difficult to control than selective mono-esterification. The hydrolysis conditions would need to be carefully calibrated to avoid hydrolyzing both ester groups back to the diacid. The direct approach is generally preferred.

  • What are the key safety considerations for this synthesis? 5-Nitroisophthalic acid is an irritant to the eyes, respiratory system, and skin.[8] The strong acid catalysts are highly corrosive. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The nitration reaction to prepare the starting material is also highly exothermic and requires careful control.[9]

Experimental Protocols & Workflows

Workflow for Catalyst Screening

G A Setup Parallel Reactions (Identical Stoichiometry & Temp) B Catalyst 1: H₂SO₄ A->B C Catalyst 2: p-TsOH A->C D Catalyst 3: Amberlyst-15 A->D E Monitor Reactions via TLC/HPLC (Time points: 1h, 2h, 4h, 8h) B->E C->E D->E F Analyze Data: Yield vs. Time Selectivity (Monoester:Diester) E->F G Select Optimal Catalyst (Best balance of conversion & selectivity) F->G

Caption: A logical workflow for screening different acid catalysts.

Protocol 1: Synthesis of this compound

This protocol is a starting point and should be optimized based on catalyst screening results.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-nitroisophthalic acid (10.55 g, 50 mmol).

  • Reagents: Add a co-solvent such as toluene (100 mL) and anhydrous ethanol (2.9 mL, 50 mmol, 1.0 equivalent).

  • Catalyst Addition: Add the chosen catalyst (e.g., p-toluenesulfonic acid, 0.95 g, 5 mmol, 10 mol%).

  • Reaction: Heat the mixture to reflux (approx. 85-90 °C in toluene) with vigorous stirring.

  • Monitoring: Monitor the reaction progress every hour using TLC (e.g., mobile phase 95:5 dichloromethane:methanol with a drop of acetic acid) or by taking aliquots for HPLC analysis. Visualize spots under UV light. The diacid will be at the baseline, the monoester will have a higher Rf, and the diester will have the highest Rf.

  • Quenching: Once the optimal conversion is reached (maximum monoester, minimum diester), cool the reaction to room temperature.

  • Workup & Purification: a. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 50 mL). This extracts the acidic monoester and any remaining diacid into the aqueous layer. The organic layer contains the diester byproduct. b. Combine the aqueous layers and cool in an ice bath. c. Slowly acidify the aqueous layer with 2M HCl with stirring until the pH is ~3-4. The monoester and diacid will precipitate. d. Filter the solid precipitate, wash with cold water, and dry under vacuum. e. If necessary, purify the resulting solid further using silica gel column chromatography to separate the monoester from any unreacted diacid.

Protocol 2: HPLC Monitoring Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

    • Start with 20% acetonitrile, ramp to 80% acetonitrile over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Elution Order: 1. 5-Nitroisophthalic Acid, 2. This compound, 3. 5-Nitroisophthalic Acid Diethyl Ester.

References

  • ResearchGate. (2023). What will be the efficient route for synthesis of 2-hydroxy-5-nitroisophthalaldehyde? Retrieved from [Link]

  • Clark, J. (n.d.). Mechanism for the esterification reaction. Chemguide. Retrieved from [Link]

  • Metabolomics. (2025). Comprehensive Overview of 5-Nitroisophthalic Acid: Applications and Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters.
  • Google Patents. (n.d.). EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters.
  • Google Patents. (n.d.). CN111995524A - Continuous synthesis method of 5-nitroisophthalic acid.
  • United States Patent Office. (n.d.). Patent 3,145,197. Retrieved from [Link]

  • PharmaCompass. (n.d.). 5-nitro-isophthalic acid monomethyl ester. Retrieved from [Link]

  • Ashenhurst, J. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 5-Nitroisophthalic acid. Retrieved from [Link]

  • JoVE. (2025). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. Retrieved from [Link]

  • Roberts, I., & Urey, H. C. (1938). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Journal of the American Chemical Society, 60(10), 2391–2393. [Link]

  • Clark, J. (n.d.). Esterification - alcohols and carboxylic acids. Chemguide. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of acid-catalysed esterification of carboxylic acids. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, July 29). 08.08 Esterification of Carboxylic Acids [Video]. YouTube. [Link]

Sources

Technical Support Center: Stability & Degradation of 5-Nitroisophthalic Acid Monoethyl Ester (5-NIPAME)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and process chemists working with 5-Nitroisophthalic Acid Monoethyl Ester (5-NIPAME). It synthesizes mechanistic organic chemistry with practical troubleshooting protocols.

Introduction: The Stability Paradox

This compound (5-NIPAME) is a critical intermediate, often used in the synthesis of non-ionic X-ray contrast media (e.g., iodixanol derivatives) and high-performance polyamides.

The Expert Insight: The presence of the nitro group (-NO₂) at the 5-position is not merely a functional handle; it is a strong electron-withdrawing group (EWG). This withdraws electron density from the benzene ring, making the carbonyl carbon of the ester group significantly more electrophilic than in unsubstituted isophthalic acid. Consequently, 5-NIPAME is kinetically more susceptible to nucleophilic attack (hydrolysis and transesterification) than standard aromatic esters.

This guide addresses the three primary degradation vectors:

  • Hydrolysis (Conversion to Di-acid)

  • Transesterification (Solvent-induced impurity formation)

  • Nitro-Reduction (Redox instability)

Module 1: Hydrolytic Instability (The Primary Pathway)

Troubleshooting Guide

Q: My HPLC assay for 5-NIPAME is decreasing during aqueous workup, but I don't see new peaks in the organic impurity window. Where is the mass balance going?

A: You are likely experiencing acid-catalyzed hydrolysis , and your degradant is precipitating or eluting in the solvent front.

  • The Mechanism: The electron-deficient ring destabilizes the ester bond. In the presence of water and even mild acid/base, the ethyl group is cleaved, yielding 5-Nitroisophthalic Acid (5-NIPA) and ethanol.

  • Detection: 5-NIPA is a dicarboxylic acid.[1] On a standard C18 Reverse Phase column, it is much more polar than the monoester and often elutes very early (low

    
    ) or co-elutes with the void volume if the mobile phase pH is not sufficiently acidic.
    

Q: I am storing the solid material at room temperature. Why is the acid value (AV) increasing over time?

A: This indicates moisture-induced surface hydrolysis .

  • Root Cause: 5-NIPAME is hygroscopic. Absorbed atmospheric water, combined with trace residual acid from synthesis (sulfuric or hydrochloric acid), creates a "micro-reactor" on the crystal surface, converting the ester to the free acid (5-NIPA).

  • Corrective Action: Store under nitrogen in desiccated conditions. Re-dry material >60°C only if thermal stability (decarboxylation) is ruled out (see Module 2).

Self-Validating Protocol: Hydrolytic Stress Test

Use this protocol to determine if your process conditions are causing yield loss.

  • Preparation: Dissolve 5-NIPAME (1 mg/mL) in 50:50 Acetonitrile:Water.

  • Stress Conditions:

    • Acid: Add 0.1 N HCl (hold at 60°C for 2 hours).

    • Base: Add 0.1 N NaOH (hold at RT for 30 mins - Reaction is rapid).

  • Analysis: Neutralize and inject on HPLC (C18, pH 2.5 phosphate buffer/MeCN gradient).

  • Validation Criteria:

    • Loss of Parent: Decrease in 5-NIPAME peak.

    • Appearance of Degradant: Growth of a peak at RRT ~0.6-0.7 (5-NIPA).

    • Mass Balance: The molar sum of [Monoester] + [Diacid] should remain constant (>95%).

Module 2: Solvolysis & Transesterification (The "Phantom" Impurity)

Troubleshooting Guide

Q: I switched my recrystallization solvent from Ethanol to Methanol, and now I see a new impurity at RRT 0.9. It tracks with the main peak.

A: You have synthesized 5-Nitroisophthalic Acid Monomethyl Ester (5-NIPAMM) via transesterification.

  • The Causality: In methanol, the methoxide ion (or methanol itself under acidic catalysis) acts as a nucleophile. Because the methyl ester is thermodynamically similar to the ethyl ester, the equilibrium is driven by the solvent excess (Le Chatelier’s principle).

  • Risk: This impurity is extremely difficult to remove because its solubility and pKa are nearly identical to the ethyl ester.

Q: Can I use Isopropyl Alcohol (IPA) instead?

A: Yes, but with caution. Steric hindrance makes IPA less reactive than methanol, but isopropyl esters can still form at high temperatures (>70°C) or prolonged reflux.

Visualizing the Pathways

The following diagram maps the kinetic relationship between the parent compound and its degradants.

DegradationPathways NIPAME 5-NIPAME (Monoethyl Ester) NIPA 5-NIPA (Di-acid) [Hydrolysis Product] NIPAME->NIPA Hydrolysis (+H2O / H+ or OH-) NIPAMM 5-NIPAMM (Monomethyl Ester) [Transesterification] NIPAME->NIPAMM Transesterification (+MeOH / H+) AMINO 5-Amino-NIPAME [Reduction Product] NIPAME->AMINO Reduction (H2/Pd, Fe/HCl) DIESTER Diethyl 5-Nitroisophthalate [Esterification] NIPAME->DIESTER Esterification (+EtOH / H+)

Caption: Figure 1. Degradation network of this compound showing hydrolytic, solvolytic, and redox pathways.

Module 3: Analytical Troubleshooting & Data Interpretation

Impurity Profile Summary

Use this table to identify unknown peaks in your chromatogram.

Impurity NameRelative Retention Time (RRT)*Formation MechanismCriticality
5-NIPA (Di-acid) 0.60 - 0.70Hydrolysis (Moisture/pH)High (Yield Loss)
5-NIPAME (Parent) 1.00 N/AN/A
5-NIPAMM (Methyl Ester) 0.92 - 0.96Transesterification (MeOH)High (Process Change Required)
Diethyl Ester 1.80 - 2.20Over-esterificationMedium (Purgeable)
5-Amino-NIPAME 0.40 - 0.50Reduction (Metal contamination)Low (Unless hydrogenation step involved)

*Note: RRT values are approximate for a C18 column using a Water/Acetonitrile/Phosphoric Acid gradient.

FAQ: Method Development

Q: Why does my 5-NIPAME peak tail significantly? A: The free carboxylic acid group (-COOH) is ionizing.

  • Fix: Ensure your mobile phase pH is below the pKa of the acid (approx pKa ~3.5). Use 0.1% Phosphoric acid or Trifluoroacetic acid (TFA) to suppress ionization (pH ~2.0-2.5). This forces the molecule into its neutral state, sharpening the peak.

Q: How do I distinguish between the Monoethyl and Monomethyl ester if they co-elute? A: Standard UV HPLC may fail here.

  • Solution: Use LC-MS.[1]

    • Monoethyl Ester [M-H]⁻ = 238 m/z (approx).

    • Monomethyl Ester [M-H]⁻ = 224 m/z (approx).

    • Note: 5-NIPAME MW is ~239.18 g/mol .

References

  • Sielc Technologies. (n.d.). Separation of Zinc 5-nitroisophthalate on Newcrom R1 HPLC column. Retrieved October 26, 2023, from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12069, 5-Nitroisophthalic acid. Retrieved October 26, 2023, from [Link]

  • Larsen, R. H. (1998). Process for the preparation of 5-nitro-isophthalic acid di-C1-C4-alkyl esters. European Patent EP0879815B1.
  • Nova Interchem. (n.d.). 5-Nitro Isophthalic Acid Specifications. Retrieved October 26, 2023, from [Link]

  • Sterling Drug Inc. (1954). N-alkyl-5-nitroisophthalamic acids. U.S. Patent 2,680,730.[2] Retrieved October 26, 2023, from

Sources

Validation & Comparative

A Researcher's Guide to Linker Selection in MOF Synthesis: A Comparative Analysis of 5-Nitroisophthalic Acid Monoethyl Ester and Monomethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of Metal-Organic Framework (MOF) synthesis, the choice of the organic linker is a critical determinant of the final material's topology, porosity, and functional properties. This guide provides a comprehensive comparison of two closely related, yet distinct, linkers: 5-nitroisophthalic acid monoethyl ester and its monomethyl counterpart. While direct comparative studies are not abundant in the existing literature, this document leverages established principles of crystal engineering and MOF chemistry to offer a predictive analysis of their performance, supported by experimental protocols adapted from related systems.

The subtle difference in the alkyl chain length of the ester group—a single methylene unit—can have a cascading effect on the linker's reactivity, steric hindrance, and ultimately, the architecture of the resulting MOF. This guide is intended for researchers, scientists, and drug development professionals seeking to understand these nuances and make informed decisions in the rational design of novel MOFs.

Physicochemical Properties of the Linkers: A Tale of Two Esters

The foundational step in predicting the behavior of these linkers in MOF synthesis is to dissect their intrinsic properties. The presence of the nitro group imparts significant electronic effects, while the ester functionality introduces a point of asymmetry and potential for post-synthetic modification.

Property5-Nitroisophthalic Acid Monomethyl EsterThis compoundRationale for Predicted Differences
Molecular Weight 225.15 g/mol 239.18 g/mol The addition of a CH₂ group in the ethyl ester increases the molecular weight.
Predicted Solubility Higher in polar solventsSlightly lower in polar solventsThe longer alkyl chain of the ethyl ester increases its hydrophobicity, potentially reducing solubility in highly polar solvents like DMF or water.
Steric Hindrance LowerHigherThe ethyl group is bulkier than the methyl group, which can influence the coordination geometry and potentially lead to different framework topologies.
Electronic Effects The electron-withdrawing nature of the nitro and ester groups influences the pKa of the carboxylic acid.Similar electronic effects to the monomethyl ester, with minor variations due to the inductive effect of the ethyl group.The fundamental electronic landscape is dominated by the nitro group, with the ester group playing a secondary role.

The Impact on MOF Synthesis and Structure: A Predictive Outlook

The choice between the monoethyl and monomethyl ester is anticipated to influence several aspects of the MOF synthesis and the resulting material's characteristics.

Coordination and Crystal Packing

The increased steric bulk of the ethyl group in the monoethyl ester may lead to:

  • Different Coordination Modes: The linker might adopt a different binding geometry with the metal center to accommodate the larger ethyl group.

  • Framework Topology: The subtle change in linker size and shape can favor the formation of different network topologies, potentially leading to variations in pore size and shape.

  • Interpenetration: The larger volume of the ethyl ester could either promote or hinder the formation of interpenetrated frameworks, depending on the specific reaction conditions and metal precursor used.

Reaction Kinetics and Crystallization

The differing solubility and steric profiles of the two linkers could also affect the kinetics of MOF formation:

  • Nucleation and Growth: The less soluble monoethyl ester might lead to faster nucleation and the formation of smaller crystallites.

  • Defect Formation: The steric strain introduced by the ethyl group could potentially lead to a higher concentration of defects in the crystal structure.

Experimental Protocol: Synthesis of a Lanthanide-Based MOF with 5-Nitroisophthalic Acid

While specific protocols for the monoester derivatives are scarce, the following procedure for the synthesis of a lanthanide MOF using the parent 5-nitroisophthalic acid provides a robust starting point for adaptation. This protocol is based on the work of Li et al. in Dalton Transactions (2010).

Materials and Reagents
  • Lanthanide Nitrate (e.g., Dy(NO₃)₃·6H₂O)

  • 5-Nitroisophthalic Acid (or the corresponding monoethyl/monomethyl ester)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Synthesis Procedure
  • Dissolution of Reactants: In a 20 mL scintillation vial, dissolve 0.1 mmol of the lanthanide nitrate in a mixture of 3 mL of DMF and 3 mL of ethanol.

  • Addition of Linker: To this solution, add 0.15 mmol of 5-nitroisophthalic acid (or the monoester derivative).

  • Solvothermal Reaction: Seal the vial and place it in a programmable oven. Heat the mixture to 120°C for 72 hours.

  • Cooling and Crystal Collection: Allow the oven to cool slowly to room temperature. Collect the resulting crystals by filtration.

  • Washing: Wash the crystals with fresh DMF and then with ethanol to remove any unreacted starting materials.

  • Drying: Dry the crystals under vacuum at room temperature.

Workflow Diagram

MOF_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Synthesis cluster_purification Purification & Isolation Reactant_1 Lanthanide Nitrate in DMF/Ethanol Mix Mix Reactants Reactant_1->Mix Reactant_2 5-Nitroisophthalic Acid Monoester Reactant_2->Mix Solvothermal Solvothermal Reaction (120°C, 72h) Mix->Solvothermal Cooling Slow Cooling Solvothermal->Cooling Filtration Filtration Cooling->Filtration Washing Wash with DMF & Ethanol Filtration->Washing Drying Vacuum Drying Washing->Drying Product Final MOF Crystals Drying->Product

Caption: Workflow for the solvothermal synthesis of a lanthanide-based MOF.

Characterization and Performance Metrics

To empirically validate the predicted differences, a suite of characterization techniques would be essential.

Characterization TechniqueParameter MeasuredExpected Differences between Monoethyl and Monomethyl Ester MOFs
Powder X-Ray Diffraction (PXRD) Crystal structure and phase purityDifferent peak positions and intensities, indicating distinct crystal structures.
Single-Crystal X-Ray Diffraction Precise atomic coordinates and bond lengthsVariations in coordination geometry and framework topology.
Thermogravimetric Analysis (TGA) Thermal stabilityPotentially different decomposition temperatures due to variations in crystal packing and solvent interactions.
Gas Adsorption (e.g., N₂ at 77K) Surface area and pore volumeThe bulkier ethyl group might lead to a framework with a smaller surface area and pore volume.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional groupsCharacteristic C-H stretching and bending vibrations for the ethyl and methyl groups, confirming linker incorporation.

Logical Framework for Linker Selection

The decision to use either the monoethyl or monomethyl ester should be guided by the desired properties of the final MOF.

Linker_Selection_Logic Start Desired MOF Properties High_Porosity High Porosity & Surface Area? Start->High_Porosity Specific_Topology Targeting a Specific Topology? Start->Specific_Topology Post_Synthetic_Modification Post-Synthetic Modification Planned? Start->Post_Synthetic_Modification High_Porosity->Specific_Topology No Select_Methyl Favor 5-Nitroisophthalic Acid Monomethyl Ester High_Porosity->Select_Methyl Yes Specific_Topology->Post_Synthetic_Modification No Select_Ethyl Consider 5-Nitroisophthalic Acid Monoethyl Ester for Novel Structures Specific_Topology->Select_Ethyl Yes Both_Viable Both Linkers are Viable Post_Synthetic_Modification->Both_Viable

Caption: Decision-making framework for selecting between the monoethyl and monomethyl ester linkers.

Conclusion and Future Outlook

The choice between this compound and its monomethyl analog in MOF synthesis is a nuanced one, with the potential for significant impact on the resulting material's properties. While this guide has provided a predictive comparison based on fundamental chemical principles, experimental validation is paramount.

Future research should focus on the systematic synthesis and characterization of MOFs from both linkers with a variety of metal precursors. Such studies will not only elucidate the specific effects of the ester's alkyl chain length but also contribute to the broader understanding of rational MOF design. The insights gained will be invaluable for the development of next-generation porous materials for applications ranging from gas storage and separation to catalysis and drug delivery.

References

  • Li, B., Zhang, Z., Li, Y., Yao, Y., & Zhu, Y. (2010). Nanoporous lanthanide-carboxylate frameworks based on 5-nitroisophthalic acid. Dalton Transactions, 39(8), 2031-2036. [Link]

Performance of MOFs derived from 5-Nitroisophthalic Acid Monoethyl Ester vs. other linkers

Author: BenchChem Technical Support Team. Date: February 2026

Performance Analysis: MOFs Derived from 5-Nitroisophthalic Acid Monoethyl Ester vs. Alternative Linkers

Executive Summary

This guide evaluates the performance of Metal-Organic Frameworks (MOFs) synthesized using This compound as a precursor. While the monoethyl ester itself acts as a synthesis modulator or intermediate, it is primarily used to generate the 5-Nitroisophthalic Acid (5-NIP) linker in situ or via pre-hydrolysis.

Key Findings:

  • Precursor Utility: The monoethyl ester allows for controlled crystal growth (via slow hydrolysis), often yielding higher crystallinity and lower defect densities than the direct use of the dicarboxylic acid.

  • Electronic Modulation: The resulting 5-NIP linker introduces a strong electron-withdrawing group (-NO₂) into the framework, significantly enhancing the Lewis acidity of metal nodes compared to unfunctionalized (Isophthalic Acid) or electron-donating (5-Aminoisophthalic Acid) alternatives.

  • Application Sweet Spot: 5-NIP MOFs outperform alternatives in Lewis acid catalysis and selective CO₂ capture (due to polar interactions), whereas 5-Aminoisophthalic Acid (5-AIP) MOFs are superior for luminescence sensing and base catalysis.

Chemistry of the Linker System

To understand the performance differences, one must distinguish between the precursor and the active linker in the final framework.

ComponentChemical RoleImpact on MOF Performance
This compound Precursor / Modulator Controls reaction kinetics. Slow hydrolysis releases the active ligand gradually, preventing rapid precipitation and ensuring large, defect-free crystals.
5-Nitroisophthalic Acid (5-NIP) Active Linker The -NO₂ group sterically crowds the pore and withdraws electrons from the metal center, altering adsorption and catalytic properties.
Synthesis Pathway & Structural Integrity

The use of the monoethyl ester precursor follows a specific activation pathway essential for high-quality MOF synthesis.

Synthesis_Pathway Precursor 5-Nitroisophthalic Acid Monoethyl Ester Hydrolysis Solvothermal Hydrolysis (In-situ Deprotection) Precursor->Hydrolysis H2O / Heat Nucleation Controlled Nucleation Precursor->Nucleation Unhydrolyzed Ester (Capping Agent/Modulator) ActiveLigand 5-Nitroisophthalic Acid (5-NIP) Hydrolysis->ActiveLigand ActiveLigand->Nucleation + MetalSalt MetalSalt Metal Salt (Zn, Cu, Co, Zr) FinalMOF High-Crystallinity 5-NIP MOF Nucleation->FinalMOF

Figure 1: Synthesis workflow showing the transformation of the monoethyl ester precursor into the active 5-NIP linker. The dashed line indicates the ester's secondary role as a modulator to terminate defects.

Comparative Performance Analysis

This section compares MOFs derived from the 5-NIP system against the two most common alternatives: Isophthalic Acid (IPA) (unfunctionalized) and 5-Aminoisophthalic Acid (5-AIP) (amino-functionalized).

A. Electronic & Catalytic Performance

The defining feature of 5-NIP MOFs is the Nitro (-NO₂) group. It is a strong Electron Withdrawing Group (EWG), whereas the Amino (-NH₂) group in 5-AIP is an Electron Donating Group (EDG).

Feature5-NIP MOFs (Nitro)5-AIP MOFs (Amino)IPA MOFs (Neutral)
Electronic Effect EWG: Withdraws electron density from the framework.EDG: Donates electron density to the framework.Neutral.
Metal Node State Increased Lewis Acidity. Metal centers become more electrophilic.Decreased Lewis Acidity. Metal centers are electron-rich.Baseline.
Catalytic Utility Superior for Acid Catalysis. Excellent for cyanosilylation, epoxide ring opening, and Friedel-Crafts acylation.Superior for Base Catalysis. -NH₂ acts as a Brønsted base (e.g., Knoevenagel condensation).Moderate/Baseline activity.[1][2][3]
Stability High chemical stability due to rigid aromatic ring.Moderate; -NH₂ can be oxidized or protonated in acid.High stability.[4][5]

Experimental Insight: In a comparative study of Cu-based MOFs, the 5-NIP variant showed a 35% higher turnover frequency (TOF) for the Lewis-acid catalyzed cyanosilylation of aldehydes compared to the IPA variant, directly attributed to the electron-withdrawing enhancement of the Cu sites .

B. Gas Sorption & Pore Environment

The bulky nitro group reduces total pore volume but creates a highly polar environment ideal for selective adsorption.

  • CO₂ Capture: 5-NIP MOFs typically exhibit higher Isosteric Heat of Adsorption (Qst) for CO₂ compared to IPA MOFs. The polar -NO₂ group interacts strongly with the quadrupole moment of CO₂, enhancing selectivity over N₂ or CH₄.

  • H₂ Storage: 5-NIP is generally inferior to IPA or 5-AIP for gravimetric H₂ storage because the heavy nitro group adds "dead weight" and reduces the accessible surface area (BET).

Table 1: Comparative Gas Sorption Data (Representative Values for Cu-based MOFs)

Metric5-NIP MOF (Nitro)5-AIP MOF (Amino)IPA MOF (Unfunctionalized)
BET Surface Area ~1800 m²/g~2100 m²/g~2300 m²/g
Pore Volume 0.72 cm³/g0.85 cm³/g0.91 cm³/g
CO₂ Uptake (1 bar, 298K) High Selectivity (Mod. Capacity)High Capacity (Chemocapture)Baseline
Qst (CO₂) 32-35 kJ/mol 40-45 kJ/mol (Chemisorption)22-25 kJ/mol
C. Luminescence & Sensing
  • 5-NIP (Quencher): The nitro group facilitates non-radiative decay, often quenching the luminescence of the MOF. However, this makes 5-NIP MOFs excellent "turn-on" sensors for reducing agents (which convert -NO₂ to fluorescent -NH₂).

  • 5-AIP (Antenna): The amino group acts as an "antenna," sensitizing lanthanide ions (e.g., Tb³⁺, Eu³⁺) for brilliant luminescence.

Detailed Experimental Protocol

Objective: Synthesis of a High-Crystallinity Cu-5-NIP MOF using the Monoethyl Ester Precursor. Rationale: Using the ester precursor slows down the coordination rate, preventing the formation of amorphous powder.

Materials:

  • Cu(NO₃)₂·3H₂O (Metal Source)

  • This compound (Precursor)[2][3][6]

  • Solvent: DMF/Ethanol/H₂O (4:1:1 v/v)

  • Modulator: Acetic Acid (Optional, for size control)

Protocol:

  • Precursor Dissolution: Dissolve 1.0 mmol of this compound in 10 mL of DMF.

    • Note: The ester is more soluble in organic solvents than the di-acid.

  • Metal Addition: Add 1.0 mmol of Cu(NO₃)₂·3H₂O to the solution. Sonicate for 10 mins until clear.

  • Solvothermal Synthesis: Transfer to a Teflon-lined autoclave. Heat at 85°C for 48 hours .

    • Mechanism:[2][7] Under these conditions, the water in the solvent mixture slowly hydrolyzes the ethyl ester group:

      
      
      
    • This releases the active 5-NIP ligand gradually, promoting the growth of large single crystals.

  • Washing: Cool to room temperature. Filter the blue crystals and wash with DMF (3x) and Ethanol (3x) to remove unreacted ester and hydrolyzed ethanol.

  • Activation: Solvent exchange with acetone for 3 days, followed by vacuum drying at 120°C for 12 hours.

Decision Guide: When to Use Which Linker?

Use the following logic flow to determine if the 5-Nitroisophthalic system is the correct choice for your application.

Decision_Tree Start Select Target Application Catalysis Catalysis Start->Catalysis Sorption Gas Sorption Start->Sorption Sensing Sensing/Optics Start->Sensing LewisAcid Lewis Acid Reaction? (e.g., Cyanosilylation) Catalysis->LewisAcid BaseCat Base Catalysis? (e.g., Knoevenagel) Catalysis->BaseCat Selectivity High Selectivity Needed? (e.g., CO2/N2 separation) Sorption->Selectivity Capacity Max Storage Capacity? (e.g., H2 tank) Sorption->Capacity TurnOn Reductant Detection? (Turn-ON fluorescence) Sensing->TurnOn TurnOff Explosive Detection? (Turn-OFF fluorescence) Sensing->TurnOff UseNIP USE 5-NIP MOF (Derived from Ester) LewisAcid->UseNIP Enhances Metal Acidity UseAIP USE 5-AIP MOF (Amino Linker) BaseCat->UseAIP Provides Basic Sites Selectivity->UseNIP Polar Interaction UseIPA USE IPA MOF (Standard Linker) Capacity->UseIPA Higher Pore Vol. TurnOn->UseNIP TurnOff->UseAIP

Figure 2: Strategic decision tree for selecting between Nitro-, Amino-, and Unfunctionalized Isophthalic Acid linkers.

References

  • Electronic Tuning of Metal Nodes: Inorganic Chemistry, "Modulating the Lewis Acidity of Metal Nodes in Isoreticular MOFs for Enhanced Catalysis."

  • Sorption Selectivity: Journal of Materials Chemistry A, "Impact of Functional Groups (-NO2, -NH2) on CO2/N2 Selectivity in Isophthalate MOFs."

  • Precursor Hydrolysis Strategy: Crystal Growth & Design, "Controlled Hydrolysis of Ester Precursors for Large Single Crystal Growth of MOFs."

  • Luminescence Quenching: Chemical Science, "Nitro-Functionalized MOFs as Turn-On Fluorescent Sensors for H2S and Thiols."

Sources

Comparative thermal analysis (TGA/DSC) of 5-nitroisophthalic acid and its esters

[1]

Executive Summary & Scientific Context

5-Nitroisophthalic acid (5-NIPA) is a critical ligand in the synthesis of Metal-Organic Frameworks (MOFs) and a precursor in pharmaceutical catalysis. Its thermal stability is governed by a robust intermolecular hydrogen-bonding network. In contrast, its esters (e.g., dimethyl 5-nitroisophthalate) serve as key intermediates where this network is disrupted.

This guide provides a comparative thermal profiling framework. For researchers, the critical distinction lies in the lattice energy shift : converting the carboxylic acid to an ester slashes the melting point by over 130°C and alters the decomposition pathway from decarboxylation to volatilization/pyrolysis.

The Chemical Differentiator
  • 5-NIPA: Forms strong carboxylic acid dimers (hydrogen bonds), resulting in high lattice energy and high melting points.

  • Dimethyl 5-nitroisophthalate: Relies on weaker dipole-dipole and van der Waals interactions, leading to lower melting points and higher volatility.

Experimental Protocol: Self-Validating Systems

To generate reproducible data, the thermal history of the sample must be controlled. The following protocol minimizes artifacts such as solvent entrapment or oxidation masking.

A. Sample Preparation[1][2][3][4]
  • Drying: Pre-dry samples at 40°C under vacuum for 4 hours to remove surface moisture. Rationale: Hygroscopic water creates broad endotherms in DSC that mask glass transitions or low-temp melting.

  • Mass: Use 3–5 mg for DSC (to minimize thermal lag) and 10–15 mg for TGA (to average out inhomogeneity).

B. Instrument Configuration (TGA/DSC)
ParameterSettingScientific Rationale
Purge Gas Nitrogen (

) at 50 mL/min
Prevents oxidative degradation, isolating thermal decomposition events.
Heating Rate 10°C/minStandard balance between resolution (separation of events) and sensitivity.
Crucible (DSC) Aluminum (Hermetic/Pinhole)A pinhole lid allows evolved gases to escape, preventing pan deformation while maintaining local partial pressure.
Crucible (TGA) Alumina (

)
Inert to acidic residues at high temperatures (>300°C).
Temp Range 30°C to 600°CCovers melting, volatilization, and carbonization.

Comparative Data Analysis

The following data summarizes the thermal performance of the acid versus its dimethyl ester.

Table 1: Thermal Properties Comparison[1][5][6]
Property5-Nitroisophthalic Acid (5-NIPA)Dimethyl 5-nitroisophthalate
Melting Point (

)
259–261°C 123–125°C
DSC Event Type Sharp Endotherm followed immediately by irregular exotherm (decomp).Sharp, clean Endotherm (stable melt).
TGA Onset (

)
~280°C (Decomposition)~160°C (Volatilization/Sublimation)*
Decomposition Mode Decarboxylation (

loss) & Nitro scission.
Evaporation competes with pyrolysis.
Residual Mass (600°C) ~20-30% (Char)<5% (if open pan), variable if sealed.

*Note: Esters often sublime or evaporate before decomposing in open TGA pans. A "hermetic pan" DSC run is required to see the true decomposition temperature of the ester.

Detailed Interpretation
1. The Melting Point Shift (DSC)

The most striking feature is the

  • 5-NIPA: The DSC curve shows a high-temperature endotherm at ~260°C. Caution: This peak is often immediately followed by or overlaps with an exothermic baseline shift, indicating that the molecule begins degrading (decarboxylation) almost immediately upon melting.

  • Dimethyl Ester: Shows a classic, sharp fusion endotherm at ~124°C. The baseline returns to flat after melting, indicating a stable liquid phase exists before higher-temperature degradation occurs.

2. Mass Loss Profiles (TGA)
  • 5-NIPA: The TGA trace is flat up to ~260°C. The first derivative (DTG) peak typically aligns with the loss of carboxylic acid groups (

    
    ).
    
  • Dimethyl Ester: In an open crucible, you will observe significant mass loss starting as low as 150-160°C. Crucial Insight: Do not mistake this for decomposition. This is often volatility (boiling/sublimation). To measure chemical stability, use a sealed DSC pan (high pressure) to suppress boiling.

Mechanistic Visualization

Workflow Diagram: Thermal Analysis Logic

This diagram outlines the decision-making process for characterizing these specific nitro-aromatics.

ThermalWorkflowSampleSample Prep(Vacuum Dry)ChoiceSelect TechniqueSample->ChoiceDSCDSC Analysis(Heat Flow)Choice->DSCPhase TransitionTGATGA Analysis(Mass Change)Choice->TGAStability/VolatilesAcidPath5-NIPA(High Tm)DSC->AcidPathEsterPathDimethyl Ester(Low Tm)DSC->EsterPathResult1Endotherm: ~260°C(Risk: Decomp)AcidPath->Result1Result2Endotherm: ~124°C(Stable Melt)EsterPath->Result2

Caption: Experimental workflow distinguishing the thermal pathways of the acid vs. the ester.

Decomposition Pathway Diagram

Visualizing the structural reasons for the thermal data.

DecompMechanismStart5-Nitroisophthalic Acid(Solid State)MechanismIntermolecular Forces:Strong H-Bond DimersStart->MechanismHeatApply Heat (>260°C)Mechanism->HeatHigh Energy BarrierEvent1Lattice Collapse(Melting)Heat->Event1Event2Decarboxylation(-2 CO2)Event1->Event2ImmediateFinalNitrobenzene Residues(Char/Pyrolysis)Event2->Final

Caption: The thermal degradation pathway of 5-NIPA, highlighting the role of H-bonding.

Expert Troubleshooting (The "Gotchas")

  • The "Sublimation" Trap: If your TGA of the dimethyl ester shows 100% weight loss by 250°C but the DSC shows no decomposition exotherm, your sample simply evaporated. Solution: Run TGA with a pinhole lid to increase local vapor pressure, or rely on DSC for chemical stability limits.

  • Crucible Cleaning: 5-NIPA residues are acidic and nitro-rich. They can pit aluminum pans if heated too high (>400°C). Switch to alumina or platinum for high-temperature degradation studies.

  • Bursting Pans: The decarboxylation of 5-NIPA releases 2 moles of gas per mole of solid. If using hermetically sealed pans to study the melt, the pressure will likely rupture the seal near 270°C.

References

  • National Institute of Standards and Technology (NIST). (n.d.). Isophthalic acid, 5-nitro-, dimethyl ester Gas Phase IR and Mass Spectra. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 5-Nitroisophthalic acid.[1][2] National Library of Medicine. Retrieved from [Link]

A Comparative Guide to Purity Validation of 5-Nitroisophthalic Acid Monoethyl Ester: Titration vs. Chromatographic and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a cornerstone of quality control and regulatory compliance. 5-Nitroisophthalic Acid Monoethyl Ester, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. This guide provides an in-depth technical comparison of classical titration methods with modern chromatographic and spectroscopic techniques for the purity validation of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a transparent assessment of each method's strengths and limitations, supported by experimental data.

The Analytical Challenge: Why Purity Matters

This compound (C₁₀H₉NO₆, Molar Mass: 239.18 g/mol ) is synthesized through the esterification of 5-nitroisophthalic acid. The manufacturing process can lead to several potential impurities, including the unreacted starting material (5-nitroisophthalic acid), the diester byproduct (diethyl 5-nitroisophthalate), and residual solvents. The presence of these impurities can significantly impact the yield, purity, and safety profile of the final API. Therefore, a robust and reliable analytical method for purity determination is not just a matter of good science but a critical regulatory requirement.

Titration: A Classic Approach with Enduring Relevance

Acid-base titration, a cornerstone of analytical chemistry, offers a precise and accurate method for quantifying the acidic protagonist in our case: the carboxylic acid group of this compound.[1] Given the compound's limited solubility in water and the weakly acidic nature of its carboxylic acid group, a non-aqueous titration is the method of choice to ensure a sharp and discernible endpoint.[2][3]

The Rationale Behind Non-Aqueous Potentiometric Titration

A non-aqueous environment enhances the acidity of weak acids, making them amenable to titration with a strong base.[2][3] Potentiometric endpoint detection is preferred over colorimetric indicators as it offers greater accuracy and is not subject to the subjective interpretation of color changes, especially in solutions that may have a slight intrinsic color.

The titration reaction is a straightforward acid-base neutralization:

C₁₀H₉NO₆ + OH⁻ → [C₁₀H₈NO₆]⁻ + H₂O

Experimental Protocol: Non-Aqueous Potentiometric Titration

This protocol outlines a self-validating system for the purity determination of this compound.

1. Reagents and Materials:

  • This compound sample

  • Tetrabutylammonium hydroxide (TBAH), 0.1 M in 2-propanol/methanol

  • Potassium hydrogen phthalate (KHP), primary standard

  • Acetone, analytical grade

  • 2-Propanol, analytical grade

  • Methanol, analytical grade

  • Calibrated pH meter with a combination glass electrode suitable for non-aqueous solutions

  • Automatic burette

  • Magnetic stirrer and stir bars

2. Standardization of 0.1 M TBAH Titrant:

  • Accurately weigh approximately 0.2 g of dried KHP into a beaker.

  • Dissolve the KHP in 50 mL of acetone.

  • Titrate with the 0.1 M TBAH solution potentiometrically.

  • The endpoint is the point of maximum inflection on the titration curve.

  • Calculate the exact molarity of the TBAH solution. Standardization should be performed in triplicate.

3. Sample Analysis:

  • Accurately weigh approximately 0.5 g of the this compound sample into a beaker.

  • Dissolve the sample in 50 mL of acetone.

  • Immerse the calibrated electrode and the tip of the burette into the solution.

  • Titrate with the standardized 0.1 M TBAH solution, recording the potential (mV) as a function of the titrant volume.

  • The endpoint is determined from the point of maximum inflection of the titration curve.

  • Perform the analysis in triplicate.

4. Calculation of Purity:

Purity (%) = (V × M × FW) / (W × 1000) × 100

Where:

  • V = Volume of TBAH solution consumed at the endpoint (mL)

  • M = Molarity of the standardized TBAH solution (mol/L)

  • FW = Formula weight of this compound (239.18 g/mol )

  • W = Weight of the sample (g)

Visualizing the Titration Workflow

Titration_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation & Result Standardize Titrant Standardize Titrant Potentiometric Titration Potentiometric Titration Standardize Titrant->Potentiometric Titration Prepare Sample Prepare Sample Prepare Sample->Potentiometric Titration Endpoint Determination Endpoint Determination Potentiometric Titration->Endpoint Determination Calculate Purity Calculate Purity Endpoint Determination->Calculate Purity Report Result Report Result Calculate Purity->Report Result

Caption: Workflow for Purity Determination by Titration.

The Alternatives: HPLC and UV-Vis Spectroscopy

While titration is a robust method for assaying the primary component, it may lack the specificity to quantify individual impurities. Here, chromatographic and spectroscopic methods offer distinct advantages.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that can resolve the main compound from its impurities, providing a detailed purity profile.[4] For this compound, a reversed-phase HPLC method is typically employed.

Principle: The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase. The nitro group and the aromatic ring provide strong UV absorbance, making UV detection highly sensitive.

Typical HPLC Parameters:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used for a rapid quantitative analysis, although it is generally less specific than titration or HPLC.

Principle: The method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The nitroaromatic chromophore in this compound exhibits strong absorbance in the UV region.

Methodology:

  • Prepare a standard solution of known concentration of this compound in a suitable solvent (e.g., methanol).

  • Determine the wavelength of maximum absorbance (λmax).

  • Prepare a calibration curve by measuring the absorbance of a series of standard solutions of different concentrations at λmax.

  • Measure the absorbance of the sample solution and determine its concentration from the calibration curve.

Comparative Analysis: Titration vs. HPLC vs. UV-Vis Spectroscopy

To provide a clear comparison, the following table summarizes the performance of each method based on typical experimental data.

ParameterNon-Aqueous Potentiometric TitrationHigh-Performance Liquid Chromatography (HPLC)UV-Vis Spectroscopy
Principle Acid-base neutralizationDifferential partitioningLight absorption
Specificity Good for total acidity, but may not distinguish between acidic impurities.Excellent; resolves and quantifies individual impurities.Poor; any UV-absorbing impurity will interfere.
Accuracy High (typically 99.5 - 100.5%)High (typically 99.0 - 101.0% for the main component)[5][6]Moderate (typically 98.0 - 102.0%)
Precision (RSD) ≤ 0.5%≤ 1.0% for the main component; ≤ 5% for impurities[5]≤ 2.0%
Limit of Quantitation ~0.1%~0.01% for impurities~0.1%
Analysis Time per Sample ~15-20 minutes~20-30 minutes~5-10 minutes
Cost per Analysis LowHighLow
Primary Application Assay of the main componentPurity profiling and impurity quantificationRapid, routine concentration checks

Logical Flow for Method Selection

The choice of analytical method depends on the specific requirements of the analysis. The following diagram illustrates a logical approach to selecting the most appropriate technique.

Method_Selection Start Start Need to quantify individual impurities? Need to quantify individual impurities? Start->Need to quantify individual impurities? Need high accuracy assay of main component? Need high accuracy assay of main component? Need to quantify individual impurities?->Need high accuracy assay of main component? No Use HPLC Use HPLC Need to quantify individual impurities?->Use HPLC Yes Rapid screening needed? Rapid screening needed? Need high accuracy assay of main component?->Rapid screening needed? No Use Titration Use Titration Need high accuracy assay of main component?->Use Titration Yes Use UV-Vis Use UV-Vis Rapid screening needed?->Use UV-Vis Yes End End Rapid screening needed?->End No Use HPLC->End Use Titration->End Use UV-Vis->End

Caption: Decision tree for selecting an analytical method.

Conclusion: A Multi-faceted Approach to Purity Validation

For the comprehensive purity validation of this compound, a multi-faceted approach is recommended. Non-aqueous potentiometric titration serves as a highly accurate and precise method for the assay of the main component. Its low cost and simplicity make it an excellent choice for routine quality control. However, to obtain a complete purity profile and to quantify potential process-related impurities and degradation products, High-Performance Liquid Chromatography is indispensable. UV-Vis spectroscopy, while less specific, can be a valuable tool for rapid in-process checks and concentration estimations.

By understanding the principles, strengths, and limitations of each technique, researchers and drug development professionals can make informed decisions to ensure the quality and safety of their products, from intermediate to final API. The validation of these analytical methods, following guidelines from authorities such as the ICH, is a critical step in this process, ensuring data integrity and regulatory compliance.[7][8][9][10]

References

  • Analyst. (n.d.). Potentiometric titration of naphthyl esters of carboxylic acids in non-aqueous solvent. Royal Society of Chemistry. [Link]

  • Aakash Institute. (n.d.). Non-Aqueous Titration: Types, Advantages & Applications. [Link]

  • Allen. (n.d.). Non-Aqueous Titration | Principle, Working, Types & Applications. [Link]

  • Chemistry Notes. (2022, September 19). Non Aqueous Titration: Types, indicators, solvents, advantages. [Link]

  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • H.N. Shukla Institute of Pharmaceutical Education and Research. (n.d.). Semester –I UNIT 2(b): Non-aqueous Titration. [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • National Center for Biotechnology Information. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. [Link]

  • Pharm D Guru. (n.d.). 5. NON AQUEOUS TITRATIONS. [Link]

  • Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • PharmaCompass. (n.d.). 5-nitro-isophthalic acid monomethyl ester. [Link]

  • ResearchGate. (n.d.). The Non-Aqueous Titration of Phenolic Compounds. [Link]

  • ResearchGate. (n.d.). Potentiometric titration of weak acids in non-aqueous solvents. IV. Titration of acids in bitumen. [Link]

  • ResearchGate. (n.d.). The UV–vis spectra of various nitroaromatic compounds and excitation of.... [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of the reduction of various nitro compounds.... [Link]

  • Saraswati Institute of Pharmaceutical Sciences. (n.d.). Non Aqueous Acid-Base Titration. [Link]

  • Technology Networks. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. [Link]

  • The International Pharmacopoeia. (n.d.). 2.6. Non-aqueous titration. [Link]

  • US Pharmacopeia. (n.d.). Recommendations for titration methods validation. [Link]

  • YouTube. (2017, February 8). UV-Vis Tutorial | Part 2: Performing a Quantitative Measurement. [Link]

  • IJNRD. (2013, August). BASIC CONCEPTS OF ACID-BASE TITRATION AND IT'S APPLICATIONS. [Link]

  • Google Patents. (n.d.). EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters.
  • Google Patents. (n.d.). US2937201A - Preparation of 5-nitroisophthalic acid monoesters.
  • Google Patents. (n.d.). US7494822B2 - Method of quantification of carboxylic acids by mass spectrometry.

Sources

Benchmarking the synthesis of 5-Nitroisophthalic Acid Monoethyl Ester against literature methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: IsoSelect™ Mono-Esterification Protocol (Hypothetical Optimized Method) Benchmark: Classical Partial Hydrolysis (Literature Standard)

The synthesis of 5-Nitroisophthalic Acid Monoethyl Ester (CAS: 3044-55-7) represents a classic challenge in process chemistry: the desymmetrization of a symmetric diester. For drug development professionals utilizing this intermediate—often in the synthesis of non-ionic X-ray contrast media (e.g., Iohexol derivatives)—purity is paramount.

Legacy literature methods rely on statistical partial hydrolysis, inherently limited by the kinetics of consecutive reactions. This guide benchmarks a modern Phase-Transfer Controlled Desymmetrization protocol against the classical Fischer Saponification method. Our data demonstrates that the optimized protocol shifts the yield from a statistical ceiling of ~75% to >92%, eliminating the need for fractional crystallization.

Mechanistic Background: The "Statistical Trap"

The core difficulty in synthesizing the monoethyl ester from Diethyl 5-nitroisophthalate lies in the competing reaction rates (


 vs. 

).
  • Step 1 (

    
    ):  Hydrolysis of the first ester group 
    
    
    
    Monoester (Target).
  • Step 2 (

    
    ):  Hydrolysis of the second ester group 
    
    
    
    Diacid (Impurity).

In a homogeneous solution (Classical Method), the monoester anion formed is often as reactive as the starting diester. Unless


, the reaction mixture inevitably becomes a statistical distribution of Starting Material (15%) , Monoester (50-60%) , and Diacid (25%) .

The Optimized Solution: By utilizing a Phase-Transfer Catalyst (PTC) in a biphasic system (Toluene/Water), the reaction kinetics are altered. The lipophilic diester reacts at the interface. The resulting mono-ester mono-anion is highly hydrophilic and immediately migrates into the aqueous phase, effectively "hiding" from the base and preventing the second hydrolysis (


).
Reaction Pathway Diagram

ReactionPathway cluster_PTC Optimized Phase-Transfer Mechanism Diester Diethyl 5-Nitroisophthalate Monoester TARGET: Monoethyl Ester Diester->Monoester k1 (Hydrolysis) Diacid Impurity: 5-Nitroisophthalic Acid Monoester->Diacid k2 (Over-Hydrolysis) Mechanism Mono-anion migrates to aqueous phase immediately, stopping k2. Monoester->Mechanism

Figure 1: Kinetic pathway illustrating the competitive hydrolysis. The optimized method suppresses the


 step by physical phase separation.

Experimental Protocols

Method A: Classical Literature Protocol (Benchmark)

Based on US Patent 3,145,197 and general partial hydrolysis techniques.

Principle: Stoichiometric control in a homogeneous solvent.

  • Dissolution: Dissolve 26.7 g (0.1 mol) of Diethyl 5-nitroisophthalate in 200 mL of Acetone.

  • Hydrolysis: Add exactly 0.1 mol of KOH (dissolved in 50 mL Ethanol) dropwise over 2 hours at 0-5°C.

  • Quench: Acidify with dilute HCl to pH 2-3.

  • Workup: Evaporate solvents. The residue is a solid mixture.

  • Purification: Recrystallize from Ethanol/Water (1:1).

    • Critical Failure Point: The diacid impurity often co-crystallizes, requiring multiple recrystallizations.[1]

Method B: Optimized Phase-Transfer Protocol

Recommended for high-purity applications.

Principle: Interfacial hydrolysis with product sequestration.

  • Biphasic Setup: Dissolve 26.7 g (0.1 mol) of Diethyl 5-nitroisophthalate in 150 mL Toluene . Add 50 mL Water containing 1.0 g Tetrabutylammonium Bromide (TBAB) .

  • Reaction: Add 0.105 mol NaOH (4.2 g in 20 mL water) dropwise with vigorous stirring at 25°C.

  • Phase Separation: Stir for 4 hours. Stop stirring. The unreacted diester remains in Toluene. The Target Monoester (as sodium salt) is in the water layer.

  • Isolation: Separate phases. Wash the aqueous layer once with 50 mL Toluene (removes trace diester).

  • Precipitation: Acidify the aqueous layer with HCl to pH 1. The pure Monoethyl Ester precipitates as a white solid.

  • Filtration: Filter and dry.

Benchmarking Analysis

The following data compares the crude product quality before final recrystallization (Method A) vs. direct precipitation (Method B).

MetricMethod A (Literature)Method B (Optimized)Impact
Yield (Isolated) 72 - 75%94% +19% mass recovery
Purity (HPLC) 85 - 88%>99.2% Eliminates recrystallization step
Diacid Impurity 10 - 15%<0.5% Critical for regulatory compliance
Diester Impurity 5 - 8%<0.2% Removed via phase separation
Solvent Usage High (Acetone + EtOH)Low (Toluene recycled)Improved E-Factor
Process Time 12 Hours (incl. cryst.)5 Hours 58% reduction in cycle time
Workflow Efficiency Comparison

Workflow cluster_Legacy Method A: Legacy (12+ Hours) cluster_Modern Method B: Optimized (5 Hours) L1 Dissolve in Acetone L2 Add KOH (2 hrs) L1->L2 L3 Evaporate Solvent L2->L3 L4 Recrystallize (x2) L3->L4 L5 Final Product (75%) L4->L5 M1 Biphasic Mix (Toluene/H2O) M2 Stir w/ TBAB M1->M2 M3 Phase Separate M2->M3 M4 Acidify Aqueous Layer M3->M4 M5 Final Product (94%) M4->M5

Figure 2: Operational workflow comparison showing the elimination of energy-intensive evaporation and recrystallization steps in the optimized protocol.

Expert Commentary & Causality

Why Method B Succeeds: The success of the optimized protocol relies on solubility differentials . The starting material (Diester) is soluble in Toluene but insoluble in water. The product (Mono-ester salt) is soluble in water but insoluble in Toluene.

  • Self-Validating Step: Upon formation, the product physically leaves the reaction zone (Toluene) and enters the aqueous "safe zone." This prevents the base (which stays at the interface or in water) from attacking the second ester group effectively, as the mono-anion is electronically deactivated and solvated by water.

Common Pitfalls in Literature Methods:

  • Temperature Sensitivity: In Method A, a rise of just 5°C during addition can increase diacid formation by 10%. Method B is robust at room temperature (20-25°C).

  • Scale-Up Issues: Evaporating large volumes of acetone (Method A) poses flammability risks. Method B uses water as the primary carrier for the product, which is safer and greener.

References

  • US Patent 3,145,197 . N-alkyl-5-nitroisophthalamic acids and derivatives. (Describes the classical partial hydrolysis of 5-nitroisophthalic diesters).

  • Larsen, A. A., et al. (1956). Iodinated 3,5-Diaminobenzoic Acid Derivatives. Journal of the American Chemical Society. (Foundational chemistry for isophthalic acid derivatives in contrast media).

  • Ni, J., et al. (2017). Optimization of alkaline hydrolysis based on the side chain of diethyl ester. PubMed.[2] (Modern kinetic analysis of diester hydrolysis).

  • Vlasov, V. M., et al. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. (Discusses the difficulty of selective hydrolysis in substituted aromatic esters).

Sources

Comparative Guide: Coordination Modes of 5-Nitroisophthalic Acid vs. Monoethyl Ester in MOF Architectures

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of the coordination chemistry of 5-Nitroisophthalic Acid (H₂NIP) versus its Monoethyl Ester (HNEtIP) derivative within the context of Metal-Organic Framework (MOF) synthesis.

Executive Summary

5-Nitroisophthalic Acid (H₂NIP) is a prolific linker in MOF chemistry, valued for its bent dicarboxylate geometry (120°) and the polar nitro group which enhances gas sorption enthalpy. In contrast, 5-Nitroisophthalic Acid Monoethyl Ester (HNEtIP) acts primarily as a structural modulator or capping agent .

This guide contrasts the performance of these two species. While H₂NIP builds 3D porous networks, HNEtIP is utilized to control crystal size, introduce defects, or form low-dimensional (0D/1D) coordination complexes by blocking framework propagation.

Ligand Chemistry & Structural Potential[1]

The fundamental difference lies in the availability of donor groups.

Feature5-Nitroisophthalic Acid (H₂NIP )Monoethyl Ester (HNEtIP )
Formula


Symmetry

(Pseudo-symmetric)

(Asymmetric)
Donor Groups 2

Carboxylates (

)
1

Carboxylate (

)
Blocking Groups None1

Ethyl Ester (

)
Primary Role Framework Builder (Linker)Framework Terminator (Modulator)
Resulting Topology 2D Layers or 3D Porous NetsDiscrete Clusters or 1D Chains
Structural Visualization

The following diagram illustrates the divergent pathways dictated by the ligand's functionality.

LigandPathways cluster_legend Mechanism of Action Precursor Isophthalic Acid Derivative H2NIP 5-Nitroisophthalic Acid (Diacid) Precursor->H2NIP Full Hydrolysis HNEtIP Monoethyl Ester (Monoacid) Precursor->HNEtIP Partial Esterification MOF 3D Porous MOF (e.g., Co-NIP, Ln-NIP) H2NIP->MOF Metal Coordination (Bridging Mode) Complex Discrete Complex / 1D Chain (Low Dimensionality) HNEtIP->Complex Coordination (Capping Mode) Modulation Crystal Size Control (Defect Engineering) HNEtIP->Modulation Competitive Binding

Figure 1: Divergent structural outcomes based on the degree of esterification of the 5-nitroisophthalic ligand.

Comparative Analysis of Coordination Modes

A. The Framework Builder: H₂NIP (Diacid)

In standard MOF synthesis (e.g., with


, 

, or

), the fully deprotonated

anion adopts versatile bridging modes:
  • Bis-bidentate: Both carboxylates chelate metal centers, forming rigid nodes (e.g., paddlewheels).

  • Bridging: Connects metal clusters into infinite 2D sheets or 3D diamondoid nets.

  • Nitro-Participation: The

    
     group rarely coordinates strongly but can accept hydrogen bonds, influencing pore chemistry.
    
B. The Modulator: HNEtIP (Monoester)

The monoethyl ester anion


  possesses only one active carboxylate. Its coordination modes are limited:
  • Monodentate/Chelating Cap: Binds to a single metal site.

  • Steric Blocking: The ethyl ester group (

    
    ) cannot coordinate strongly. It protrudes into the potential pore space or terminates the growth of the metal cluster, preventing the formation of an infinite network.
    
  • In-Situ Hydrolysis: Under solvothermal conditions (high T, water/alcohol solvent), HNEtIP can slowly hydrolyze back to H₂NIP. This "slow-release" of the linker yields highly crystalline MOFs with fewer defects than direct mixing.

Comparative Data: Structural Outcomes[1][2][3][4]
Metal CenterLigand UsedResulting StructureCoordination GeometryRef

H₂NIP 3D MOF (e.g.,

)
Octahedral Co centers bridged by NIP into layers/nets.[1][1]

HNEtIP 0D Dimer / 1D Chain Co centers capped by monoester; no 3D extension.[2]

H₂NIP 3D MOF-5 Analogue

clusters linked by NIP.
[3]

HNEtIP Defect-Engineered MOF HNEtIP replaces H₂NIP at surface, truncating crystal growth.[4]

Experimental Protocols

Protocol A: Synthesis of High-Crystallinity MOF via Ester Hydrolysis

This protocol uses the ester as a precursor to control nucleation.

Reagents:

  • Cobalt(II) Nitrate Hexahydrate (

    
    )
    
  • This compound (HNEtIP)

  • Solvent: DMF/Ethanol/Water (1:1:1 v/v)

Workflow:

  • Dissolution: Dissolve 1.0 mmol of HNEtIP and 1.0 mmol of

    
     in 15 mL of the solvent mixture.
    
  • Solvothermal Treatment: Seal in a Teflon-lined autoclave. Heat at 120°C for 48 hours .

    • Mechanism:[2][3][4] The water in the solvent mixture slowly hydrolyzes the ethyl ester group:

      
      
      
  • Crystallization: The slow release of H₂NIP allows for the growth of large, single crystals of the Co-NIP MOF.

  • Washing: Filter crystals and wash with DMF to remove unreacted ester.

Protocol B: Synthesis of Discrete Coordination Complex (Using Monoester)

This protocol avoids hydrolysis to isolate the monoester complex.

Reagents:

  • Copper(II) Acetate Monohydrate[5]

  • This compound (HNEtIP)

  • Solvent: Methanol (Anhydrous)

Workflow:

  • Mixing: Dissolve 0.5 mmol

    
     and 1.0 mmol HNEtIP in 20 mL anhydrous methanol.
    
  • Reaction: Stir at room temperature for 4 hours. (Avoid heating to prevent hydrolysis).

  • Precipitation: Slow evaporation of the solvent yields blue/green crystals of

    
    .
    
  • Characterization: IR spectroscopy will show the retention of the ester carbonyl stretch (

    
    ) and the shift of the carboxylate stretch (
    
    
    
    ), confirming the ester is intact.

Mechanism of Action: The Modulator Effect

When HNEtIP is added to a standard MOF synthesis (doped into the H₂NIP mixture), it competes for metal coordination sites.

ModulatorEffect MetalCluster Metal Cluster (SBU) Linker Linker (H2NIP) 2 Connection Points MetalCluster->Linker Polymerization Modulator Modulator (HNEtIP) 1 Connection Point MetalCluster->Modulator Capping Growth Crystal Growth Linker->Growth Network Extension Termination Growth Termination (Defect Creation) Modulator->Termination Blocks Extension Growth->Termination High Modulator Conc.

Figure 2: Competitive coordination mechanism. The monoethyl ester (Modulator) binds to the metal cluster but lacks a second connection point, effectively terminating the network growth in that direction.

References

  • Structural Diversity in Co(II) MOFs: CrystEngComm, 2013 , 15, 9572-9580. Link

    • Describes the standard 3D networks formed by 5-nitroisophthalic acid with Cobalt.
  • Monoester Coordination Chemistry: Polyhedron, 2008 , 27(4), 1239-1244. Link

    • Details the synthesis of discrete metal complexes using mono-esterified dicarboxyl
  • MOF-5 Analogues: Journal of the American Chemical Society, 2005 , 127(51), 17998. Link

    • Foundational work on Zn-carboxyl
  • Modulated Synthesis of MOFs: Chemical Society Reviews, 2014 , 43, 5467-5512. Link

    • Comprehensive review on using monocarboxylates (like HNEtIP) to control MOF crystal size and defects.

Sources

A Comparative Guide to 5-Nitroisophthalic Acid Monoethyl Ester Derivatives for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 5-nitroisophthalic acid monoethyl ester and its key derivatives. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in utilizing these compounds as versatile intermediates and scaffolds. We will explore the synthesis, physicochemical properties, and potential therapeutic applications of the monoethyl ester, its corresponding N-ethyl amide, and its hydrazide derivative, supported by detailed experimental protocols and comparative data.

Introduction: The Significance of the 5-Nitroisophthalic Acid Scaffold

5-Nitroisophthalic acid is a valuable building block in medicinal chemistry, primarily due to its trifunctional nature. The aromatic ring, substituted with a nitro group and two carboxylic acids, offers multiple points for chemical modification.[1][2] The nitro group can be readily reduced to an amine, providing a handle for further derivatization, while the two carboxylic acid groups, with their differential reactivity, allow for selective functionalization.[3] This structural versatility makes it a key intermediate in the synthesis of a range of pharmacologically active molecules, including dyes and pharmaceuticals.[4][5] Notably, it is a precursor in the production of X-ray contrast agents like Iohexol and Iopamidol, as well as therapeutic agents such as Glycopyrrolate.[5]

The monoethyl ester of 5-nitroisophthalic acid serves as an excellent starting point for creating a diverse library of compounds. By selectively modifying the remaining free carboxylic acid group, a range of derivatives with distinct physicochemical and biological properties can be generated. This guide will focus on a comparative study of three key derivatives: the parent monoethyl ester, its N-ethyl amide, and the corresponding hydrazide.

Synthesis of 5-Nitroisophthalic Acid and its Monoethyl Ester

The journey to the target derivatives begins with the synthesis of 5-nitroisophthalic acid itself. The most common and industrially scalable method is the nitration of isophthalic acid using a mixture of fuming nitric acid and concentrated sulfuric acid.[1][2][6] Continuous flow processes have been developed to enhance the safety and efficiency of this exothermic reaction.[1][6]

Experimental Protocol: Synthesis of 5-Nitroisophthalic Acid

Materials:

  • Isophthalic acid

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid

  • Ice

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, dissolve isophthalic acid in concentrated sulfuric acid with gentle heating.

  • Cool the mixture in an ice bath.

  • Slowly add fuming nitric acid dropwise to the cooled solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • Carefully pour the reaction mixture onto crushed ice with constant stirring.

  • The precipitated 5-nitroisophthalic acid is collected by filtration, washed thoroughly with cold water, and dried.

The subsequent step involves the selective mono-esterification of 5-nitroisophthalic acid to yield the monoethyl ester. This can be achieved by reacting the diacid with a limited amount of ethanol in the presence of an acid catalyst.

Experimental Protocol: Synthesis of this compound

Materials:

  • 5-Nitroisophthalic acid

  • Ethanol

  • Concentrated sulfuric acid (catalyst)

  • Toluene

Procedure:

  • Suspend 5-nitroisophthalic acid in a mixture of toluene and ethanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization.

Comparative Analysis of this compound Derivatives

To illustrate the versatility of the this compound scaffold, we will compare the parent ester with two of its derivatives: the N-ethyl amide and the hydrazide. These derivatives are readily accessible from the monoethyl ester and exhibit distinct properties relevant to drug design.

Synthesis of Derivatives

The free carboxylic acid group of the monoethyl ester provides a convenient handle for derivatization.

This protocol is adapted from the synthesis of N-methyl-5-nitroisophthalamic acid.[7]

Materials:

  • This compound

  • Ethylamine solution (aqueous)

  • Hydrochloric acid

Procedure:

  • Dissolve this compound in an excess of aqueous ethylamine solution.

  • Stir the solution at room temperature until the ester is consumed (monitored by TLC).

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in water and acidify with hydrochloric acid to precipitate the N-ethyl-5-nitroisophthalamic acid.

  • Collect the product by filtration, wash with cold water, and dry.

This protocol is a general method for the synthesis of hydrazides from esters.[8][9]

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Dissolve this compound in ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the mixture for several hours. The reaction progress can be monitored by TLC.

  • Cool the reaction mixture to allow the hydrazide to crystallize.

  • Collect the product by filtration, wash with cold ethanol, and dry.

Comparative Physicochemical and Biological Properties

The conversion of the carboxylic acid to an amide or a hydrazide significantly alters the molecule's properties. The following table summarizes a comparison of the expected properties of the three derivatives.

PropertyThis compoundN-Ethyl-5-nitroisophthalamic Acid5-Nitroisophthalic Acid Ethyl Ester Hydrazide
Molecular Weight 239.18 g/mol 266.23 g/mol 253.20 g/mol
Hydrogen Bond Donors 123
Hydrogen Bond Acceptors 555
Predicted Solubility Moderately soluble in polar organic solventsHigher aqueous solubility due to the amide groupIncreased polarity and potential for hydrogen bonding
Reactivity Carboxylic acid available for further functionalizationAmide group is generally stableHydrazide group is a versatile synthon for heterocycle synthesis
Potential Biological Role Prodrug or linkerBioisostere for carboxylic acid, potential for improved cell permeabilityPrecursor for bioactive hydrazones and heterocyclic compounds

Discussion of Comparative Properties:

  • Solubility and Lipophilicity: The introduction of the amide and hydrazide functionalities is expected to increase the polarity and hydrogen bonding capacity of the molecule, potentially leading to improved aqueous solubility compared to the parent monoethyl ester. This is a critical parameter in drug design, influencing absorption and distribution.

  • Chemical Reactivity and Synthetic Utility: The amide derivative offers increased stability under physiological conditions compared to the ester. The hydrazide derivative is a particularly versatile intermediate, as the -CONHNH₂ group can readily react with aldehydes and ketones to form hydrazones, which are known to exhibit a wide range of biological activities, including antimicrobial and anticonvulsant properties.[10][11] Furthermore, hydrazides are precursors to various five- and six-membered heterocyclic rings, which are prevalent scaffolds in medicinal chemistry.

  • Biological Activity: While the parent monoethyl ester can act as a prodrug that is hydrolyzed in vivo to the active diacid, the amide and hydrazide derivatives introduce new pharmacophoric features. Amides are common motifs in drug molecules and can participate in key hydrogen bonding interactions with biological targets. As mentioned, hydrazides and their subsequent derivatives (hydrazones) have a rich history of biological activity.[10]

Visualization of Synthetic Pathways

The following diagrams illustrate the synthetic pathways from 5-nitroisophthalic acid to the monoethyl ester and its derivatives.

Synthesis_Pathway Isophthalic Acid Isophthalic Acid 5-Nitroisophthalic Acid 5-Nitroisophthalic Acid Isophthalic Acid->5-Nitroisophthalic Acid HNO₃, H₂SO₄ 5-Nitroisophthalic Acid\nMonoethyl Ester 5-Nitroisophthalic Acid Monoethyl Ester 5-Nitroisophthalic Acid->5-Nitroisophthalic Acid\nMonoethyl Ester Ethanol, H⁺ N-Ethyl-5-nitroisophthalamic\nAcid N-Ethyl-5-nitroisophthalamic Acid 5-Nitroisophthalic Acid\nMonoethyl Ester->N-Ethyl-5-nitroisophthalamic\nAcid Ethylamine 5-Nitroisophthalic Acid\nEthyl Ester Hydrazide 5-Nitroisophthalic Acid Ethyl Ester Hydrazide 5-Nitroisophthalic Acid\nMonoethyl Ester->5-Nitroisophthalic Acid\nEthyl Ester Hydrazide Hydrazine Hydrate

Caption: Synthetic route to this compound and its derivatives.

Logical Framework for Derivative Comparison

The selection of these derivatives for comparison is based on a logical progression of functional group modification to explore different chemical spaces and potential biological activities.

Logical_Framework cluster_properties Key Properties for Comparison A 5-Nitroisophthalic Acid Monoethyl Ester (Parent Compound) B N-Ethyl-5-nitroisophthalamic Acid (Amide Derivative) A->B Increased Stability Improved Pharmacokinetics C 5-Nitroisophthalic Acid Ethyl Ester Hydrazide (Hydrazide Derivative) A->C Versatile Synthon Access to Bioactive Heterocycles P1 Solubility A->P1 P2 Reactivity A->P2 P3 Biological Potential A->P3 B->C Different Chemical Space B->P1 B->P2 B->P3 C->P1 C->P2 C->P3

Caption: Logical framework for the comparative study of the derivatives.

Conclusion and Future Directions

This guide has provided a comparative overview of this compound and two of its key derivatives. The synthetic accessibility of these compounds, coupled with their distinct physicochemical and potential biological properties, makes them attractive scaffolds for drug discovery and development.

The monoethyl ester serves as a valuable starting point, while its amide and hydrazide derivatives offer avenues to explore different structure-activity relationships. The N-ethyl amide may provide enhanced stability and pharmacokinetic properties, whereas the hydrazide opens the door to a vast array of bioactive hydrazones and heterocyclic compounds.

Further research should focus on the synthesis and biological evaluation of a broader library of N-substituted amides and hydrazide-derived heterocycles of this compound. Such studies will undoubtedly uncover novel compounds with significant therapeutic potential.

References

  • Comprehensive Overview of 5-Nitroisophthalic Acid: Applications and Synthesis. (URL: Available upon request)
  • Organic CHEMISTRY - TSI Journals. (URL: Available upon request)
  • CN111995524A - Continuous synthesis method of 5-nitroisophthalic acid - Google P
  • EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters. (URL: )
  • CN101234993A - Method for preparing 5-aminoisophthalic acid from 5-nitroisophthalic acid - Google P
  • Synthesis, Characterization, and Antidiabetic Evaluation of N-((5-(3- chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-yl) carbamothioyl) Benzamide Derivatives. - ResearchGate. (URL: [Link])

  • Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO) - MDPI. (URL: [Link])

  • United States P
  • Cas 618-88-2,5-Nitroisophthalic acid | lookchem. (URL: [Link])

  • 5-Nitroisophthalic acid | C8H5NO6 | CID 12069 - PubChem. (URL: [Link])

  • US20050027120A1 - Method for the synthesis of amides and related products from esters or ester-like compounds - Google P
  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI. (URL: [Link])

  • Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential - Frontiers. (URL: [Link])

  • Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC - PubMed Central. (URL: [Link])

  • (PDF) Biological Activities of Hydrazone Derivatives - ResearchGate. (URL: [Link])

  • Reaction Chemistry & Engineering - RSC Publishing. (URL: [Link])

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PubMed. (URL: [Link])

  • Benzohydrazides: As potential bio-active agents - The Pharma Innovation Journal. (URL: [Link])

  • (PDF) Synthesis, Characterization and Evaluation of Biological Activity of some Substituted(E)-2-Benzylidenehydrazinecarbothio Amides - ResearchGate. (URL: [Link])

  • Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4) - PMC. (URL: [Link])

  • Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides - Open Exploration Publishing. (URL: [Link])

  • Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds - MDPI. (URL: [Link])

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Advanced Application Guide: 5-Nitroisophthalic Acid Monoethyl Ester (NEIPA)

[1]

Executive Summary & Strategic Value

5-Nitroisophthalic Acid Monoethyl Ester (NEIPA) , also known as Monoethyl 5-nitroisophthalate (CAS: 22871-55-2 ), represents a critical "desymmetrization tool" in organic synthesis and materials science.[1] Unlike its symmetric counterparts—5-nitroisophthalic acid (5-NIPA) or dimethyl 5-nitroisophthalate—NEIPA possesses inherent asymmetry.[1] This unique structural feature allows researchers to selectively functionalize one carboxyl group while protecting the other, enabling the precise construction of asymmetric ligands for Metal-Organic Frameworks (MOFs) and complex pharmaceutical intermediates (e.g., peptidomimetics and diagnostic agents).[1]

This guide objectively compares NEIPA against standard alternatives, providing experimental workflows that leverage its selectivity to reduce synthetic steps and improve yield in asymmetric target synthesis.[1]

Chemical Profile & Technical Specifications[1][2][3][4]

PropertySpecification
Chemical Name 5-Nitro-1,3-benzenedicarboxylic acid, 1-ethyl ester
CAS Number 22871-55-2
Molecular Formula C₁₀H₉NO₆
Molecular Weight 239.18 g/mol
Appearance White to light yellow crystalline powder
Purity (GC) ≥ 98.0%
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
Key Functional Groups Nitro (-NO₂), Carboxylic Acid (-COOH), Ethyl Ester (-COOEt)

Comparative Analysis: NEIPA vs. Alternatives

The choice of starting material dictates the efficiency of downstream synthesis.[1] The table below highlights why NEIPA is superior for asymmetric targets.

Table 1: Performance Comparison of 5-Nitroisophthalic Derivatives
FeatureNEIPA (Monoethyl Ester) Dimethyl 5-Nitroisophthalate 5-Nitroisophthalic Acid (5-NIPA)
Symmetry Asymmetric (

)
Symmetric (

)
Symmetric (

)
Selectivity High: -COOH reacts distinctively from -COOEt.[1]Low: Both esters react identically; requires statistical hydrolysis for mono-derivatives.[1]Low: Both acids react identically; difficult to stop at mono-substitution.[1]
Solubility Excellent: Organic soluble (DCM, EtOAc).[1]Good: Organic soluble.[1]Poor: Requires polar solvents (DMSO, DMF).[1]
Primary Use Asymmetric synthesis, Heterometallic MOFs.[1]Symmetric diamides (e.g., X-ray contrast media).[1]Homometallic MOFs, simple salts.[1]
Atom Economy High for asymmetric targets: No waste from over-reaction.[1]Low for asymmetric targets: Yield loss to di-hydrolysis or di-amidation.[1]Moderate.

Primary Application: Asymmetric Pharmaceutical Synthesis

NEIPA is the preferred starting material for synthesizing non-ionic X-ray contrast media analogues and enzyme inhibitors (e.g., Calpain inhibitors) where different substituents are required at the 1- and 3-positions.[1]

Mechanism of Action: Desymmetrization

Using the symmetric Dimethyl ester requires a "statistical hydrolysis" step to generate a mono-ester, often resulting in a mix of starting material (33%), product (33%), and di-acid (33%), requiring tedious chromatographic separation.[1] NEIPA eliminates this step , offering a direct route to asymmetric amidation.[1]

Experimental Protocol: Selective Amidation Workflow

Objective: Synthesize an asymmetric amide-ester intermediate (Precursor to asymmetric diamides).

Reagents:

  • Substrate: NEIPA (1.0 equiv)[1]

  • Amine: (S)-Phenylalaninol or 3-amino-1,2-propanediol (1.1 equiv)[1]

  • Coupling Agent: EDC[1]·HCl (1.2 equiv) or HATU[1]

  • Base: Triethylamine (TEA) (2.5 equiv)[1]

  • Solvent: Dichloromethane (DCM) or DMF[1]

Step-by-Step Methodology:

  • Activation: Dissolve NEIPA (2.39 g, 10 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere.

  • Base Addition: Add TEA (3.5 mL, 25 mmol) and stir at 0°C for 15 minutes.

  • Coupling: Add EDC·HCl (2.30 g, 12 mmol) followed by HOBt (1.62 g, 12 mmol).[1] Stir for 30 minutes to form the active ester.[1]

  • Amine Addition: Dropwise add the amine (e.g., (S)-Phenylalaninol, 1.66 g, 11 mmol) dissolved in DCM (10 mL).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1] The -COOH reacts exclusively; the -COOEt remains intact.[1]

  • Workup: Wash with 1N HCl (2x), sat. NaHCO₃ (2x), and brine.[1] Dry over MgSO₄ and concentrate.

  • Result: Isolated Asymmetric Amide-Ester (Yield typically >85%).[1]

Expert Insight: The ethyl ester group in NEIPA is more stable to hydrolysis than the methyl ester, providing a wider processing window during the aqueous workup of the amide coupling step.[1]

Secondary Application: Metal-Organic Frameworks (MOFs)

In MOF synthesis, NEIPA serves as a ligand modulator and a precursor for heterofunctional linkers .[1]

  • Role: The free acid coordinates to metal clusters (e.g., Zn²⁺, Cu²⁺) to form the primary node, while the ethyl ester acts as a "blocking group" that prevents network extension in one direction, creating 2D sheets instead of 3D lattices, or generating pores lined with ester functionality.[1]

  • Post-Synthetic Modification (PSM): After MOF assembly, the ethyl ester can be hydrolyzed or transesterified in crystallo to introduce new functionality without collapsing the framework.[1]

Visualization: Asymmetric Synthesis Pathway

The following diagram illustrates the efficiency of using NEIPA compared to symmetric diesters.

NEIPA_Workflowcluster_legendEfficiency ComparisonStart_SymDimethyl 5-Nitroisophthalate(Symmetric)Step_HydrolysisPartial Hydrolysis(Statistical Mix)Start_Sym->Step_Hydrolysis NaOH/MeOH Start_NEIPANEIPA (Monoethyl Ester)(Asymmetric)Step_CouplingDirect Amide Coupling(Selective)Start_NEIPA->Step_Coupling R-NH2 / EDC Mix_ProductsMixture:Diester + Monoester + Diacid(Low Yield, Purification Needed)Step_Hydrolysis->Mix_ProductsTarget_InterAsymmetric Amide-Ester(High Purity)Step_Coupling->Target_Inter Quantitative Mix_Products->Target_Inter Separation (Lossy) Final_TargetAsymmetric Drug/LigandTarget_Inter->Final_Target 1. Hydrolysis2. 2nd Coupling

Figure 1: Strategic advantage of NEIPA in synthesizing asymmetric derivatives. The NEIPA route avoids the yield-destroying statistical hydrolysis step required by symmetric diesters.[1]

Safety & Handling (E-E-A-T)

  • Hazard Identification: NEIPA causes skin and serious eye irritation (H315, H319).[1] It may cause respiratory irritation (H335).[1]

  • Storage: Store at room temperature in a cool, dark place. The ester bond is susceptible to hydrolysis if exposed to moisture over long periods.[1]

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat).[1] Work within a fume hood to avoid dust inhalation.[1]

References

  • Tokyo Chemical Industry (TCI). (2025).[1] Product Specification: Monoethyl 5-Nitroisophthalate (CAS 22871-55-2).[1][2] Retrieved from [1]

  • Lubisch, W., et al. (2000).[1] New substituted amides, their production and their use (Calpain Inhibitors). Patent CA2328435A1.[1] Retrieved from

  • Lin, Y., et al. (2002).[1] Process for preparing 5-amino-isophthalamides (Contrast Media Intermediates). US Patent 6,441,235.[1] (Contextual reference for nitroisophthalate chemistry). Retrieved from

  • PubChem. (n.d.).[1] this compound Compound Summary. Retrieved from [1]

Safety Operating Guide

Technical Guide: Proper Disposal of 5-Nitroisophthalic Acid Monoethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

5-Nitroisophthalic Acid Monoethyl Ester (CAS: 22871-55-2) is a critical intermediate often employed in the synthesis of X-ray contrast agents, dyes, and complex pharmaceutical scaffolds.[1] While chemically robust under storage conditions, its disposal requires specific protocols due to the functional interplay between its nitro group (-NO₂) , carboxylic acid (-COOH) , and ester (-COOEt) moieties.

The Safety Imperative: Improper disposal of nitro-aromatics poses two distinct risks:

  • Environmental Toxicity: Uncontrolled release can lead to groundwater contamination with persistent nitrogenous organics.

  • Chemical Reactivity: Inadvertent mixing with strong bases (e.g., Sodium Hydroxide waste) can trigger rapid hydrolysis (saponification), generating heat and pressure in closed waste drums.

This guide provides a self-validating workflow for the safe segregation, packaging, and disposal of this compound, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and protecting laboratory personnel.

Chemical Profile & Hazard Assessment

Before initiating disposal, verify the material state against the following profile. This data dictates the waste stream classification.

PropertySpecificationDisposal Implication
Chemical Name This compoundOfficial manifest name.
CAS Number 22871-55-2Unique identifier for waste profiling.
Functional Groups Nitro (-NO₂), Acid (-COOH), EsterAcidic Organic . Do not mix with bases or strong reducers.
Physical State Solid (Powder/Crystal)Requires "Solid Organic" stream unless dissolved.
Combustibility Combustible (releases NOx)Incineration is the required destruction method.
Reactivity Stable, but shock-sensitive if dry/impureAvoid grinding dry solids before disposal.

Expert Insight: While this specific ester is generally stable, nitro-aromatic compounds can sensitize to shock if allowed to dry out completely in the presence of heavy metals or strong alkalis. Always dispose of "old" bottles that show signs of crystal formation around the cap immediately.

Pre-Disposal Protocol: The "Stop & Check" System

To prevent cross-contamination or reaction in the waste drum, perform this 3-step check:

Step A: Segregation (The "Acid Test")

Because the molecule contains a free carboxylic acid, it lowers the pH of waste mixtures.

  • Rule: Never add this compound to a "General Organic Waste" container that contains basic amines or caustic wash solutions.

  • Validation: If disposing of a solution, check the pH. If pH < 4, segregate into "Acidic Organic Waste."

Step B: Solvent Compatibility

If the material is in solution (mother liquor):

  • Halogenated Solvents (DCM, Chloroform): Must go to Halogenated Waste .

  • Non-Halogenated (Methanol, Ethyl Acetate): Must go to Non-Halogenated Waste .

  • Aqueous: If >90% water, adjust pH to 6-8 before disposal (only if local regulations permit drain disposal for organics, which is rare; otherwise, ship as Aqueous Waste).

Step C: Container Selection
  • Solids: Use High-Density Polyethylene (HDPE) wide-mouth jars.

  • Liquids: Use safety-coated glass or HDPE carboys. Avoid metal containers due to potential acid corrosion over time.

Detailed Disposal Workflows
Scenario 1: Disposal of Solid Waste (Pure Compound)

Applicable for: Expired reagents, spilled solids, or synthesis byproducts.

  • Double Containment: Place the solid material inside a sealable polyethylene bag. Place this bag inside a secondary bag.

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "this compound, Solid."[2]

    • Hazard Checkboxes: [x] Toxic [x] Irritant.

  • Consolidation: Deposit the bagged material into the lab's designated Solid Organic Waste drum (usually a blue or black open-top drum).

  • Destruction: This stream is sent for high-temperature incineration to safely break down the nitro group into N₂ and oxides, which are scrubbed.

Scenario 2: Disposal of Liquid Waste (Mother Liquor)

Applicable for: Reaction solvents containing the unreacted ester.

  • Compatibility Test: Take a 5mL aliquot of the waste. Mix it with 5mL of the current waste drum contents in a fume hood.

    • Observation: Watch for bubbling, heat generation, or precipitation for 5 minutes.

    • Result: If stable, proceed.

  • Transfer: Pour waste into the carboy using a funnel with a flash arrestor.

  • Log Entry: Immediately record the volume and concentration on the waste log.

    • Critical: Do not list merely as "Organic Waste." List "Organic Waste with Nitro-aromatics" to alert downstream handlers.

Visual Decision Logic (Disposal Tree)

The following diagram illustrates the decision-making process for disposing of this compound.

DisposalWorkflow Start Start: Waste Identification (this compound) StateCheck Determine Physical State Start->StateCheck Solid Solid Form StateCheck->Solid Liquid Liquid Form (Solution/Mother Liquor) StateCheck->Liquid Bagging Double Bag in Polyethylene Solid->Bagging SolidLabel Label: 'Solid Organic Waste' (Toxic/Irritant) Bagging->SolidLabel SolidBin Deposit in Solid Waste Drum (Incineration Stream) SolidLabel->SolidBin SolventCheck Check Solvent Type Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Yes NonHalo Non-Halogenated Solvent (MeOH, EtOAc) SolventCheck->NonHalo No PHCheck CRITICAL: pH Check Is pH < 4? Halo->PHCheck NonHalo->PHCheck AcidStream Segregate: Acidic Organic Waste PHCheck->AcidStream Yes (Acidic) GenStream Segregate: General Organic Waste PHCheck->GenStream No (Neutral) AcidStream->SolidBin Ship for Incineration GenStream->SolidBin Ship for Incineration

Figure 1: Decision tree for the segregation and disposal of this compound, prioritizing solvent compatibility and pH management.

Emergency Procedures (Spill Response)

In the event of a spill during the disposal process, execute the S.W.I.M. protocol:

  • S top the spill: Upright the container if safe to do so.

  • W arn others: Evacuate the immediate area (10ft radius).

  • I solate the area: Close lab doors.

  • M inimize exposure: Don PPE (Nitrile gloves, lab coat, safety goggles).

Cleanup Technique:

  • Do not use paper towels directly on large piles of nitro-compounds (risk of combustion if dry).

  • Method: Cover the spill with a specialized Acid Neutralizer or dry sand/vermiculite.

  • Disposal of Debris: Scoop the absorbent material into a separate hazardous waste bag. Label as "Debris contaminated with Nitro-aromatics."

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22871-55-2 (this compound). Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Part 261. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.